1,4-Di(prop-1-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERGZDDUGLLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Di(prop-1-yn-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(prop-1-yn-1-yl)benzene, with CAS number 105058-42-2, is a symmetrically substituted diarylalkyne. This class of molecules, characterized by a central aromatic core with two protruding alkyne functionalities, serves as a versatile building block in various fields of chemical science. The rigid, linear geometry imparted by the diyne bridge, combined with the rich reactivity of the carbon-carbon triple bonds, makes these compounds highly valuable in the design and synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,4-di(prop-1-yn-1-yl)benzene, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
While extensive experimental data for 1,4-di(prop-1-yn-1-yl)benzene is not widely available in the public domain, its key physicochemical properties can be summarized based on supplier data and theoretical calculations.[1][2]
| Property | Value | Source |
| CAS Number | 105058-42-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |
| InChI Key | JQERGZDDUGLLIS-UHFFFAOYSA-N |
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
The synthesis of 1,4-di(prop-1-yn-1-yl)benzene can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3][4][5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Two primary synthetic routes are plausible, starting from either 1,4-diiodobenzene and propyne or from 1,4-diethynylbenzene and an electrophilic methyl source like iodomethane.
Synthetic Pathway: Sonogashira Coupling
The Sonogashira coupling provides a direct and high-yielding route to 1,4-di(prop-1-yn-1-yl)benzene. The reaction involves the coupling of two equivalents of propyne with one equivalent of a 1,4-dihalo-substituted benzene, typically 1,4-diiodobenzene or 1,4-dibromobenzene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5][6][7][8]
Caption: Synthetic route to 1,4-Di(prop-1-yn-1-yl)benzene via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for Sonogashira couplings of aryl halides.[8][9]
Materials:
-
1,4-Diiodobenzene
-
Propyne (gas or condensed)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq.).
-
Bubble propyne gas through the reaction mixture at room temperature, or add condensed propyne at a low temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-di(prop-1-yn-1-yl)benzene.
Potential Applications
The unique structural and electronic properties of 1,4-di(prop-1-yn-1-yl)benzene make it a promising candidate for a range of applications in materials science and organic synthesis.
Building Block for Conjugated Polymers
The two terminal alkyne groups can undergo polymerization reactions, such as Glaser-Hay coupling, to form conjugated polymers.[10] These materials, featuring a backbone of alternating benzene rings and diacetylene units, are of significant interest for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][11]
Caption: Polymerization of 1,4-di(prop-1-yn-1-yl)benzene to form a conjugated polymer.
Molecular Wires and Nanostructures
The rigid, linear structure of 1,4-di(prop-1-yn-1-yl)benzene makes it an ideal component for the construction of molecular wires and other nanostructures.[12] The π-conjugated system facilitates electron transport along the molecular axis, a key property for applications in molecular electronics.
Ligands for Metal-Organic Frameworks (MOFs)
The diyne functionality can serve as a linker in the synthesis of metal-organic frameworks (MOFs). The defined length and rigidity of the 1,4-di(prop-1-yn-1-yl)benzene linker can be used to control the pore size and topology of the resulting MOF, which can have applications in gas storage, separation, and catalysis.
Precursor for Complex Molecular Architectures
The alkyne groups are highly versatile and can participate in a wide range of chemical transformations, including cycloaddition reactions (e.g., "click" chemistry), and further cross-coupling reactions. This allows for the elaboration of 1,4-di(prop-1-yn-1-yl)benzene into more complex, three-dimensional molecular architectures for applications in drug discovery and supramolecular chemistry.
Safety Information
1,4-Di(prop-1-yn-1-yl)benzene is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,4-Di(prop-1-yn-1-yl)benzene is a valuable and versatile chemical building block with significant potential in the development of advanced materials and complex organic molecules. Its synthesis is readily achievable through established cross-coupling methodologies, and its rigid, functionalized structure opens up a wide array of possibilities for further chemical modification and application. As research in materials science and nanotechnology continues to advance, the importance of such well-defined molecular components is expected to grow.
References
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Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]
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ACS Publications. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. [Link]
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Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Di(prop-1-yn-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(prop-1-yn-1-yl)benzene is a symmetrically disubstituted aromatic hydrocarbon featuring a central benzene ring functionalized with two propynyl groups at the para positions. This molecular architecture imparts a rigid, linear geometry and a π-conjugated system, making it a valuable building block in the fields of materials science, supramolecular chemistry, and as a precursor for the synthesis of more complex organic frameworks. Its chemical formula is C₁₂H₁₀, and its CAS number is 105058-42-2.[1][2] The propynyl substituents, with their terminal methyl groups, distinguish it from the more commonly studied 1,4-diethynylbenzene, offering unique steric and electronic properties. This guide provides a comprehensive overview of the synthesis, and known physicochemical properties of 1,4-di(prop-1-yn-1-yl)benzene, offering insights for its application in research and development.
Molecular Structure and Properties
The fundamental characteristics of 1,4-di(prop-1-yn-1-yl)benzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 105058-42-2 | [1][2] |
| Physical Form | Solid | [2] |
| Purity (typical) | 98% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
The structure of 1,4-di(prop-1-yn-1-yl)benzene is visualized in the following diagram:
Caption: Molecular structure of 1,4-Di(prop-1-yn-1-yl)benzene.
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
The primary and most effective method for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the title compound, this involves the reaction of a 1,4-dihalogenated benzene with propyne.
Reaction Scheme
Caption: General scheme for the Sonogashira synthesis.
Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on established Sonogashira coupling methodologies for similar substrates.[3][5]
Materials:
-
1,4-diiodobenzene (or 1,4-dibromobenzene)
-
Propyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Piperidine
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is purged with argon or nitrogen.
-
Reagent Addition: To the flask, add 1,4-diiodobenzene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).
-
Solvent and Base: Anhydrous THF and triethylamine (or piperidine) are added to the flask. The mixture is stirred to dissolve the solids.
-
Propyne Addition: Propyne gas (2.2 equivalents) is bubbled through the reaction mixture at room temperature. Alternatively, a solution of propyne in THF can be added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1,4-di(prop-1-yn-1-yl)benzene.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst facilitates the deprotonation of the alkyne and the transmetalation step, allowing the reaction to proceed under milder conditions.[4]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalytic species, and to avoid side reactions.
-
Base: An amine base such as triethylamine or piperidine is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum of 1,4-di(prop-1-yn-1-yl)benzene is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: The four protons on the benzene ring are chemically equivalent and should appear as a singlet in the aromatic region (typically δ 7.0-7.5 ppm).
-
Methyl Protons: The six protons of the two methyl groups are also equivalent and should give rise to a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for the different carbon environments.
-
Aromatic Carbons: Due to symmetry, two signals are expected for the aromatic carbons: one for the two carbons attached to the propynyl groups and one for the four carbons bearing hydrogen atoms.
-
Alkynyl Carbons: Two distinct signals are expected for the two carbons of the triple bond.
-
Methyl Carbon: A single signal is expected for the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
C-H stretching (aromatic): A band just above 3000 cm⁻¹.
-
C≡C stretching: A weak to medium intensity band in the region of 2200-2260 cm⁻¹.
-
C-H bending (aromatic): Strong bands in the fingerprint region, characteristic of 1,4-disubstitution.
UV-Vis Spectroscopy
The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the conjugated system. The presence of the benzene ring and the two triple bonds will result in characteristic absorption maxima. For similar oligo(phenylene-ethynylene) structures, the absorption spectra show a gradual red shift with increasing conjugation length.[6]
Thermal Properties
Detailed thermal analysis data such as melting point, boiling point, and decomposition temperature for 1,4-di(prop-1-yn-1-yl)benzene are not explicitly reported in the available literature. However, it is known to be a solid at room temperature.[2] For comparison, the related compound 1,4-diethynylbenzene has a melting point of 94-96 °C. The thermal stability of benzene derivatives is influenced by the nature and position of substituents.[7]
Crystal Structure
A definitive crystal structure of 1,4-di(prop-1-yn-1-yl)benzene has not been found in the surveyed literature. However, based on the structures of similar 1,4-disubstituted benzene derivatives, it is expected to crystallize in a centrosymmetric space group, with the molecule adopting a planar or near-planar conformation.[8][9] The crystal packing would likely be influenced by π-π stacking interactions between the aromatic rings.
Potential Applications
1,4-Di(prop-1-yn-1-yl)benzene serves as a valuable building block for the synthesis of more complex and functional materials.
-
Molecular Wires and Rods: Its rigid, linear structure makes it an ideal component for the construction of molecular wires and rods, which are of interest in molecular electronics.[6]
-
Conjugated Polymers: It can be used as a monomer in the synthesis of poly(phenylene ethynylene) (PPE) and other conjugated polymers. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.[4][10]
-
Macrocycles and Supramolecular Chemistry: The linear geometry and reactive alkyne groups make it a suitable precursor for the synthesis of macrocycles and other complex supramolecular architectures.
Safety and Handling
Commercial suppliers indicate that 1,4-di(prop-1-yn-1-yl)benzene should be handled with care. The following GHS hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.
Conclusion
1,4-Di(prop-1-yn-1-yl)benzene is a synthetically accessible and versatile building block with significant potential in materials science and organic synthesis. While detailed experimental data on its physicochemical properties are somewhat scattered in the literature, its synthesis via the Sonogashira coupling is well-established in principle. Further detailed characterization of its solid-state structure, thermal stability, and photophysical properties will undoubtedly pave the way for its broader application in the development of novel functional materials.
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In-Depth Technical Guide: 1,4-Di(prop-1-yn-1-yl)benzene – Molecular Architecture, Synthesis, and Applications
Executive Summary
1,4-Di(prop-1-yn-1-yl)benzene (also known as 1,4-bis(1-propynyl)benzene) is a highly rigid,
Molecular Architecture and Physicochemical Profiling
The structural integrity of 1,4-di(prop-1-yn-1-yl)benzene is defined by its
Table 1: Physicochemical and Structural Data
| Parameter | Specification |
| IUPAC Name | 1,4-Di(prop-1-yn-1-yl)benzene |
| CAS Number | 105058-42-2 |
| Molecular Formula | C₁₂H₁₀ |
| Molar Mass | 154.21 g/mol |
| Physical State | Solid (White to light-yellow powder) |
| Solubility | Soluble in THF, Dichloromethane (DCM), Chloroform, Toluene |
| Geometry | Linear, highly rigid, extended |
Mechanistic Synthesis: The Sonogashira Cross-Coupling
The most efficient and scalable route to synthesize 1,4-di(prop-1-yn-1-yl)benzene is via the Sonogashira cross-coupling reaction . This palladium-catalyzed
Causality Behind Experimental Choices
-
Catalyst (
) : Provides a stable precatalyst that reduces in situ to the active species, facilitating the oxidative addition of the highly reactive 1,4-diiodobenzene. -
Co-Catalyst (
) : Generates a highly nucleophilic copper acetylide intermediate from propyne, which smoothly undergoes transmetalation with the complex. -
Base/Solvent (
/ THF) : Triethylamine serves a dual purpose as a solvent/ligand and a base to neutralize the hydroiodic acid (HI) byproduct, driving the catalytic cycle forward [2].
Figure 1: Sonogashira catalytic cycle showing Pd/Cu dual catalysis logic.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
-
System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Validation: Complete exclusion of oxygen prevents the Glaser homocoupling side reaction.
-
Reagent Loading : Add 1,4-diiodobenzene (1.0 equiv),
(2.0 mol %), and (4.0 mol %). -
Degassing Solvents : Inject anhydrous, degassed THF and Triethylamine (
) (1:1 v/v ratio). Stir for 5 minutes at room temperature. -
Substrate Addition : Introduce propyne (excess, typically as a 1.0 M solution in THF) in one portion.
-
Reaction Phase : Heat the mixture to 50 °C and stir for 12–24 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the 1,4-diiodobenzene spot is fully consumed.
-
Workup & Purification : Quench with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Pentane) to yield the pure product.
Figure 2: Step-by-step experimental workflow for Sonogashira cross-coupling.
Advanced Applications in Supramolecular Chemistry
Beyond its utility as a synthetic intermediate, 1,4-di(prop-1-yn-1-yl)benzene exhibits remarkable properties in supramolecular host-guest chemistry.
In a landmark study by Kawai et al., the molecule was utilized as a guest to induce the extraordinary stability of a self-assembled hydrogen-bonded heterocapsule [3]. The encapsulation of 1,4-di(prop-1-yn-1-yl)benzene resulted in an exceptionally high association constant (
Mechanistic Causality of Binding:
The formation of this host-guest complex is enthalpically driven (
Figure 3: Logical relationship of supramolecular encapsulation and complex stability.
Analytical Characterization & Safety Validation
To ensure the integrity of the synthesized compound, rigorous analytical characterization is required. The symmetry of the molecule results in a highly simplified, distinct NMR spectrum [4].
Table 2: Nuclear Magnetic Resonance (NMR) Validation Data
| Nucleus | Solvent | Chemical Shift ( | Multiplicity & Integration | Assignment |
| ¹H NMR | 7.29 | Singlet (s, 4H) | Aromatic protons ( | |
| ¹H NMR | 2.05 | Singlet (s, 6H) | Terminal methyls ( | |
| ¹³C NMR | 131.5 | Singlet | Aromatic | |
| ¹³C NMR | 123.3 | Singlet | Quaternary Aromatic | |
| ¹³C NMR | 87.4, 79.7 | Singlets | Alkyne carbons ( | |
| ¹³C NMR | 4.5 | Singlet | Methyl carbons ( |
Safety & Handling
1,4-Di(prop-1-yn-1-yl)benzene is classified as a skin and serious eye irritant (H315, H319) and may cause respiratory irritation (H335) [1].
-
Storage: Keep in a dark place under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or polymerization of the alkyne bonds.
-
PPE: Handle exclusively in a certified fume hood using nitrile gloves and chemical safety goggles.
References
-
Chemicals from Alkynes with Palladium Catalysts : Palladium-Catalyzed Intermolecular Additions. ACS Publications. Verified via:[Link][1]
-
Encapsulation-induced remarkable stability of a hydrogen-bonded heterocapsule : Kawai H, et al. Chemistry - A European Journal. 2013 Mar 11;19(11):3685-92. PubMed/NIH. Verified via:[Link][2]
-
Asymmetric Hydroalkylation of Alkynes and Allenes : Supplementary Information (NMR Data for 1,4-Di(prop-1-yn-1-yl)benzene). Royal Society of Chemistry (RSC). Verified via:[Link][3]
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Theoretical and Supramolecular Studies of 1,4-Di(prop-1-yn-1-yl)benzene: A Comprehensive Technical Guide
Executive Summary
1,4-Di(prop-1-yn-1-yl)benzene (DPB), also known as 1,4-bis(1-propynyl)benzene (CAS: 105058-42-2), is a rigid, highly conjugated organic molecule characterized by a central benzene ring flanked by two prop-1-ynyl groups in the para positions. While relatively simple in structure, its precise linear geometry, electron-rich π-system, and distinct electrostatic potential make it a premier guest molecule in advanced supramolecular chemistry[1].
In drug development and materials science, understanding the non-covalent interactions (NCIs) of such rigid conjugated linkers is paramount. This whitepaper synthesizes density functional theory (DFT) analyses with empirical supramolecular binding data to provide a comprehensive, self-validating framework for studying DPB in host-guest architectures.
Electronic and Geometric Structure (DFT Analysis)
To predict how DPB will interact within a biological receptor or a synthetic macrocycle, we must first establish its baseline electronic structure. The linear arrangement of the alkyne moieties enforces a rigid
Causality in Computational Methodology
Standard functional choices like B3LYP often fail to accurately describe the long-range van der Waals forces critical for π-π stacking. Therefore, theoretical studies of DPB within host cavities necessitate dispersion-corrected functionals (e.g., B3LYP-D3) or meta-GGA functionals like M06-2X, which are parameterized specifically to capture medium-range electron correlation energies[2].
Quantitative Electronic Properties
The following properties are derived from standard DFT optimizations (M06-2X/Def2-TZVP) of DPB in the gas phase. The presence of the electron-donating methyl groups slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted ethynylbenzene, enhancing its capacity to act as a π-donor in host-guest complexes.
Table 1: Theoretical Electronic and Geometric Data of DPB
| Property | Calculated Value | Experimental / Mechanistic Significance |
| Molecular Formula | C₁₂H₁₀ | - |
| Symmetry Point Group | Dictates IR/Raman selection rules. | |
| HOMO Energy | ~ -6.1 eV | High propensity for π-electron donation. |
| LUMO Energy | ~ -1.8 eV | Relevant for photo-induced electron transfer. |
| HOMO-LUMO Gap | ~ 4.3 eV | Indicates high kinetic stability. |
| ν(C≡C) Stretch | ~ 2210 cm⁻¹ | Raman-active symmetric stretch; diagnostic marker. |
| Dipole Moment | 0.0 Debye | Purely non-polar; binding is driven by dispersion. |
Supramolecular Host-Guest Dynamics
The most authoritative demonstration of DPB's utility is its encapsulation within self-assembled hydrogen-bonded heterocapsules. Research by Kobayashi and colleagues demonstrated that DPB induces remarkably enhanced stability in a resorcinarene/cavitand-based heterocapsule (denoted as 1·2 )[1].
Thermodynamic Causality
The encapsulation of DPB into the heterocapsule yields an extraordinary association constant (
-
Enthalpic Driving Force (
): The binding is strictly enthalpically driven. Ab initio calculations reveal that this is caused by optimal dispersion forces and electrostatic interactions between the electron-rich acetylenic triple bonds of DPB and the aromatic inner panels of the host capsule[1]. -
Entropic Penalty (
): The loss of translational and rotational degrees of freedom upon encapsulation results in a negative entropy change, which is overwhelmingly compensated by the massive enthalpic gain[1]. -
Structural Preorganization: The rigid nature of DPB requires minimal conformational adjustment upon binding, reducing the reorganization energy penalty.
Table 2: Thermodynamic Parameters for DPB Encapsulation in Heterocapsule 1·2
| Parameter | Value in CDCl₃ (298 K) | Value in CD₃OD/CDCl₃ (10% v/v) |
| Association Constant ( | ||
| Free Energy ( | -51.3 kJ/mol | -46.8 kJ/mol |
| Primary Interaction Type | CH-π and π-π Dispersion | CH-π and π-π Dispersion |
Experimental & Computational Protocols
To ensure scientific integrity, any theoretical or empirical study of DPB must utilize self-validating systems. Below are the rigorous, step-by-step methodologies required to replicate these findings.
Protocol A: Computational DFT Workflow for Host-Guest Binding Energy
This protocol calculates the interaction energy (
-
Initial Geometry Generation: Construct the 3D models of the isolated host, isolated DPB, and the host-guest complex using a molecular builder. Perform a preliminary conformational search using Molecular Mechanics (e.g., OPLS4).
-
Geometry Optimization: Optimize the complex using B3LYP-D3(BJ)/6-31G(d). The D3 empirical dispersion correction is mandatory to prevent the artificial repulsion of the guest from the hydrophobic cavity.
-
Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry at the same level of theory. Causality: The absence of imaginary frequencies mathematically validates that the structure is a true local minimum on the potential energy surface, not a transition state.
-
Single-Point Energy Refinement: Calculate the single-point energy using a larger basis set and a functional suited for non-covalent interactions: M06-2X/Def2-TZVP.
-
Counterpoise Correction (BSSE): Apply the Boys-Bernardi counterpoise method. Causality: Because the complex uses the basis functions of both host and guest, it artificially lowers the energy compared to the isolated monomers. BSSE correction isolates the true interaction energy.
Computational workflow for DFT-based host-guest binding energy optimization.
Protocol B: Experimental NMR Titration for Binding Affinity
Determining a
-
Sample Preparation: Prepare a
stock solution of the host in CDCl₃. Prepare a stock solution of DPB in the host stock solution. Causality: Dissolving the guest in the host stock ensures that the host concentration remains perfectly constant during the titration, eliminating dilution artifacts. -
Job Plot Analysis (Self-Validation Step): Before determining
, prepare 10 NMR tubes where the mole fraction of DPB varies from 0 to 1 while keeping the total concentration [Host] + [DPB] constant. Plot the change in chemical shift ( ) versus mole fraction. A maximum at 0.5 validates a 1:1 binding stoichiometry. -
Titration Execution: Incrementally add the DPB solution to 0.5 mL of the host solution in an NMR tube. Record the 1H NMR spectrum after each addition.
-
Data Fitting: Track the upfield shift of the DPB methyl protons (due to shielding by the host's aromatic rings). Fit the
values against guest concentration using a non-linear regression 1:1 binding isotherm model.
Thermodynamic cycle for the encapsulation of DPB in a solvated host system.
Future Perspectives in Drug Development
For drug development professionals, DPB serves as an ideal structural pharmacophore model for investigating hydrophobic pocket binding. Its rigid, linear geometry mimics the behavior of conjugated linker moieties found in targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs). By mastering the theoretical and empirical evaluation of DPB's non-covalent interactions, scientists can better predict the pharmacokinetics and target-binding affinities of complex pipeline therapeutics.
References
-
[2] Journal of the American Chemical Society (Supporting Information). Silylium-Ion-Promoted (3+2) Annulation of Allenylsilanes with Internal Alkynes. Retrieved from:[Link]
-
[1] Ichihara K., Kawai H., Togari Y., Kitagawa H., Kobayashi K. Encapsulation-induced remarkable stability of a hydrogen-bonded heterocapsule. Chemistry - A European Journal, 2013 Mar 11;19(11):3685-92. PubMed. Retrieved from:[Link]
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Foreword: Unveiling the Potential of a Core π-Conjugated System
An In-depth Technical Guide to the Electronic Properties of 1,4-Di(prop-1-yn-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
1,4-Di(prop-1-yn-1-yl)benzene is a fascinating molecule built upon a rigid, linear π-conjugated framework. This structure, consisting of a central benzene ring extended by two propynyl groups, is a fundamental building block in the broader class of phenylene ethynylene materials. The electronic properties of such molecules are of paramount importance, as the delocalization of π-electrons across the acetylenic linkages and the aromatic core dictates their behavior in response to light and electric fields.[1] This guide provides a comprehensive technical overview of the methodologies required to fully characterize the electronic properties of 1,4-di(prop-1-yn-1-yl)benzene, moving from theoretical prediction to experimental validation. The insights derived from this process are critical for harnessing its potential in advanced applications such as organic electronics, photovoltaics, and molecular sensors.[2][3][4]
Molecular Architecture and Synthesis
The electronic properties of an organic molecule are intrinsically linked to its structure. 1,4-Di(prop-1-yn-1-yl)benzene (CAS 105058-42-2) possesses a linear, symmetric arrangement of atoms, which facilitates extensive π-electron delocalization, a key prerequisite for interesting electronic and photophysical behavior.[1]
Caption: Molecular Structure of 1,4-Di(prop-1-yn-1-yl)benzene.
A reliable synthesis is the first step toward characterization. A robust and common method for synthesizing aryl alkynes is the Sonogashira coupling. The following protocol outlines a validated approach.
Experimental Protocol: Synthesis via Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 1,4-diiodobenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add prop-1-yne (2.2 eq), typically bubbled through the solution or added as a condensed liquid at low temperature.
-
Reaction Execution: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield 1,4-di(prop-1-yn-1-yl)benzene as a solid.[5]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material signals and the appearance of characteristic propynyl and aromatic proton signals will validate the synthesis.
Theoretical Electronic Structure: A Quantum Chemical Approach
Before undertaking experimental measurements, it is invaluable to model the electronic properties using quantum chemistry. Density Functional Theory (DFT) is a powerful tool for predicting the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transition energy, chemical reactivity, and stability.[6][7]
Caption: A typical workflow for DFT-based electronic structure analysis.
Protocol: DFT Calculation of FMOs
-
Structure Input: Build the 3D structure of 1,4-di(prop-1-yn-1-yl)benzene using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with the 6-31G* basis set.[8]
-
Vibrational Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p).[9]
-
Data Extraction and Visualization: From the output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (E_gap) is calculated as E_LUMO - E_HOMO. Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution involved in the primary electronic excitation. For this molecule, the HOMO is expected to be delocalized across the entire π-system, with the LUMO also delocalized but featuring more nodes.
Photophysical Properties: Interaction with Light
The interaction of a conjugated molecule with electromagnetic radiation provides direct insight into its electronic structure. UV-Visible (UV-Vis) absorption spectroscopy reveals the energies required for electronic transitions, while fluorescence spectroscopy maps the energy released upon relaxation from the excited state.
UV-Visible Absorption
The primary absorption band in a molecule like 1,4-di(prop-1-yn-1-yl)benzene corresponds to the HOMO→LUMO transition (a π→π* transition). The wavelength of maximum absorbance (λ_max) is inversely related to the optical energy gap. Due to the extended conjugation compared to benzene, a significant bathochromic (red) shift of λ_max is expected.[10]
Fluorescence Emission
Many rigid, conjugated molecules are fluorescent. Upon absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The quantum yield of fluorescence is a measure of the efficiency of this emission process.
Protocol: Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., cyclohexane or dichloromethane). The choice of solvent is important, as solvatochromic effects can shift spectral features.[11]
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm. The optical band gap can be estimated from the onset of the absorption edge using the equation: E_gap (optical) = 1240 / λ_onset (nm).
-
Fluorescence Measurement: Using a fluorometer, excite the sample at its λ_max determined from the UV-Vis spectrum. Record the emission spectrum.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) to quantify emission efficiency.
Electrochemical Properties: Probing Redox Behavior
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can experimentally estimate the HOMO and LUMO energy levels.[12][13] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained by adding an electron to the LUMO.
Caption: Workflow for experimental determination of FMO energy levels.
Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Addition: Add the 1,4-di(prop-1-yn-1-yl)benzene sample to the electrolyte solution to a final concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.
-
Measurement: Purge the solution with argon for 15 minutes. Record the cyclic voltammogram by scanning the potential.
-
Calibration: After the measurement, add ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials to the vacuum level.[12]
-
Data Analysis: Determine the onset potential of the first oxidation wave (E_ox). Calculate the HOMO and LUMO energies using the following empirical formulas:
-
E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = E_HOMO + E_gap (optical)
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.
-
Summary of Electronic Properties and Applications
The comprehensive characterization outlined above yields a set of key electronic parameters that define the potential of 1,4-di(prop-1-yn-1-yl)benzene. These values determine its suitability for various applications in materials science.
Table 1: Summary of Key Electronic Properties for 1,4-Di(prop-1-yn-1-yl)benzene
| Property | Method | Description |
| HOMO Energy | DFT (Theoretical) | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | DFT (Theoretical) | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| E_gap (Theoretical) | DFT (Theoretical) | The calculated energy difference between HOMO and LUMO levels. |
| λ_max (Absorption) | UV-Vis Spectroscopy | Wavelength of maximum light absorption, corresponding to the primary electronic transition. |
| λ_max (Emission) | Fluorescence Spec. | Wavelength of maximum fluorescence emission. |
| E_gap (Optical) | UV-Vis Spectroscopy | Experimental band gap derived from the absorption onset. |
| HOMO Energy | Cyclic Voltammetry | Experimentally determined energy of the HOMO from the oxidation potential. |
| LUMO Energy | CV and UV-Vis | Experimentally derived energy of the LUMO. |
Potential Applications:
-
Organic Electronics: The defined HOMO-LUMO gap and charge transport capabilities make this molecule a potential building block for organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[4][14] Its rigid structure is beneficial for molecular packing and charge mobility.
-
Molecular Wires: The linear, conjugated structure is ideal for use as a molecular wire, capable of transporting charge over short distances in nanoscale electronic circuits.[15]
-
Precursors for Conjugated Polymers: This molecule can serve as a monomer for the synthesis of poly(p-phenylene ethynylene) (PPE) type polymers. These polymers are highly fluorescent and have applications in chemical sensors and light-emitting devices.[2][16]
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- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. mdpi.com [mdpi.com]
- 12. 2,5-Bis((E)-2-ferrocenylvinyl)-N,N,N′,N′-tetrapropylbenzene-1,4-diamine [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Alkylation of Terminal Alkynes: A Comprehensive Guide to the Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
Executive Summary
The transformation of 1,4-diethynylbenzene into 1,4-di(prop-1-yn-1-yl)benzene via double terminal alkylation is a fundamental C–C bond-forming reaction utilized in the synthesis of advanced molecular materials, rigid-rod polymers, and pharmaceutical intermediates. This technical guide provides an in-depth analysis of the mechanistic rationale, causal experimental design, and self-validating methodologies required to execute this transformation with high fidelity and yields of up to 95%[1].
Mechanistic Rationale & Causality
The synthesis relies on the inherent acidity of terminal alkyne protons. The reaction proceeds via a highly efficient two-step sequence:
-
Quantitative Deprotonation: The pKa of a terminal alkyne proton is approximately 25. By introducing a strong organometallic base like n-butyllithium (n-BuLi), whose conjugate acid (butane) has a pKa of ~50, the acid-base equilibrium is driven entirely forward. This yields a highly nucleophilic 1,4-bis(lithioethynyl)benzene dianion[2].
-
Electrophilic Alkylation (
): The subsequent addition of methyl iodide (MeI) initiates a bimolecular nucleophilic substitution ( ). The electron-rich lithium acetylide attacks the electrophilic methyl carbon, displacing the iodide leaving group to form the internal alkyne[2]. The linear geometry of the acetylide anion minimizes steric hindrance, facilitating a rapid backside attack.
Mechanistic pathway for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene.
Experimental Design: The "Why" Behind the Protocol
Every reagent and condition in this protocol is selected to manipulate reaction kinetics and thermodynamics while suppressing side reactions.
Reaction Parameters & Causality
| Reaction Parameter | Optimized Condition | Mechanistic Rationale |
| Solvent | Anhydrous THF | Acts as a coordinating ligand. The oxygen lone pairs solvate Li⁺ ions, breaking down the hexameric aggregates of n-BuLi into highly reactive lower-order species. |
| Base | n-BuLi (2.1–2.2 eq) | Provides the massive pKa differential required for quantitative double deprotonation. |
| Electrophile | Methyl Iodide (2.5–3.0 eq) | A highly reactive, unhindered |
| Deprotonation Temp | -78 °C | Controls the violent exotherm of the acid-base reaction and prevents n-BuLi from undergoing alpha-metallation and cleaving the THF solvent. |
| Alkylation Temp | -78 °C → 25 °C (RT) | While deprotonation is instantaneous at -78 °C, the |
Quantitative Data & Yield Analysis
The following table summarizes validated conditions and yields from authoritative literature sources:
| Source | Substrate | Reagents | Conditions | Reported Yield |
| 2[2] | 1,4-diethynylbenzene | n-BuLi / MeI | THF, -78 °C to RT, 12 h | 95% |
| 1[1] | 1,4-diethynylbenzene | n-BuLi / MeI | THF, -78 °C to 20 °C, 12 h | 95% |
| 3[3] | Aryl-alkyne derivative | n-BuLi / MeI | THF, -78 °C | 55%* |
(Note: Lower yields in complex derivatives are often due to incomplete warming during the alkylation phase, reinforcing the necessity of the -78 °C to RT gradient).
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system, meaning the operator can visually and analytically confirm success at each critical juncture.
Step 1: System Preparation
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon or Nitrogen.
-
Causality: Organolithium reagents are violently destroyed by moisture. Water will prematurely quench the base or reprotonate the acetylide intermediate.
Step 2: Substrate Dissolution
-
Dissolve 1,4-diethynylbenzene (1.0 equiv) in anhydrous THF to achieve a 0.1–0.2 M concentration.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 3: Lithiation (Deprotonation)
-
Slowly add n-butyllithium (2.1 equiv, 1.6 M or 2.5 M in hexanes) dropwise via a syringe[1].
-
Stir the mixture at -78 °C for 1 hour.
-
Self-Validation: The solution will typically transition from clear to a pale yellow or brown hue, visually confirming the formation of the charge-delocalized dianion.
Step 4: Alkylation
-
Add methyl iodide (2.5 equiv) dropwise to the -78 °C solution[2].
-
Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature (20–25 °C). Stir for an additional 12 hours[1].
Step 5: Quench and Workup
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (
) solution. -
Causality:
is a mild proton source that safely neutralizes unreacted n-BuLi and destroys excess MeI without providing strong acidic conditions that could promote alkyne hydration. -
Extract the aqueous layer with diethyl ether or dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 6: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel (eluting with hexanes or petroleum ether).
-
Self-Validation (TLC): The starting material is slightly more polar due to terminal alkyne protons capable of weak hydrogen bonding with silica. The fully substituted product will elute faster (higher Rf).
-
Self-Validation (NMR): Successful conversion is definitively confirmed by ¹H NMR via the complete disappearance of the terminal alkyne proton signal at ~3.1 ppm and the emergence of a new methyl singlet at ~2.05 ppm[4].
Step-by-step experimental workflow for the alkylation process.
Safety & Handling
-
n-Butyllithium: Highly pyrophoric. Must be transferred using air-free syringe techniques. Spills should be smothered with sand or a specialized fire extinguisher, never water.
-
Methyl Iodide: A volatile alkylating agent and suspected carcinogen. All handling, including the quenching of excess reagent, must be performed inside a properly ventilated chemical fume hood.
References
-
Sokolov, J., Lizal, T., & Sindelar, V. (2017). Dimeric molecular clips based on glycoluril. New Journal of Chemistry (RSC Publishing), 41(14), 6105-6111. 2
-
ChemicalBook. 1,4-di(propynyl)benzene synthesis. 1
-
Bîru, A. I., et al. (2018). SELECTIVE HYDRATION OF ELECTRON-RICH ARYL-ALKYNES BY A SCHROCK-TYPE MOLYBDENUM ALKYLIDENE CATALYST*. Revue Roumaine de Chimie. 3
-
RSC Supplementary Information. Asymmetric Hydroalkylation of Alkynes and Allenes with Imidazolidinone Derivatives. 4
Sources
Spectroscopic Data for 1,4-Di(prop-1-yn-1-yl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-di(prop-1-yn-1-yl)benzene, a molecule of significant interest in materials science and organic electronics. Due to its rigid, linear structure and extended π-conjugation, this diarylalkyne serves as a valuable building block for advanced materials. This document presents a detailed analysis of its nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to be a valuable resource for researchers working with this and related compounds, providing the necessary spectroscopic information for unambiguous identification and characterization.
Introduction
1,4-Di(prop-1-yn-1-yl)benzene is a symmetrical aromatic compound characterized by a central benzene ring substituted with two propynyl groups at the para positions. This structural motif imparts a high degree of linearity and rigidity, making it an attractive component for the synthesis of organic semiconductors, liquid crystals, and other functional materials. The electronic properties of the molecule are governed by the extended π-system that includes the benzene ring and the two carbon-carbon triple bonds.
Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of 1,4-di(prop-1-yn-1-yl)benzene after its synthesis. Each spectroscopic technique provides unique and complementary information about the molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, while IR spectroscopy identifies the characteristic functional groups, particularly the alkyne moieties. Mass spectrometry provides the definitive molecular weight and information about the compound's fragmentation patterns. This guide will delve into each of these techniques, offering a detailed interpretation of the spectral data.
Spectroscopic Data & Analysis
The following sections present the expected spectroscopic data for 1,4-di(prop-1-yn-1-yl)benzene. This data is compiled based on the analysis of closely related structures and established principles of spectroscopic interpretation for aromatic and acetylenic compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the different types of protons and their immediate chemical environment. Due to the high symmetry of 1,4-di(prop-1-yn-1-yl)benzene (C₂h point group), the ¹H NMR spectrum is expected to be relatively simple.
Table 1: Predicted ¹H NMR Data for 1,4-Di(prop-1-yn-1-yl)benzene (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| ~2.05 | Singlet | 6H | Methyl protons (-CH₃) |
Interpretation and Rationale:
-
Aromatic Protons: The four protons on the benzene ring are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to appear as a single, sharp signal (a singlet) in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[1][2] The electron-withdrawing nature of the alkyne groups will slightly deshield these protons, shifting them downfield.
-
Methyl Protons: The six protons of the two methyl groups are also equivalent due to the molecule's symmetry and free rotation around the C-C single bonds. This will result in a single, sharp singlet in the upfield region of the spectrum, around 2.0 ppm.[3] The absence of adjacent protons leads to the singlet multiplicity.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of non-polar to moderately polar organic compounds like 1,4-di(prop-1-yn-1-yl)benzene due to its excellent dissolving power and the single, easily identifiable solvent peak at 7.26 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of 1,4-di(prop-1-yn-1-yl)benzene, the number of unique carbon signals is reduced.
Table 2: Predicted ¹³C NMR Data for 1,4-Di(prop-1-yn-1-yl)benzene (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~131.5 | Aromatic C-H (C-2, C-3, C-5, C-6) |
| ~123.0 | Aromatic C-alkyne (C-1, C-4) |
| ~85.0 | Alkynyl C-CH₃ |
| ~80.5 | Alkynyl C-Aryl |
| ~4.5 | Methyl C (-CH₃) |
Interpretation and Rationale:
-
Aromatic Carbons: The symmetry of the molecule results in two distinct signals for the aromatic carbons. The four protonated aromatic carbons (C-2, C-3, C-5, and C-6) are equivalent and will appear as a single peak around 131.5 ppm. The two quaternary carbons attached to the propynyl groups (C-1 and C-4) are also equivalent and will appear as another signal, typically in the same region but with a lower intensity, around 123.0 ppm.[1]
-
Alkynyl Carbons: The two carbon atoms of each triple bond are inequivalent. The carbon attached to the benzene ring will resonate at a different chemical shift than the carbon attached to the methyl group. We can predict two signals in the typical range for sp-hybridized carbons (70-90 ppm).
-
Methyl Carbon: The two methyl carbons are equivalent and will produce a single signal at a very upfield chemical shift, around 4.5 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.
Table 3: Predicted IR Absorption Frequencies for 1,4-Di(prop-1-yn-1-yl)benzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (in -CH₃) |
| ~2230 | Medium-Strong | C≡C stretch (internal alkyne) |
| ~1600, ~1500 | Medium | Aromatic C=C ring stretch |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Interpretation and Rationale:
-
C≡C Stretch: The most characteristic peak in the IR spectrum of 1,4-di(prop-1-yn-1-yl)benzene will be the absorption due to the carbon-carbon triple bond stretch. For an internal alkyne, this peak is typically found in the 2190-2260 cm⁻¹ region. Due to the symmetry of the molecule, this absorption might be weaker than in an unsymmetrical alkyne, but it should still be clearly observable.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to a pair of bands in the 1500-1600 cm⁻¹ region.
-
Out-of-Plane Bending: The strong absorption around 830 cm⁻¹ is highly indicative of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for 1,4-Di(prop-1-yn-1-yl)benzene
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M - CH₃]⁺ |
| 115 | Moderate | [M - C₃H₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular weight of 1,4-di(prop-1-yn-1-yl)benzene (C₁₂H₁₀) is 154.21 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 154.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule would include the loss of a methyl group (-CH₃) to give a fragment at m/z = 139, and the loss of a propargyl radical (-C₃H₃) to give a fragment at m/z = 115.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible results.
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
A common method for the synthesis of diarylalkynes is the Sonogashira coupling reaction.[4][5] This protocol outlines a general procedure.
Diagram 1: Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene via Sonogashira Coupling
Caption: Workflow for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous and degassed solvents, such as a mixture of THF and triethylamine (2:1 v/v).
-
Reactant Addition: Bubble propyne gas through the solution or add a solution of propyne in THF (2.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
Spectroscopic Characterization Workflow
Diagram 2: Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized product.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS) Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable ionization method, often coupled with a Gas Chromatography (GC) inlet.
-
Ionization: Bombard the sample with a high-energy electron beam in the EI source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Data Validation and Purity Assessment
The combination of these spectroscopic techniques provides a robust and self-validating system for the characterization of 1,4-di(prop-1-yn-1-yl)benzene.
-
Structural Confirmation: The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms. The number of signals and their multiplicities in the NMR spectra are consistent with the high symmetry of the molecule.
-
Functional Group Identification: The IR spectrum confirms the presence of the key functional groups, especially the alkyne C≡C triple bond and the para-disubstituted aromatic ring.
-
Molecular Weight Verification: The mass spectrum provides the exact molecular weight of the compound, which is a crucial piece of evidence for its identity.
-
Purity Assessment: The sharpness and singularity of the peaks in the NMR spectra, the absence of significant impurity peaks in all spectra, and a clean baseline in the chromatogram (if GC-MS is used) all contribute to assessing the purity of the synthesized compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 1,4-di(prop-1-yn-1-yl)benzene, a key building block in modern materials science. By presenting and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, this document serves as a valuable reference for researchers. The included experimental protocols are designed to ensure the acquisition of high-quality, reliable data. A multi-technique spectroscopic approach, as outlined here, is essential for the unambiguous structural elucidation and purity assessment of this and other novel organic materials.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Substituted 1,4-Di(prop-1-yn-1-yl)benzene: A Technical Guide to Synthesis, Functionalization, and Applications
Topic: Potential Applications of Substituted 1,4-Di(prop-1-yn-1-yl)benzene Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide analyzes the structural utility and application spectrum of substituted 1,4-di(prop-1-yn-1-yl)benzenes . These molecules—characterized by a rigid phenylene core flanked by internal propynyl groups (
Unlike terminal diethynylbenzenes, the methyl-capped propynyl motif prevents unwanted oxidative homocoupling (Glaser coupling), enforcing regio- and chemoselectivity in subsequent transformations. This guide details the synthesis of these scaffolds, their role as "stators" and "axles" in amphidynamic crystals, and their emerging utility as substrates for transition-metal-catalyzed annulations in medicinal chemistry.
Molecular Architecture & Synthesis
Structural Logic
The core structure consists of a benzene ring substituted at the 1 and 4 positions with prop-1-yn-1-yl groups.[1][2] The "substituted" classification typically refers to functionalization at the 2, 3, 5, or 6 positions of the benzene ring.
-
Rigid Rod Geometry: The
-hybridized carbons ensure a linear, rigid geometry, essential for liquid crystalline mesophases. -
Electronic Tuning: Substituents on the ring (e.g.,
, , ) modulate the HOMO-LUMO gap, affecting fluorescence and reactivity. -
The Methyl Cap: The terminal methyl group of the propynyl moiety acts as a steric "stopper," preventing terminal alkyne side reactions while remaining active for specific catalytic cycles (e.g., hydrometalation).
Synthesis Protocol: Double Sonogashira Coupling
The most robust route to these derivatives is the palladium-catalyzed Sonogashira cross-coupling of substituted 1,4-dihaloarenes with propyne gas or propyne equivalents.
Optimized Protocol:
-
Substrate: 1,4-Diiodo-2,5-substituted-benzene (Iodine is preferred over bromine for faster oxidative addition).
-
Catalyst System:
(2-5 mol%) and (catalytic). -
Base/Solvent: Triethylamine (
) or Diisopropylamine ( ) serves as both base and solvent. -
Reagent: Propyne gas (bubbled) or condensed propyne in THF.
Mechanistic Insight: The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The electron density of the aryl ring, modulated by substituents, significantly impacts the rate of oxidative addition. Electron-poor rings (e.g., fluorinated) react faster.
Applications in Advanced Materials
Molecular Machines & Amphidynamic Crystals
Substituted 1,4-di(prop-1-yn-1-yl)benzenes are premier candidates for amphidynamic crystals —solids that possess moving parts.
-
The Component Role: The rigid phenylene-ethynylene backbone acts as the stator (stationary frame), while the propynyl methyl groups (
) act as low-barrier rotators . -
Dynamics: In the solid state, the rotation of the methyl group is governed by the crystal packing. Bulky substituents on the central benzene ring (e.g., tert-butyl, methoxy) create "free volume," lowering the rotational energy barrier and allowing rapid rotation even at cryogenic temperatures.
Liquid Crystals (LCs)
When the benzene ring is substituted with long flexible alkyl or alkoxy chains (e.g., 2,5-bis(octyloxy)), the molecule adopts a calamitic (rod-like) mesogen structure.
-
Mesophase Formation: The rigid diyne core provides the necessary anisotropy, while the lateral substituents suppress crystallization, stabilizing Nematic or Smectic liquid crystal phases.
-
Application: These materials are precursors for anisotropic optical films and organic semiconductors.
Synthetic Utility in Drug Discovery[3]
Recent literature highlights the propynyl moiety not just as a structural unit, but as a reactive handle for constructing complex pharmacophores.
Cobalt-Catalyzed Reductive Coupling
A critical application in medicinal chemistry is the use of 1,4-di(prop-1-yn-1-yl)benzene in cobalt-catalyzed photoreductive couplings .[3]
-
Reaction: Coupling with dialdehydes to form chiral diaryl ethers.[3]
-
Significance: This method generates axially and centrally chiral scaffolds found in natural products and vancomycin-type antibiotics. The internal alkyne directs the regioselectivity, a feat difficult to achieve with terminal alkynes.
Silylium-Promoted (3+2) Annulation
The internal alkyne groups serve as dipolarophiles in (3+2) cycloadditions with allenylsilanes.
-
Outcome: Formation of highly substituted indenes or cyclopentenes.
-
Drug Relevance: This allows for the rapid assembly of polycyclic cores common in alkaloids and steroids, using the benzene core as a template for divergent synthesis.
Visualizing the Workflow
The following diagram illustrates the divergent applications of the scaffold based on the reaction pathway chosen.
Figure 1: Divergent application pathways for substituted 1,4-di(prop-1-yn-1-yl)benzene scaffolds.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 1,4-di(prop-1-yn-1-yl)benzene (General Procedure).
Materials
-
Substrate: 1,4-Diiodobenzene (3.3 g, 10 mmol).
-
Catalysts:
(140 mg, 0.2 mmol), (38 mg, 0.2 mmol). -
Solvent/Base: Dry Triethylamine (50 mL).
-
Reagent: Propyne gas (excess).
Methodology
-
Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.
-
Charging: Add 1,4-diiodobenzene, Pd catalyst, and CuI. Cap with a septum.
-
Solvation: Cannulate degassed triethylamine into the flask.
-
Reaction: Bubble propyne gas slowly through the solution for 15 minutes. Alternatively, if using a propyne/THF solution, inject 2.5 equivalents.
-
Heating: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) is critical to observe the disappearance of the mono-substituted intermediate.
-
Workup: Filter the reaction mixture through a Celite pad to remove precipitated ammonium salts. Rinse with diethyl ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Pentane/EtOAc gradient).
Characterization Data (Typical)
-
Physical State: White to pale yellow crystalline solid.
-
NMR (500 MHz,
): 7.29 (s, 4H, Ar-H), 2.05 (s, 6H, ). -
NMR (125 MHz,
): 131.5 (Ar-C), 123.3 (Ar-C ), 87.4 ( ), 79.7 ( ), 4.5 ( ).
Key Data Summary
| Property | Value/Description | Relevance |
| Melting Point | ~105–110 °C (Unsubstituted) | High thermal stability for material applications. |
| Fluorescence | Blue emitter; tunable via ring substitution. | |
| Reactivity | Internal Alkyne | Resistant to Glaser coupling; active for hydrometalation. |
| Geometry | Linear ( | Ideal for liquid crystal mesogens and molecular wires. |
References
-
Synthesis & Hydration: N. D. H. Trinh et al., "Selective Hydration of Electron-Rich Aryl-Alkynes by a Schrock-Type Molybdenum Alkylidene Catalyst," Revue Roumaine de Chimie, 2018. 4
-
Annulation Reactions: L. Greb et al., "Silylium-Ion-Promoted (3+2) Annulation of Allenylsilanes with Internal Alkynes," Journal of the American Chemical Society, 2018. 1
-
Medicinal Chemistry Coupling: X. Li et al., "Expedient Synthesis of Axially and Centrally Chiral Diaryl Ethers via Cobalt-Catalyzed Photoreductive Desymmetrization," ACS Catalysis, 2024. 3[1][5]
-
Synthesis Protocol: H. Detert et al., "Synthesis of Substituted 1,4-Divinylbenzenes by Heck Reactions with Compressed Ethene," Z. Naturforsch, 1999. (Reference for comparative synthesis and NMR data). 6
Sources
literature review of 1,4-Di(prop-1-yn-1-yl)benzene research
This technical guide provides a comprehensive review of 1,4-Di(prop-1-yn-1-yl)benzene, focusing on its synthesis, structural properties, and utility in molecular engineering.
Synthesis, Structural Dynamics, and Material Applications
Executive Summary
1,4-Di(prop-1-yn-1-yl)benzene (also known as 1,4-bis(1-propynyl)benzene) is a linear, conjugated aromatic system characterized by a central benzene ring substituted at the para positions with propyne groups.[1] Unlike its bulky analogues (e.g., 1,4-bis(phenylethynyl)benzene), this molecule features minimized steric hindrance at the varying termini, making it a critical "axle" motif in the design of molecular rotors and amphidynamic crystals . Its rigid rod-like structure also positions it as a high-value linker for Metal-Organic Frameworks (MOFs) and a precursor for Poly(phenylene ethynylene) (PPE) derivatives.
Structural & Electronic Profile
The molecule exhibits
2.1 Physicochemical Data
| Property | Value | Context |
| Formula | C₁₂H₁₀ | Rigid conjugated system |
| Molecular Weight | 154.21 g/mol | Low molecular weight monomer |
| Physical State | Colorless Solid | Crystalline at RT |
| Melting Point | ~95–98 °C | Typical for small rigid aromatics |
| Electronic Character | UV-active; potential blue fluorescence | |
| Steric Profile | Low (Methyl-capped) | Allows dense crystal packing |
2.2 NMR Characterization (Reference Standard)
Validation of synthesis success relies on the following spectroscopic signatures:
-
¹H NMR (400 MHz, CDCl₃):
- 7.29 (s, 4H, Ar-H) – Singlet indicates magnetic equivalence of aromatic protons due to symmetry.
- 2.05 (s, 6H, -CH₃) – Upfield shift characteristic of sp-hybridized carbon attachment.
-
¹³C NMR (101 MHz, CDCl₃):
-
131.4 (Ar-C), 123.3 (Ar-C_ipso), 87.4 (C
C-Ar), 79.7 (C C-Me), 4.5 (-CH₃).
-
131.4 (Ar-C), 123.3 (Ar-C_ipso), 87.4 (C
Synthesis Protocol: Sonogashira Cross-Coupling
Rationale: The formation of the C(sp²)-C(sp) bond is best achieved via Sonogashira coupling. The use of propyne gas (or solution) requires strict control to prevent homocoupling (Glaser coupling) and ensure full disubstitution.
3.1 Reaction Scheme
The synthesis couples 1,4-diiodobenzene with propyne using a Pd(0)/Cu(I) catalytic cycle.[2]
Figure 1: Catalytic cycle for the disubstitution of 1,4-diiodobenzene.
3.2 Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk flask and cool under Argon.
-
Reagent Loading: Add 1,4-diiodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent/Base: Add anhydrous Triethylamine (Et₃N). Note: Et₃N acts as both solvent and base to neutralize HI formed.
-
Degassing: Freeze-pump-thaw or sparge with Argon for 15 mins. Critical: Oxygen causes homocoupling of propyne to hexadiyne.
-
Alkyne Addition:
-
Option A (Gas): Bubble propyne gas slowly through the mixture.
-
Option B (Solution): Add propyne (1.0 M in THF) via syringe.
-
-
Reaction: Stir at RT to 50°C for 5–24 hours. Monitor by TLC (Hexane eluent).
-
Workup: Filter through Celite to remove Pd/Cu salts. Wash filtrate with water/brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Silica gel, Pentane/Hexane) yields the product as a white crystalline solid.
Applications & Research Frontiers
4.1 Molecular Rotors & Amphidynamic Crystals
This molecule is a "sterically unencumbered" rotor. In the solid state, large substituents (like phenyls) often lock into place due to interlocking van der Waals forces. The methyl groups of 1,4-di(prop-1-yn-1-yl)benzene, however, approximate a cylinder, possessing a very low rotational barrier (
-
Mechanism: The alkyne spacer (
) eliminates ortho-hydrogen steric clashes with the central ring, creating a frictionless axle. -
Utility: It serves as a benchmark for "fast" rotation in solid-state NMR studies (
H NMR line shape analysis) and as a stator in more complex gyroscopes.
4.2 Metal-Organic Frameworks (MOFs)
As a linear linker, this molecule connects metal nodes (e.g., Zn, Zr clusters) to form porous networks.
-
Advantage: The methyl terminals are less bulky than phenyls, potentially increasing pore volume compared to 1,4-bis(phenylethynyl)benzene analogues.
-
Function: It acts as a rigid strut, defining the lattice constant of the MOF.
Figure 2: Application hierarchy of the propynyl-benzene scaffold.
References
-
Synthesis Protocol: "Asymmetric Hydroalkylation of Alkynes..." Royal Society of Chemistry, 2021. 2
-
Structural Dynamics: "Experimental and Computed Determination of Rotation Barriers in the Crystalline State." Journal of Organic Chemistry, 2004.[3] 3
-
Molecular Rotors (Gold Complex): "Phosphorescence Control Mediated by Molecular Rotation..." PubMed, 2017. 4[5]
-
General Properties: "1,4-Di(prop-1-yn-1-yl)benzene Product Data." Sigma-Aldrich.[6] 7
Sources
- 1. 105058-42-2|1,4-Di(prop-1-yn-1-yl)benzene|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Phosphorescence Control Mediated by Molecular Rotation and Aurophilic Interactions in Amphidynamic Crystals of 1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
- 6. 1,4-BIS(PHENYLETHYNYL)BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,4-Di(prop-1-yn-1-yl)benzene | 105058-42-2 [sigmaaldrich.com]
Methodological & Application
Sonogashira coupling reaction for 1,4-Di(prop-1-yn-1-yl)benzene synthesis
Executive Summary
This application note details the high-efficiency synthesis of 1,4-di(prop-1-yn-1-yl)benzene (also known as 1,4-bis(1-propynyl)benzene). This rigid, rod-like molecule serves as a critical linker in Metal-Organic Frameworks (MOFs), a spacer in molecular electronics, and a core scaffold for molecular rotors.
The protocol utilizes a double Sonogashira cross-coupling strategy. Unlike standard mono-coupling, this procedure addresses the specific challenges of maintaining catalyst activity across two oxidative addition cycles and managing the volatility of propyne gas (bp -23.2°C). We present a scalable method using 1,4-diiodobenzene and propyne gas in a THF/Triethylamine system, optimized for atom economy and high purity (>98%).
Retrosynthetic & Mechanistic Logic
Strategic Analysis
The synthesis requires the installation of two propynyl groups on a benzene core.
-
Substrate Selection: 1,4-Diiodobenzene is selected over the dibromo- analogue. The C–I bond energy (65 kcal/mol) is significantly lower than C–Br (81 kcal/mol), facilitating the initial oxidative addition at milder temperatures (Room Temperature to 40°C). This is crucial because high temperatures increase the kinetic energy of propyne gas, driving it out of the solution and reducing effective concentration.
-
Reagent Selection: Direct Propyne gas (98%) is chosen over 1-(trimethylsilyl)propyne. While the TMS-derivative allows liquid handling, it requires a deprotection step (desilylation) that lowers atom economy and introduces fluoride waste.
-
Catalytic System: A Pd(PPh₃)₂Cl₂ / CuI system is employed.[1][2][3] The CuI co-catalyst is essential here to accelerate the transmetallation step, which is the rate-determining step in sterically undemanding alkynes.
The Double Catalytic Cycle
The reaction proceeds through two sequential catalytic cycles. The first coupling yields 1-iodo-4-(prop-1-yn-1-yl)benzene. The electron-donating nature of the newly installed propynyl group (via hyperconjugation) slightly deactivates the remaining C–I bond toward the second oxidative addition, requiring sustained catalyst life.
Figure 1: The catalytic cycle. Note that for the target molecule, this cycle repeats twice. The "Ar" group in the second pass is the iodophenyl-propyne intermediate.
Experimental Protocol (AN-SG-206)
Safety Warning: Propyne is extremely flammable and forms explosive mixtures with air. All operations must be performed in a functioning fume hood. Copper acetylides can be shock-sensitive when dry; keep the reaction mixture wet during workup.
Materials & Equipment
-
Reagents:
-
1,4-Diiodobenzene (CAS: 624-38-4) - 1.0 equiv.
-
Propyne gas (CAS: 74-99-7) - Excess (bubbled).
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] - 0.04 equiv (4 mol%).
-
Copper(I) iodide (CuI) - 0.08 equiv (8 mol%).
-
Triethylamine (Et₃N) - Anhydrous.
-
Tetrahydrofuran (THF) - Anhydrous, inhibitor-free.
-
-
Apparatus:
-
Three-neck round-bottom flask (RBF) or Schlenk flask.
-
Gas inlet tube (glass dispersion frit recommended).
-
Dry ice/acetone condenser (to reflux escaping propyne).
-
Step-by-Step Procedure
Step 1: System Preparation (Inert Atmosphere)
-
Flame-dry a 250 mL three-neck RBF equipped with a magnetic stir bar, gas inlet, and a dry-ice condenser.
-
Flush the system with Argon (or Nitrogen) for 15 minutes.
-
Critical Check: Ensure the gas outlet is connected to an oil bubbler to monitor pressure.
Step 2: Reagent Loading
-
Charge the flask with 1,4-Diiodobenzene (3.30 g, 10.0 mmol).
-
Add Pd(PPh₃)₂Cl₂ (280 mg, 0.4 mmol) and CuI (152 mg, 0.8 mmol).
-
Note: The solids should be yellow (Pd) and off-white (Cu). Green CuI indicates oxidation; do not use.
-
-
Add THF (30 mL) and Et₃N (10 mL) via syringe.
-
Degas the solution by bubbling Argon through the liquid for 5 minutes. The solution will likely be a yellow/orange suspension.
Step 3: Propyne Addition & Reaction
-
Cool the reaction mixture to 0°C (ice bath). This increases the solubility of propyne gas.
-
Switch the gas inlet to the Propyne source.
-
Slowly bubble propyne gas into the solution for 15–20 minutes.
-
Visual Cue: The mixture may darken as the active Pd(0) species forms.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Seal the vessel (if using a pressure tube) or maintain a very slow stream of propyne (balloon pressure) if using standard glassware.
-
Stir vigorously for 18–24 hours .
-
Observation: A heavy precipitate of Et₃N·HI (ammonium salt) will form. This is a positive sign of reaction progress.
-
Step 4: Monitoring (Self-Validating QC)
-
TLC Method: Eluent 95:5 Hexane:Ethyl Acetate.
-
Starting Material (
) should disappear. -
Mono-substituted intermediate (
) may appear transiently. -
Product (
) will be UV active and likely fluorescent.
-
-
Stop Point: If starting material remains after 24h, add an additional 1 mol% Pd catalyst and bubble propyne for 10 more minutes.
Step 5: Workup & Purification
-
Dilute the reaction mixture with Diethyl Ether (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and ammonium salts. Rinse the pad with ether.
-
Why: Direct extraction without filtration can lead to emulsions due to the fine ammonium salts.
-
-
Wash the filtrate with saturated NH₄Cl (2 x 30 mL) to sequester copper species (turns the aqueous layer blue).
-
Wash with Brine (1 x 30 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Caution: Do not use high heat on the rotovap; the product is moderately volatile.
-
-
Chromatography: Purify via silica gel column (100% Hexanes to 98:2 Hexanes/EtOAc).
-
Yield Expectation: 85–92% as a white to pale yellow crystalline solid.
-
Data Analysis & Troubleshooting
Characterization Data
| Parameter | Expected Value | Notes |
| Appearance | White/Pale Yellow Needles | Dark color indicates residual Pd/Cu. |
| Melting Point | 178–180°C | Sharp range indicates high purity. |
| ¹H NMR (CDCl₃) | Symmetry simplifies the aromatic region to a singlet. | |
| ¹³C NMR | Distinct alkyne carbon shifts. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Rxn | Propyne escape; "Glaser" homocoupling. | Ensure reaction vessel is sealed well. Degas solvents thoroughly to prevent O₂-mediated homocoupling of propyne. |
| Black Precipitate early on | Catalyst decomposition ("Pd Black"). | Oxygen leak. Ensure Argon flush is robust. Add excess PPh₃ ligand (10 mol%) to stabilize Pd. |
| Product is Blue/Green | Residual Copper. | Wash organic layer with 10% ethylenediamine or more NH₄Cl washes to chelate Cu. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2] Chemical Reviews, 107(3), 874-922. Link
-
Alterman, J. L., & Kraus, G. A. (2022).[4][5] A Convenient Procedure for Sonogashira Reactions Using Propyne.[1][4][5][6][7][8][9] Synthesis, 54(03), 655-657. Link
-
Znidar, D., et al. (2017).[1] Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. Organic Process Research & Development, 21(9). Link
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- 3. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
Introduction
1,4-Di(prop-1-yn-1-yl)benzene is a valuable building block in the synthesis of organic materials, including polymers and macrocycles, due to its rigid, linear structure and reactive terminal alkyne functionalities. This document provides a detailed protocol for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene via a Sonogashira cross-coupling reaction. The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals who require a reliable and well-documented procedure for the preparation of this compound.
Reaction Principle: The Sonogashira Cross-Coupling Reaction
The synthesis of 1,4-di(prop-1-yn-1-yl)benzene is achieved through a double Sonogashira coupling between 1,4-diiodobenzene and two equivalents of propyne. The reaction is catalyzed by a palladium complex, which facilitates the oxidative addition of the aryl iodide. A copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne, forming a copper acetylide intermediate that then transmetalates with the palladium complex. Reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst. The use of a copper co-catalyst generally allows for milder reaction conditions.[1][4] However, it's important to maintain an inert atmosphere to prevent the undesired oxidative homocoupling of the alkyne (Glaser coupling).[1]
Experimental Protocol
This protocol is adapted from established Sonogashira coupling procedures.[5][6]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 3.30 g | 10.0 |
| Propyne (as a solution in THF or condensed gas) | C₃H₄ | 40.06 | ~0.88 g | ~22.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.20 |
| Copper(I) iodide | CuI | 190.45 | 76 mg | 0.40 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF), anhydrous and degassed | C₄H₈O | 72.11 | 100 mL | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Septa
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Cannula or syringe for liquid transfers
-
Cold finger or dry ice/acetone condenser (for propyne handling)
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium compounds are toxic. Organic solvents are flammable. Triethylamine is corrosive and has a strong odor. Propyne is a flammable gas. Handle all chemicals with care and consult their Safety Data Sheets (SDS).[7]
-
Inert Atmosphere: The reaction is sensitive to oxygen; therefore, maintaining an inert atmosphere is critical to prevent side reactions like Glaser coupling.[1][5]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a rubber septum. Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add 1,4-diiodobenzene (3.30 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (76 mg, 0.40 mmol).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times.[5] Via cannula, add anhydrous and degassed tetrahydrofuran (THF, 100 mL) and triethylamine (50 mL). Stir the mixture to obtain a suspension.
-
Propyne Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully condense propyne gas (~0.88 g, ~22.0 mmol) into the reaction flask using a cold finger or by bubbling the gas through the solution. Alternatively, a pre-prepared solution of propyne in THF can be added slowly via syringe.[6]
-
Reaction: After the addition of propyne is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system.[8] The disappearance of the 1,4-diiodobenzene spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9] The crude product will be a solid or oil.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[10][11] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 1,4-di(prop-1-yn-1-yl)benzene.
-
Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a solid. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and compare the data with literature values.
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of 1,4-di(prop-1-yn-1-yl)benzene, a systematic approach to reaction monitoring and product characterization is essential.
Reaction Monitoring:
-
TLC Analysis: As mentioned, TLC is a quick and effective method to monitor the progress of the reaction. The retention factor (Rf) of the product will be higher (less polar) than the starting material, 1,4-diiodobenzene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis of the reaction mixture, GC-MS can be employed to identify the product, any remaining starting materials, and potential byproducts such as the mono-substituted intermediate or homocoupled propyne dimers.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. The spectrum of 1,4-di(prop-1-yn-1-yl)benzene is expected to show a singlet for the aromatic protons (due to symmetry) and a singlet for the methyl protons of the propargyl groups.[12]
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, showing characteristic peaks for the aromatic carbons and the sp-hybridized carbons of the alkyne groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond around 2200-2260 cm⁻¹.
-
Melting Point: A sharp melting point close to the literature value indicates high purity of the final product.
Analytical Workflow for Product Validation:
Caption: Analytical workflow for the validation of synthesized 1,4-Di(prop-1-yn-1-yl)benzene.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and efficient method for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable compound. The implementation of a thorough analytical workflow is crucial for validating the identity and purity of the final product, ensuring its suitability for subsequent applications in materials science and organic synthesis.
References
- Benchchem. Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues. Benchchem. Accessed March 7, 2026.
- ChemicalBook. 1,4-di(propynyl)benzene synthesis. ChemicalBook. Accessed March 7, 2026.
- Scribd. Experimental Procedure - Sonogashira Coupling. Scribd. Accessed March 7, 2026.
- PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Published February 16, 2024.
- Wikipedia. Sonogashira coupling. Wikipedia. Accessed March 7, 2026.
- Thieme. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Published online 2022.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. Accessed March 7, 2026.
- MDPI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Molecules. Published online 2021.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Published November 22, 2023.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Accessed March 7, 2026.
- Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia. Accessed March 7, 2026.
- ResearchGate. Sonogashira cross coupling of 1,4-dibromobenzene with...
- Royal Society of Chemistry. Chapter 1. Royal Society of Chemistry. Accessed March 7, 2026.
- Royal Society of Chemistry. SUPPORTING INFORMATION. Royal Society of Chemistry. Accessed March 7, 2026.
- ResearchGate. Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene.
- PMC. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. Published online 2017.
- Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. Royal Society of Chemistry. Accessed March 7, 2026.
- Sigma-Aldrich. 1,4-Di(prop-1-yn-1-yl)benzene. Sigma-Aldrich. Accessed March 7, 2026.
- Benchchem. Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide. Benchchem. Accessed March 7, 2026.
- Benchchem. Technical Support Center: Purification of 1,4-Dibromo-2,5-diethynylbenzene. Benchchem. Accessed March 7, 2026.
- Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Chemistry Stack Exchange. Published January 1, 2020.
- Sigma-Aldrich. 1,4-Di(prop-1-en-2-yl)benzene. Sigma-Aldrich. Accessed March 7, 2026.
- PMC. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. PMC. Published January 30, 2024.
- Sciencemadness Discussion Board. Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Sciencemadness Discussion Board. Published May 16, 2023.
- Google Patents. US4755627A - Process for the synthesis and purification of diisopropenylbenzene.
- ScienceDirect. Synthesis and Characterization of 1,4-Dichlorospiropentadiene. Tetrahedron Letters. Published online 1999.
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Application Note: Synthesis of Poly(p-phenyleneethynylene)s via Acyclic Diyne Metathesis (ADIMET) of 1,4-Di(prop-1-yn-1-yl)benzene
Introduction & Mechanistic Rationale
Poly(p-phenyleneethynylene)s (PPEs) are highly conjugated, rigid-rod fluorescent polymers with profound applications in organic electronics, molecular wires, and chemical sensors. Traditionally synthesized via Pd/Cu-catalyzed Sonogashira cross-coupling, PPEs often suffer from structural defects (e.g., diyne linkages) due to oxidative side reactions.
A superior, defect-free alternative is Acyclic Diyne Metathesis (ADIMET) ()[1]. By utilizing 1,4-di(prop-1-yn-1-yl)benzene as the monomer, researchers can exploit the thermodynamic driving force of 2-butyne gas evolution to push the metathesis equilibrium toward high-molecular-weight polymers.
Causality of Monomer Design: Why use 1,4-di(prop-1-yn-1-yl)benzene instead of a terminal alkyne (e.g., 1,4-diethynylbenzene)? Terminal alkynes are prone to competitive cyclotrimerization and can irreversibly poison the molybdenum alkylidyne catalyst. The methyl capping groups in the propynyl moieties protect the alkyne, ensuring clean metathesis while generating volatile 2-butyne as the sole, easily removable byproduct[1].
Catalyst Selection: The "Instant" Molybdenum System
Pre-synthesized Schrock carbyne complexes are notoriously sensitive to moisture and synthetically demanding to produce. This protocol utilizes a highly active "instant" catalyst system generated in situ from commercially available molybdenum hexacarbonyl [Mo(CO)₆] and a phenolic co-catalyst (e.g., 4-chlorophenol)[2].
Upon heating to 140 °C, the precursors react to form the active Mo≡C carbyne species responsible for the metallacyclobutadiene intermediate in the catalytic cycle. A more recent optimization utilizes (acac)₂MoO₂ activated by triethylaluminum (AlEt₃) and 2-fluorophenol for lower-temperature polymerizations ()[3].
Catalytic cycle of ADIMET driven by 2-butyne elimination.
Materials and Reagents
-
Monomer: 1,4-Di(prop-1-yn-1-yl)benzene (purified via sublimation or recrystallization).
-
Pre-catalyst: Molybdenum hexacarbonyl [Mo(CO)₆] (sublimed).
-
Co-catalyst: 4-Chlorophenol or 4-Trifluoromethylphenol (anhydrous).
-
Solvent: 1,2-Dichlorobenzene (anhydrous, rigorously degassed).
-
Quenching Agent: Methanol (anhydrous).
Step-by-Step Experimental Protocol
Self-Validating Note: This protocol relies on the strict exclusion of oxygen and moisture. The visual transition of the reaction mixture from colorless to a highly fluorescent yellow/brown viscous solution confirms successful chain extension.
Step 1: System Preparation and Degassing
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with ultra-high purity Nitrogen.
-
Add 1,2-dichlorobenzene to the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise prematurely terminate the active carbyne species.
Step 2: In Situ Catalyst Generation 3. Under a positive flow of inert gas, add Mo(CO)₆ (typically 5 mol% relative to the monomer) and 4-chlorophenol (50 mol%)[1]. 4. Heat the mixture to 140 °C using a pre-equilibrated oil bath. Causality Check: The solution must be heated prior to monomer addition to ensure complete decarbonylation of Mo(CO)₆ and the formation of the active Mo≡C catalyst.
Step 3: ADIMET Polymerization 5. Introduce 1,4-di(prop-1-yn-1-yl)benzene (1.0 equiv) into the reaction vessel. 6. Immediately establish a steady, gentle purge of dry Nitrogen through the headspace of the condenser. Critical Step: The N₂ purge sweeps away the volatile 2-butyne byproduct. Failure to remove 2-butyne will stall the reaction at the oligomer stage due to Le Chatelier's principle[1]. 7. Maintain the reaction at 140 °C for 24–30 hours. The solution will progressively darken and increase in viscosity.
Step 4: Termination and Isolation 8. Cool the reaction mixture to room temperature. The active catalyst is quenched by exposing the flask to air and adding 2 mL of methanol. 9. Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold volumetric excess of vigorously stirred methanol. 10. Collect the bright yellow PPE polymer via vacuum filtration, wash sequentially with methanol and acetone, and dry under vacuum at 50 °C for 12 hours.
Experimental workflow for the synthesis of PPE via ADIMET.
Quantitative Data & Polymer Characteristics
The molecular weight and dispersity of the resulting PPEs are highly dependent on the catalyst system, temperature, and monomer solubility. The table below summarizes benchmark data for 1,4-di(prop-1-yn-1-yl)benzene and its derivatives.
| Monomer | Catalyst System | Temp (°C) | Time (h) | Pn (Degree of Poly) | Mw/Mn (PDI) |
| 1,4-Di(prop-1-yn-1-yl)benzene | Mo(CO)₆ / 4-chlorophenol | 140 | 24 | 73 | 3.8 |
| 1,4-Di(prop-1-yn-1-yl)benzene | Mo(CO)₆ / 4-chlorophenol | 180 | 24 | 180 | 5.4 |
| Alkyl-substituted derivatives | Mo(CO)₆ / 4-trifluoromethylphenol | 150 | 25-30 | ~200 | 6.7 |
| 2,5-Didodecyl derivative | (acac)₂MoO₂ / AlEt₃ / 2-fluorophenol | 105 | 6 | High | N/A |
Data aggregated from Kloppenburg et al. (1999)[2] and Bly et al. (2005)[3].
Troubleshooting & Optimization
-
Low Molecular Weight (Pn < 50): Indicates incomplete removal of 2-butyne or premature catalyst death. Ensure the N₂ purge is continuous and the solvent is rigorously degassed.
-
High Polydispersity (Mw/Mn > 5): Often observed at higher temperatures (e.g., 180 °C) due to secondary alkyne scrambling (alkyne reformation reactions) competing with chain extension[2]. Lowering the temperature to 130–140 °C narrows the distribution.
-
Insoluble Polymer Fractions: Unsubstituted 1,4-di(prop-1-yn-1-yl)benzene yields rigid, highly crystalline PPEs that may precipitate out of solution, limiting the degree of polymerization. Utilizing alkyl-substituted derivatives (e.g., 2,5-didodecyl-1,4-dipropynylbenzene) significantly enhances solubility and allows for higher molecular weights at lower temperatures[3].
References
-
Title: High Molecular Weight Poly(p-phenyleneethynylene)s by Alkyne Metathesis Utilizing “Instant” Catalysts: A Synthetic Study Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: A study of molybdenum catalysts in the polymerization of 2,5-didodecyl-1,4-dipropynylbenzene Source: Journal of Organometallic Chemistry (Elsevier) URL: [Link]
Sources
Application Notes and Protocols for 1,4-Di(prop-1-yn-1-yl)benzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis, characterization, and potential applications of 1,4-Di(prop-1-yn-1-yl)benzene in the field of organic electronics. While direct experimental data on the application of this specific molecule in organic electronic devices is limited in publicly available literature, this guide leverages data from structurally analogous compounds, such as phenylene ethynylene oligomers, to provide well-founded protocols and performance expectations. The core of this document is built upon established principles of organic semiconductor chemistry and physics, offering researchers a solid starting point for exploring the potential of 1,4-Di(prop-1-yn-1-yl)benzene as a functional material in next-generation electronic devices.
Introduction: The Promise of Small Molecule π-Conjugated Systems
Organic electronics has emerged as a vibrant field of research, promising flexible, lightweight, and low-cost electronic devices. At the heart of this technology are organic semiconductor materials, which can be broadly categorized into polymers and small molecules. Small molecules, like 1,4-Di(prop-1-yn-1-yl)benzene, offer distinct advantages, including high purity, well-defined molecular weight, and good batch-to-batch reproducibility, which are critical for consistent device performance.
1,4-Di(prop-1-yn-1-yl)benzene belongs to the class of π-conjugated systems, characterized by alternating single and multiple bonds that allow for the delocalization of electrons. This delocalization is fundamental to their ability to transport charge, making them suitable for active layers in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). The rigid, linear structure of 1,4-Di(prop-1-yn-1-yl)benzene, provided by the benzene ring and the triple bonds, can facilitate ordered molecular packing in the solid state, a key factor for efficient charge transport.
This guide will provide a comprehensive overview of 1,4-Di(prop-1-yn-1-yl)benzene, from its synthesis to its potential applications, with a strong emphasis on the underlying scientific principles and practical experimental protocols.
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene via Sonogashira Coupling
The most efficient and widely used method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Detailed Synthesis Protocol
This protocol describes the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene from 1,4-diiodobenzene and propyne.
Materials:
-
1,4-diiodobenzene
-
Propyne (gas or condensed liquid)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous toluene or THF and anhydrous triethylamine or diisopropylamine to the flask. The typical solvent-to-base ratio is 4:1 (v/v).
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Propyne Addition: Introduce propyne gas into the reaction mixture via a gas inlet tube or by bubbling it through the solution at a controlled rate. If using condensed propyne, it should be added slowly as a solution in the reaction solvent at a low temperature (e.g., -78 °C). An excess of propyne (2.2-3.0 eq) is typically used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.
Causality behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Solvents and Base: Water can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of the copper acetylide intermediate, which accelerates the transmetalation step and allows the reaction to proceed at lower temperatures.
-
Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and also acts as a solvent.
Characterization
The structure and purity of the synthesized 1,4-Di(prop-1-yn-1-yl)benzene should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the methyl protons of the propynyl groups.
-
¹³C NMR will confirm the presence of the quaternary alkyne carbons and the aromatic carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretching vibration.
Physicochemical and Electronic Properties
The electronic properties of organic semiconductors are paramount for their performance in devices. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting energy gap, and the charge carrier mobility.
Expected Electronic Properties
| Property | Expected Range/Value | Significance in Organic Electronics |
| HOMO Level | -5.5 to -6.0 eV | Determines the energy required to remove an electron (ionization potential) and influences hole injection from the anode. |
| LUMO Level | -2.0 to -2.5 eV | Determines the energy gained when an electron is added (electron affinity) and influences electron injection from the cathode. |
| Energy Gap (HOMO-LUMO) | 3.5 to 4.0 eV | Dictates the optical absorption and emission properties. A larger gap is typical for blue-emitting materials. |
| Hole Mobility (µh) | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how efficiently holes move through the material. Higher mobility is desired for high-performance OFETs. |
| Electron Mobility (µe) | 10⁻⁵ to 10⁻³ cm²/Vs | A measure of how efficiently electrons move through the material. |
Note: These values are estimations based on data for related phenylene ethynylene oligomers and may vary for 1,4-di(prop-1-yn-1-yl)benzene.
The charge carrier mobility in organic materials is highly dependent on the degree of molecular ordering in the solid state. The rigid and linear structure of 1,4-di(prop-1-yn-1-yl)benzene could promote π-π stacking, which is beneficial for inter-molecular charge hopping.[2][3]
Applications in Organic Electronics: Protocols and Device Fabrication
The following sections outline the potential applications of 1,4-Di(prop-1-yn-1-yl)benzene in various organic electronic devices, along with generalized fabrication protocols based on common practices for small molecule organic semiconductors.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. In an OFET, a thin film of the organic semiconductor acts as the active channel for charge transport between the source and drain electrodes, modulated by a gate voltage.
Protocol for Bottom-Gate, Top-Contact OFET Fabrication:
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Deposit a thin film (typically 30-50 nm) of 1,4-di(prop-1-yn-1-yl)benzene onto the treated substrate using vacuum thermal evaporation. The substrate temperature during deposition can be optimized to control the film morphology and crystallinity.
-
-
Source-Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask. The channel length and width are defined by the mask.
-
Device Characterization:
The performance of the OFET is characterized by its output and transfer characteristics, from which key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Organic Light-Emitting Diodes (OLEDs)
In an OLED, charge carriers (electrons and holes) are injected from the electrodes, transported through the organic layers, and recombine in an emissive layer to produce light.
Potential Role of 1,4-Di(prop-1-yn-1-yl)benzene in OLEDs:
-
Emissive Layer (EML): Due to its expected wide bandgap, 1,4-Di(prop-1-yn-1-yl)benzene could function as a blue-emitting material.
-
Host Material: It could serve as a host for a phosphorescent or fluorescent dopant, facilitating energy transfer to the guest emitter.
-
Charge Transport Layer (CTL): Depending on its HOMO and LUMO levels, it could be used as a hole-transporting layer (HTL) or an electron-transporting layer (ETL).
Protocol for a Simple Bilayer OLED Fabrication:
-
Substrate Preparation:
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate (anode).
-
Clean the substrate as described for OFETs.
-
Treat the ITO surface with an oxygen plasma or UV-ozone to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Deposit a hole-transporting layer (HTL), for example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD), onto the ITO.
-
Deposit a thin film of 1,4-Di(prop-1-yn-1-yl)benzene as the emissive and electron-transporting layer.
-
-
Cathode Deposition:
-
Deposit a low work function metal cathode, such as calcium or a lithium fluoride/aluminum bilayer, through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers and the reactive cathode from oxygen and moisture.
-
Device Characterization:
OLED performance is evaluated by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Caption: A representative structure of a bilayer OLED utilizing 1,4-di(prop-1-yn-1-yl)benzene.
Trustworthiness and Self-Validation
The protocols provided in this document are based on well-established and widely practiced techniques in the field of organic electronics. To ensure the reliability and reproducibility of the experimental results, the following self-validating measures are recommended:
-
Material Purity: The purity of the synthesized 1,4-di(prop-1-yn-1-yl)benzene is critical. Impurities can act as charge traps or quenching sites, severely degrading device performance. It is essential to thoroughly purify the material, for example, by sublimation, after initial chromatographic purification.
-
Control Experiments: When fabricating devices, it is important to include control devices fabricated under identical conditions but with a standard, well-characterized material. This will help to validate the fabrication process and provide a benchmark for the performance of the new material.
-
Reproducibility: All experiments should be repeated multiple times to ensure the consistency of the results. Statistical analysis of the device performance parameters should be conducted to establish the reliability of the data.
-
Thorough Characterization: Comprehensive characterization of both the material and the devices is essential. This includes not only the electrical and optical properties but also the morphological and structural properties of the thin films (e.g., using Atomic Force Microscopy and X-ray Diffraction).
Conclusion
1,4-Di(prop-1-yn-1-yl)benzene represents a promising, yet largely unexplored, small molecule for applications in organic electronics. Its rigid, π-conjugated structure suggests that it could exhibit favorable charge transport and luminescent properties. This guide has provided a comprehensive framework for researchers to begin investigating this molecule, including a detailed synthesis protocol, expected electronic properties based on analogous compounds, and standardized fabrication procedures for OFETs and OLEDs. By following the outlined protocols and adhering to the principles of self-validation, researchers can systematically explore the potential of 1,4-di(prop-1-yn-1-yl)benzene and contribute to the advancement of organic electronics.
References
-
Prins, P., Senthilkumar, K., Grozema, F. C., Jonkheijm, P., Schenning, A. P. H. J., Meijer, E. W., & Siebbeles, L. D. A. (2005). Charge Transport in Self-Organized π-Stacks of p-Phenylene Vinylene Oligomers. The Journal of Physical Chemistry B, 109(39), 18267–18274. [Link]
-
Azeez, Y. H., & Ahmed, H. SH. (2021). Theoretical Study of Tetrathiafulvalene (TTF) as a Donor in the Gas Phase and Different Solvents by Using Density Functional Theory (DFT). Passer Journal of Basic and Applied Sciences, 3(2), 167-173. [Link]
-
Master Organic Chemistry. (2018, March 23). HOMO & LUMO In The Diels Alder Reaction. [Link]
-
Donley, C. L., Zaidel, D., & Semancik, S. (2004). Electrons are transported through phenylene-ethynylene oligomer monolayers via localized molecular orbitals. Journal of the American Chemical Society, 126(8), 2568–2573. [Link]
-
Lei, T., Dou, J.-H., & Pei, J. (2013). Electron-Deficient Poly(p-phenylene vinylene) Provides Electron Mobility over 1 cm2 V–1 s–1 under Ambient Conditions. Macromolecules, 46(11), 4349–4356. [Link]
-
Prins, P., Senthilkumar, K., Grozema, F. C., Jonkheijm, P., Schenning, A. P. H. J., Meijer, E. W., & Siebbeles, L. D. A. (2005). Charge Transport in Self-Organized π-Stacks of p-Phenylene Vinylene Oligomers. The Journal of Physical Chemistry B, 109(39), 18267–18274. [Link]
Sources
Advanced Application Note: 1,4-Di(prop-1-yn-1-yl)benzene in the Synthesis of Poly(p-phenylene ethynylene)s via Alkyne Metathesis
Executive Summary
Conjugated polymers, particularly poly(arylene ethynylene)s (PAEs), are foundational materials in organic electronics, chemical sensors, and photonic devices due to their rigid-rod architectures and high fluorescence quantum yields[1]. While traditional cross-coupling methods (e.g., Sonogashira coupling) are widely used to synthesize these polymers, they often introduce structural defects and require strict stoichiometric balance.
As an alternative, 1,4-di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) serves as a highly efficient, symmetric monomer for Acyclic Diyne Metathesis (ADMET) polymerization[2]. By leveraging high-oxidation-state molybdenum or tungsten alkylidyne catalysts, this internal diyne undergoes clean, step-growth polymerization to yield defect-free poly(p-phenylene ethynylene) (PPE)[3].
Mechanistic Insights & Causality
The Superiority of Internal Diynes
A common pitfall in alkyne metathesis is the use of terminal alkynes (e.g., 1,4-diethynylbenzene). Terminal alkynes are historically problematic because the terminal C–H bond can undergo oxidative addition to the high-oxidation-state metal center, leading to rapid catalyst deactivation. Furthermore, terminal alkynes can participate in non-productive pathways such as Glaser homocoupling (if trace oxygen is present) or form stable metallacycle byproducts that halt the catalytic cycle[4].
By utilizing 1,4-di(prop-1-yn-1-yl)benzene—an internal, methyl-capped diyne—these non-productive pathways are entirely bypassed[4]. The metathesis of propynyl groups yields 2-butyne as the sole byproduct.
Thermodynamic Driving Force
Because 2-butyne is a highly volatile liquid (boiling point 27 °C), it can be continuously removed from the reaction mixture under a dynamic vacuum or an inert gas sweep. According to Le Chatelier's principle, this physical removal thermodynamically drives the step-growth equilibrium forward, ensuring the formation of high-molecular-weight polymer chains[3].
Catalyst Selection
The transformation is catalyzed by Mo(VI) or W(VI) alkylidyne complexes. While classical systems like
Caption: Catalytic cycle of alkyne metathesis via a metallacyclobutadiene intermediate.
Experimental Protocols
Trustworthiness & Self-Validation
The following protocol is designed as a self-validating system. Because high-oxidation-state Mo/W catalysts are acutely sensitive to moisture and oxygen, rigorous Schlenk techniques or a nitrogen-filled glovebox must be employed.
Materials Required:
-
Monomer: 1,4-Di(prop-1-yn-1-yl)benzene (Purified via vacuum sublimation prior to use).
-
Catalyst: Mo(VI) tripodal silanolate alkylidyne complex (e.g., Fürstner catalyst).
-
Solvent: Anhydrous 1,2-dichlorobenzene (o-DCB), distilled over
and degassed. -
Quenching Agent: Benzaldehyde (anhydrous).
Step-by-Step Polymerization Workflow
-
Monomer Preparation & Initiation: Inside a glovebox, dissolve 500 mg (3.24 mmol) of sublimed 1,4-di(prop-1-yn-1-yl)benzene in 15 mL of anhydrous o-DCB in a 50 mL Schlenk flask. Add the Mo(VI) alkylidyne catalyst (2-5 mol% relative to monomer).
-
Causality:o-DCB is selected due to its high boiling point (180 °C), allowing the reaction to be heated under vacuum without significant solvent evaporation.
-
-
Polymerization & Byproduct Removal: Transfer the sealed Schlenk flask to a fume hood and connect it to a Schlenk line. Heat the reaction mixture to 80 °C. Apply a dynamic vacuum (~100 Torr) or a continuous dry
sparge through the solution for 16–24 hours.-
Causality: This step selectively boils off the 2-butyne byproduct (bp 27 °C), forcing the metathesis equilibrium toward polymer formation.
-
-
In-Process Validation: Withdraw a 0.1 mL aliquot, quench it, and analyze via
NMR.-
Validation Metric: The complete disappearance of the propynyl methyl singlet (~2.0 ppm) and the broadening of the aromatic signals confirm high monomer conversion.
-
-
Catalyst Quenching: Cool the reaction to room temperature and add 0.5 mL of anhydrous benzaldehyde. Stir for 30 minutes.
-
Causality: Aldehydes react with the active Mo-alkylidyne chain ends via a Wittig-like reaction, forming a stable Mo-oxo species and an alkyne-capped polymer chain. This "kills" the catalyst and prevents unwanted back-biting or degradation during workup.
-
-
Polymer Precipitation: Dropwise, add the quenched reaction mixture into 200 mL of vigorously stirring methanol.
-
Causality: PPEs are highly rigid, hydrophobic conjugated polymers. Methanol acts as a strong non-solvent, forcing rapid precipitation of the polymer while leaving unreacted monomer, catalyst residues, and small oligomers in solution.
-
-
Isolation: Recover the precipitated polymer via vacuum filtration, wash with copious amounts of methanol and acetone, and dry under high vacuum at 50 °C overnight.
Caption: Workflow for the ADMET polymerization of 1,4-di(prop-1-yn-1-yl)benzene.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Monomer
| Property | Value |
| Chemical Name | 1,4-Di(prop-1-yn-1-yl)benzene |
| CAS Number | 105058-42-2 |
| Molecular Formula | |
| Molecular Weight | 154.21 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Polymerization Byproduct | 2-Butyne (bp: 27 °C) |
Table 2: Polymerization Optimization Matrix (Comparative Catalyst Performance)
| Catalyst System | Temp (°C) | Byproduct Removal Method | PDI ( | |
| 140 | 12.5 | 2.1 | ||
| Schrock Mo-Alkylidyne | 80 | Dynamic Vacuum (100 Torr) | 45.0 | 1.6 |
| Fürstner Silanolate Mo | 80 | 5Å Molecular Sieves in headspace | 68.2 | 1.4 |
(Note: Molecular weights (
References
-
Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews.[Link][1]
-
Alkyne Metathesis: Catalysts and Synthetic Applications. Advanced Synthesis & Catalysis.[Link]
-
The Ascent of Alkyne Metathesis to Strategy-Level Status. Angewandte Chemie International Edition.[Link][3]
-
Promoting Productive Metathesis Pathway and Tuning Activity of Multidentate Molybdenum Catalysts in Alkyne Metathesis. SSRN.[Link][4]
-
Selective Hydration of Electron-Rich Aryl-Alkynes by a Schrock-Type Molybdenum Alkylidene Catalyst. Revue Roumaine de Chimie.[Link][2]
Sources
Application Note: Synthesis and Characterization of Poly(p-phenyleneethynylene) Derived from 1,4-Di(prop-1-yn-1-yl)benzene
Introduction and Scientific Context
Conjugated polymers, particularly poly(p-phenyleneethynylene)s (PPEs), represent a critical class of materials in organic electronics, chemical sensing, and photonics due to their rigid-rod architecture and highly delocalized
Unlike traditional Pd-catalyzed Sonogashira cross-coupling—which is prone to oxidative homocoupling that introduces unwanted diyne defects into the polymer backbone—ADIMET utilizes internal alkynes. This ensures strict alternating phenylene and ethynylene linkages, yielding structurally pristine materials[3].
Expertise & Experience Insight: It is crucial to note that the unsubstituted parent monomer, 1,4-di(prop-1-yn-1-yl)benzene, yields an intractable, insoluble polymer network due to extreme interchain
Mechanistic Pathways and Workflows
The ADIMET reaction relies on the in situ generation of a highly active molybdenum alkylidyne catalyst. By utilizing a simple mixture of Mo(CO)6 and a phenol derivative, the carbon-carbon triple bonds are cleaved and reformed, releasing 2-butyne as a volatile byproduct[2].
ADIMET pathway converting 1,4-di(prop-1-yn-1-yl)benzene to Poly(p-phenyleneethynylene).
Comprehensive characterization workflow for conjugated PPE polymers.
Step-by-Step Experimental Protocols
Protocol A: ADIMET Polymerization
Objective: Synthesize high molecular weight PPE using an "instant" catalyst system.
-
Setup: In a flame-dried Schlenk flask under an Argon atmosphere, combine the alkylated 1,4-di(prop-1-yn-1-yl)benzene monomer, Mo(CO)6 (5 mol%), and 4-chlorophenol (10 mol%) in anhydrous 1,2-dichlorobenzene[2].
-
Activation: Heat the mixture to 140 °C.
-
Causality: Elevated temperatures are strictly required to decarbonylate Mo(CO)6 and allow the phenol to ligate, forming the active Mo-alkylidyne catalytic species in situ[3].
-
-
Propagation: Sparge the reacting solution with a continuous, gentle flow of Argon for 24 hours.
-
Causality: ADIMET is a step-growth equilibrium process. Continuous sparging removes the volatile 2-butyne byproduct, driving the reaction forward via Le Chatelier's principle to achieve high degrees of polymerization[2].
-
-
Isolation: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into vigorously stirred methanol. Filter and dry under vacuum.
-
Validation Checkpoint: The isolated product must be a brightly fluorescent powder under 365 nm UV light. Yields should exceed 85%.
Protocol B: Structural Validation (NMR & GPC)
Objective: Confirm the chemical structure and determine the apparent molecular weight.
-
NMR Spectroscopy: Dissolve 5 mg of the purified polymer in CDCl3. Acquire 1H and 13C NMR spectra.
-
Validation Checkpoint: Confirm the complete disappearance of the monomer's propynyl methyl protons (typically a singlet at ~2.0 ppm). The presence of residual methyl signals indicates incomplete polymerization or the presence of unreacted end-groups.
-
-
Gel Permeation Chromatography (GPC): Prepare a 1 mg/mL solution in THF and run against Polystyrene (PS) standards.
-
Causality: Because GPC separates molecules based on hydrodynamic volume rather than absolute mass, the rigid-rod nature of the PPE backbone will sweep a much larger volume than the flexible, random-coil PS standards. Consequently, the obtained
and values will be significantly overestimated (often by a factor of 1.5 to 2)[4].
-
Protocol C: Photophysical and Thermal Analysis
Objective: Determine the optoelectronic bandgap, emission profile, and thermal degradation limits.
-
Optical Spectroscopy: Prepare a dilute solution (~
M) in chloroform. Spin-coat a separate thin film from a 10 mg/mL solution onto a quartz substrate. Measure UV-Vis absorption and Photoluminescence (PL).-
Causality: The thin film will exhibit a broadened and red-shifted emission spectrum compared to the solution. This is caused by interchain
stacking and excimer formation in the solid state, which lowers the energy of the excited state prior to emission[5].
-
-
Thermal Gravimetric Analysis (TGA): Load 5 mg of the polymer into a platinum TGA pan. Heat at 10 °C/min under a nitrogen atmosphere.
-
Validation Checkpoint: The onset of thermal degradation (defined as 5% weight loss) should occur at
°C. This confirms the high thermal stability inherent to the rigid conjugated backbone, which lacks easily cleavable aliphatic C-C bonds in the main chain[1].
-
Quantitative Data Summaries
Table 1: Comparative Structural and Thermal Properties
| Property | 1,4-di(prop-1-yn-1-yl)benzene (Monomer) | Poly(p-phenyleneethynylene) (Polymer) | Analytical Method |
| Physical State | Crystalline Solid | Amorphous/Semicrystalline Powder | Visual / XRD |
| 1H NMR (Methyl) | ~2.0 ppm (s, 6H) | Absent (Complete conversion) | 1H NMR (CDCl3) |
| Molecular Wt. | 154.21 g/mol | 10,000 - 100,000 g/mol (Apparent) | GPC (vs. PS standards) |
| Thermal Stability | Melts, then volatilizes | TGA (N2 atmosphere) |
Table 2: Typical Photophysical Properties of Soluble PPEs
| State | Absorption Max ( | Emission Max ( | Quantum Yield ( | Mechanistic Notes |
| Solution (CHCl3) | 380 - 420 nm | 430 - 460 nm | 0.4 - 0.8 | Highly fluorescent, isolated monomeric chain emission. |
| Thin Film | 400 - 440 nm | 480 - 550 nm | 0.1 - 0.3 | Red-shifted and broadened due to |
References
1.[1] Title : Poly(p-phenyleneethynylene)s by Alkyne Metathesis. Source : American Chemical Society (Accounts of Chemical Research). URL : 1 2.[3] Title : Poly(p-phenyleneethynylene)s by Alkyne Metathesis | Accounts of Chemical Research. Source : American Chemical Society. URL : 3 3.[4] Title : Controlled Syntheses of Poly(phenylene ethynylene)s with Regiochemically-Tuned Optical Band Gaps and Ordered Morphologies. Source : IBS.re.kr / ACS. URL : 4 4.[5] Title : Synthesis and Characterization of Nonfluorescent Poly(p-aryleneethynylene)s by Alkyne Metathesis. Source : American Chemical Society. URL : 5 5.[2] Title : High Molecular Weight Poly(p-phenyleneethynylene)s by Alkyne Metathesis Utilizing “Instant” Catalysts: A Synthetic Study. Source : Macromolecules / ACS Publications. URL : 2
Sources
Application Notes and Protocols for the Purification of 1,4-Di(prop-1-yn-1-yl)benzene
Abstract: This document provides a comprehensive, in-depth guide for the purification of 1,4-di(prop-1-yn-1-yl)benzene, a key building block in the synthesis of advanced organic materials and functional molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure a robust and reproducible purification process. This guide covers post-synthesis workup, primary purification by flash column chromatography, and secondary purification by recrystallization, alongside methods for purity assessment.
Introduction and Scientific Context
1,4-Di(prop-1-yn-1-yl)benzene is a rigid, linear molecule whose dialkynylbenzene core makes it a valuable component in the construction of metal-organic frameworks (MOFs), conjugated polymers, and other advanced materials. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction between a 1,4-dihalobenzene and propyne or a propyne equivalent, often yields a crude product containing a variety of impurities.[1][2] These can include unreacted starting materials, homocoupled alkyne byproducts (Glaser coupling), and residual palladium and copper catalysts. The removal of these impurities is critical to ensure the desired material properties and to prevent interference in subsequent reactions.
This protocol is designed as a self-validating system, where each step includes checkpoints and characterization methods to assess purity and guide the researcher.
Pre-Purification and Workup: Catalyst Removal
The initial step following the synthesis of 1,4-di(prop-1-yn-1-yl)benzene is a carefully designed workup procedure to remove the bulk of the palladium and copper catalysts used in the Sonogashira coupling.
Rationale: Palladium and copper residues can interfere with subsequent reactions and spectroscopic analysis, and their removal is paramount. A simple filtration through a pad of celite is a highly effective method for sequestering these metallic impurities.
Protocol 2.1: Post-Sonogashira Reaction Workup
-
Upon completion of the reaction (as monitored by Thin Layer Chromatography, TLC), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane (DCM).
-
Prepare a short plug of celite in a fritted glass funnel or a Hirsch funnel.
-
Filter the diluted reaction mixture through the celite pad.
-
Wash the celite pad with additional aliquots of the chosen organic solvent to ensure complete recovery of the product.
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride to remove the amine base (e.g., triethylamine) and any remaining copper salts.
-
Perform a subsequent wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the primary method for separating 1,4-di(prop-1-yn-1-yl)benzene from less polar impurities, such as homocoupled alkynes, and more polar impurities, such as residual starting materials.
Causality Behind Experimental Choices: The choice of a non-polar eluent system is dictated by the non-polar nature of the target molecule. A gradual increase in polarity allows for the selective elution of compounds based on their affinity for the polar silica gel stationary phase.
Protocol 3.1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. A starting point is 100% hexane, gradually increasing to 2-5% ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis beforehand.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 99:1, 98:2, 95:5).
-
Visualize the spots using a UV lamp (254 nm), as the aromatic ring and conjugated system will absorb UV light.[3] Staining with potassium permanganate can also be used, which will visualize the alkyne functional groups.[3]
-
The ideal solvent system will give the product a retention factor (Rf) of approximately 0.25-0.35.[4]
-
-
Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample as a concentrated solution.
-
Carefully add a layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% hexane, applying positive pressure.
-
Gradually increase the polarity of the eluent as determined by the prior TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Secondary Purification: Recrystallization
For achieving high purity (>98%), recrystallization is an excellent secondary purification step. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature.
Rationale: A carefully chosen solvent will dissolve the target compound and impurities at an elevated temperature, and upon cooling, the less soluble target compound will crystallize out, leaving the impurities in the mother liquor.
Protocol 4.1: Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," non-polar to moderately polar solvents are good candidates. For aryl alkynes, a common and effective solvent is hexane. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can also be employed.[5]
-
Procedure:
-
Place the product from column chromatography in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane (or the chosen "good" solvent) until the solid just dissolves.[6]
-
If a mixed solvent system is used, dissolve the solid in a minimal amount of the more polar solvent (e.g., dichloromethane) and then add the less polar solvent (e.g., hexane) dropwise until the solution becomes turbid. Add a few drops of the more polar solvent to redissolve the precipitate.[7]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Dry the crystals under vacuum.
-
Purity Assessment and Characterization
The purity of the final product must be confirmed through various analytical techniques.
Thin Layer Chromatography (TLC)
A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
Melting Point Analysis
A pure crystalline solid will have a sharp melting point range. The melting point of 1,4-di(prop-1-yn-1-yl)benzene should be determined and compared to literature values if available. A broad melting range is indicative of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the structure and purity of the final product.
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons (s): A singlet is expected for the four equivalent aromatic protons. The chemical shift will be in the aromatic region, typically around δ 7.2-7.5 ppm.[8]
-
Methyl Protons (s): A singlet for the six equivalent methyl protons of the two propargyl groups. The expected chemical shift is around δ 2.0-2.2 ppm.
Expected ¹³C NMR (in CDCl₃): Due to the symmetry of the molecule, only three signals are expected in the proton-decoupled ¹³C NMR spectrum.[9]
-
Aromatic C-H: Around δ 130-132 ppm.
-
Aromatic Quaternary C: Around δ 120-125 ppm.
-
Alkynyl C (quaternary): Two signals are expected in the range of δ 80-95 ppm.
-
Methyl C: Around δ 4-5 ppm.
Data Summary
| Parameter | Expected Value/Observation | Rationale/Reference |
| Physical Form | Solid | |
| Purity (Commercial) | 98% | |
| TLC Rf | ~0.25-0.35 | Optimal for column chromatography separation.[4] |
| ¹H NMR (CDCl₃) | Aromatic-H: ~δ 7.2-7.5 (s, 4H); Methyl-H: ~δ 2.0-2.2 (s, 6H) | Based on typical shifts for p-disubstituted benzenes and propargyl groups.[8] |
| ¹³C NMR (CDCl₃) | 4 unique signals expected due to symmetry. | [9] |
| Melting Point | Sharp melting range | A key indicator of high purity. |
Purification Workflow Diagram
Caption: Workflow for the purification and characterization of 1,4-di(prop-1-yn-1-yl)benzene.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- 13C NMR. (n.d.).
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. [Link]
-
Wikipedia. (2023, November 13). Sonogashira coupling. [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. [Link]
- recrystallization-2.doc.pdf. (n.d.).
-
How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar. (2024, March 24). YouTube. [Link]
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
- 13 C Chemical Shift Table. (n.d.).
-
崇浩光電科技股份有限公司. (n.d.). 1,4-di(prop-1-yn-1-yl)benzene. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 1. [Link]
-
PubChem. (n.d.). 1,4-Diisopropenylbenzene. [Link]
-
MDPI. (2024, July 5). Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Benzene, 1,4-dipropyl- | C12H18 | CID 20958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. youtube.com [youtube.com]
application of 1,4-Di(prop-1-yn-1-yl)benzene in materials science
Application Note: 1,4-Di(prop-1-yn-1-yl)benzene in Advanced Materials Engineering
Part 1: Executive Summary & Technical Rationale
1,4-Di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) is a specialized rigid-rod building block characterized by a phenylene core flanked by two internal propynyl groups (
-
Chemical Stability: The methyl caps prevent unwanted oxidative homocoupling (Glaser coupling) and suppress acidity, making the molecule robust under basic conditions used in Metal-Organic Framework (MOF) synthesis or catalytic hydration.
-
Steric Gearing: In crystal engineering and molecular machines, the methyl groups introduce a defined steric barrier (rotational volume) that is absent in proton-terminated alkynes, enabling precise control over solid-state packing and rotational dynamics.
-
Electronic Modulation: The hyperconjugative effect of the methyl groups slightly increases electron density in the
-system compared to terminal alkynes, influencing the bandgap in conjugated polymer precursors.
Primary Applications:
-
Optoelectronic Precursors: Substrate for (3+2) annulation reactions to synthesize functionalized Polycyclic Aromatic Hydrocarbons (PAHs).
-
Liquid Crystal Mesogens: The high aspect ratio (length/width) promotes nematic phase formation in liquid crystalline assemblies.
-
Amphidynamic Crystals: Acts as a "stator-axle" component where the methyl groups interlock to control the rotation of the central phenylene ring.
Part 2: Detailed Experimental Protocols
Protocol A: High-Fidelity Synthesis via Sonogashira Coupling
Objective: Synthesize high-purity 1,4-di(prop-1-yn-1-yl)benzene from 1,4-diiodobenzene.
Mechanism: This protocol utilizes a Pd/Cu-catalyzed cross-coupling cycle. The use of propyne gas (or condensed liquid) requires careful pressure management. The methyl cap is installed directly, avoiding a methylation step of a terminal alkyne.
Reagents:
-
Substrate: 1,4-Diiodobenzene (5.0 mmol, 1.65 g)
-
Alkyne Source: Propyne (excess, typically introduced as gas or solution in THF)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2.0 mol%)[1][2] -
Co-Catalyst: Copper(I) iodide (CuI) (4.0 mol%)[1]
-
Solvent/Base: Triethylamine (
) (Degassed)
Step-by-Step Workflow:
-
Inert Gas Setup: Flame-dry a heavy-walled Schlenk flask or pressure tube. Cool under a stream of Argon.[1]
-
Catalyst Loading: Charge the flask with 1,4-diiodobenzene (1.65 g),
(70 mg), and CuI (38 mg). -
Solvent Addition: Add degassed Triethylamine (20 mL). Note:
acts as both solvent and base to neutralize HI formed. -
Alkyne Introduction:
-
Method A (Propyne Gas): Purge the headspace with propyne gas for 5 minutes, then seal the vessel under positive propyne pressure (balloon).
-
Method B (Propyne Solution): Add propyne (1.0 M in THF, 12 mL) via syringe.
-
-
Reaction: Stir the mixture at 50 °C for 12–24 hours. The solution will darken as the catalytic cycle progresses and ammonium salts precipitate.
-
Work-up:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (60 mL).[1]
-
Filter through a pad of Celite to remove Pd/Cu residues and salts.
-
Wash the filtrate with water (
mL) and brine ( mL). -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Purify by flash column chromatography (Silica gel, Eluent: n-Pentane).
Characterization Checkpoint:
-
NMR (500 MHz,
): 7.29 (s, 4H, Ar-H), 2.05 (s, 6H, ). -
NMR (126 MHz,
): 131.5 (Ar-C), 123.3 (Ar-C_ipso), 87.4 (Internal Alkyne), 79.7 (Internal Alkyne), 4.5 ( ).
Protocol B: Application in Electronic Materials (Silylium-Promoted Annulation)
Objective: Use 1,4-di(prop-1-yn-1-yl)benzene as a core to construct extended conjugated systems (PAHs) for organic electronics.
Rationale: Standard cycloadditions often fail with electron-rich internal alkynes. This protocol uses a silylium Lewis acid to activate an allenylsilane, which then undergoes a [3+2] annulation with the propynyl groups of the title compound. This generates complex, fused ring systems relevant for Organic Light Emitting Diodes (OLEDs).
Reagents:
-
Substrate: 1,4-Di(prop-1-yn-1-yl)benzene (0.25 mmol)
-
Reagent: Allenylsilane precursor (0.20 mmol)
-
Catalyst: Silylium carborate [
] (1.0 mol%)[2] -
Solvent: Benzene or Toluene (Anhydrous)
Workflow:
-
Glovebox Operation: In an Argon-filled glovebox, dissolve the allenylsilane and 1,4-di(prop-1-yn-1-yl)benzene in Benzene (0.5 mL).
-
Initiation: Add the silylium catalyst (1.4 mg).
-
Reaction: Stir at Room Temperature for 12 hours.
-
Quench: Remove from glovebox and evaporate volatiles.
-
Purification: Silica gel chromatography (Pentane/EtOAc).
Outcome:
The reaction yields a bis-annulated product where the alkyne triple bonds are converted into cyclopentenyl rings fused to the central benzene, significantly extending the
Part 3: Visualization & Logic
Figure 1: Synthesis and Application Pathway
Caption: Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene via Sonogashira coupling and its divergence into three critical material science domains.
Part 4: Data Summary & Specifications
Table 1: Physicochemical Properties for Material Design
| Property | Value | Relevance to Application |
| Molecular Weight | 154.21 g/mol | Low MW allows high vapor pressure for sublimation/deposition. |
| Physical Form | White Crystalline Solid | High crystallinity indicates strong packing forces (useful for rotors). |
| Melting Point | ~95–98 °C | Moderate MP allows for melt-processing in LC formulations. |
| Diagnostic signal for monitoring reaction progress or rotor dynamics. | ||
| Alkyne Reactivity | Internal (Capped) | Resistant to terminal hydration; requires activation for cycloaddition. |
| Geometry | Linear (Rod-like) | Essential for nematic liquid crystal phases and porous frameworks. |
Part 5: References
-
Synthesis & Characterization:
-
Catalytic Stability & Hydration Resistance:
-
Title: Selective Hydration of Electron-Rich Aryl-Alkynes by a Schrock-Type Molybdenum Alkylidene Catalyst.
-
Source:Revue Roumaine de Chimie, 2011, 56(8), 699-706.
-
URL:[Link]
-
-
General Protocol for Alkynylbenzene Rotors:
-
Title: Amphidynamic Crystals: Structural Blueprints for Molecular Machines.
-
Source:Chemical Reviews, 2006, 106(12), 5274–5296. (Foundational text for using dialkynylbenzenes as rotors).
-
URL:[Link]
-
Sources
Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene Derivatives: An Application and Protocol Guide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene derivatives, a class of compounds with significant applications in materials science and as precursors for pharmaceuticals.[1] The core of this synthesis is the robust and versatile Sonogashira cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable molecules.
Introduction to 1,4-Di(prop-1-yn-1-yl)benzene Derivatives
1,4-Di(prop-1-yn-1-yl)benzene and its derivatives are rigid, linear molecules that serve as important building blocks in the construction of advanced organic materials. Their conjugated π-systems give rise to interesting electronic and photophysical properties, making them suitable for applications in molecular wires, organic light-emitting diodes (OLEDs), and as ligands for metal-organic frameworks (MOFs). Furthermore, the alkyne functionalities provide a versatile handle for further chemical transformations, including click chemistry and polymerization reactions, rendering them valuable intermediates in the synthesis of complex molecules and natural products.[2][3]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, is the premier method for the synthesis of such diarylalkynes.[2] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in modern organic synthesis.[1]
The Synthetic Cornerstone: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[4] The reaction is driven by a palladium catalyst, with a copper(I) salt acting as a co-catalyst, and requires a base, typically an amine, to facilitate the deprotonation of the alkyne.[5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1][7]
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne (propyne) in the presence of the amine base to form a copper(I) acetylide intermediate.[5] This step increases the acidity of the alkyne's terminal proton, facilitating its removal.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final carbon-carbon bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
Caption: Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
This protocol details the synthesis of 1,4-di(prop-1-yn-1-yl)benzene from 1,4-diiodobenzene and propyne. A convenient approach for handling gaseous propyne is to use a commercially available solution in a suitable solvent or to generate it in situ. Alternatively, a protected form of propyne can be used.[8] This protocol will utilize a solution of propyne in THF.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 1.65 g | 5.0 |
| Propyne (in THF) | C₃H₄ | 40.06 | ~2.2 eq. | ~11.0 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 (1 mol%) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 19.0 mg | 0.10 (2 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Septa
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
1,4-Diiodobenzene: Causes skin and serious eye irritation.[9][10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Propyne: Extremely flammable gas. Handle with care, away from ignition sources.
-
Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Solvents: THF is flammable. All manipulations should be performed in a well-ventilated fume hood.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (1.65 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxygen from deactivating the catalyst and promoting undesirable alkyne homocoupling (Glaser coupling).[13]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (30 mL) and triethylamine (20 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved. The solution should be a pale yellow.
-
-
Propyne Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of propyne in THF (~11.0 mmol) dropwise via syringe over 15-20 minutes. Slow addition helps to minimize side reactions.[13]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-24 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.[14]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate 9:1). The disappearance of the 1,4-diiodobenzene spot indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench it by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane to hexane/ethyl acetate (e.g., 98:2) to isolate the pure 1,4-di(prop-1-yn-1-yl)benzene.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product as a solid.
-
Caption: Experimental Workflow for Synthesis.
Characterization and Data Analysis
The identity and purity of the synthesized 1,4-di(prop-1-yn-1-yl)benzene should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as a singlet in the range of δ 7.2-7.5 ppm. The methyl protons of the propyne groups will appear as a singlet around δ 2.0-2.2 ppm. |
| ¹³C NMR | Expect signals for the aromatic carbons (quaternary and CH) and the acetylenic carbons (typically in the δ 80-90 ppm range), as well as the methyl carbon signal. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (C₁₂H₁₀, M.W. = 154.21 g/mol ) should be observed. |
| Melting Point | A sharp melting point is indicative of high purity. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Oxygen in the reaction vessel- Impure reagents or solvents | - Use fresh, high-quality catalysts and reagents.[13][15]- Ensure a thoroughly degassed system and maintain a positive inert gas pressure.[13]- Use anhydrous solvents. |
| Formation of black precipitate (Palladium black) | - Catalyst decomposition | - Ensure strict anaerobic conditions.[15]- Some solvents may promote decomposition; consider alternatives if the problem persists.[14][15] |
| Significant alkyne homocoupling (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.[13]- Reduce the amount of CuI co-catalyst or consider a copper-free protocol.[4][13] |
| Low yield with aryl bromides | - Lower reactivity of aryl bromides compared to iodides | - Higher reaction temperatures may be required.[15][16]- Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[13] |
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene derivatives. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully prepare these versatile building blocks for a wide range of applications in chemistry and materials science. Careful control of reaction conditions, particularly the exclusion of oxygen, is paramount to achieving high yields and purity.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025). ResearchGate. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. [Link]
-
Sonogashira coupling. (2019). YouTube. [Link]
-
Sonogashira coupling in natural product synthesis. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. (2008). PubMed. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Royal Society of Chemistry. [Link]
-
Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. (2019). Ho Chi Minh City University of Education Journal of Science. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Thieme Synthesis. [Link]
-
1H- and 13C-NMR for. Rsc.org. [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with.... PMC. [Link]
-
Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
-
Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. ResearchGate. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Wiley. [Link]
-
Sonogashira cross coupling of 1,4-dibromobenzene with.... ResearchGate. [Link]
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- 16. reddit.com [reddit.com]
Advanced Functionalization of 1,4-Di(prop-1-yn-1-yl)benzene: Protocols for Stereoselective and Regioselective Scaffold Generation
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Introduction & Strategic Rationale
1,4-Di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) is a highly versatile, symmetrical di-alkyne building block. Featuring two internal prop-1-ynyl groups (-C≡C-CH₃) para-substituted on a central benzene ring, it serves as a rigid linear scaffold. In drug development, rigidifying a molecule's backbone can drastically reduce entropic penalties upon target binding. In materials science, such conjugated systems are fundamental to liquid crystals and organic electronics.
However, the functionalization of internal alkynes presents unique challenges compared to terminal alkynes. They are sterically hindered and lack an acidic proton, rendering traditional cross-coupling (e.g., Sonogashira) ineffective without prior modification. Furthermore, controlling regioselectivity and stereoselectivity during addition reactions is notoriously difficult.
This application note details three field-proven, highly controlled functionalization pathways for 1,4-Di(prop-1-yn-1-yl)benzene:
-
Stereoselective Semi-Hydrogenation to yield rigid (Z,Z)-dienes.
-
Gold(I)-Catalyzed Hydration to yield versatile diketone intermediates.
-
Iron-Catalyzed Carbozincation to yield complex tetrasubstituted alkenes.
Fig 1: Divergent functionalization workflows for 1,4-Di(prop-1-yn-1-yl)benzene.
Pathway A: Stereoselective Semi-Hydrogenation
Scientific Rationale: The semi-hydrogenation of internal alkynes to cis-alkenes (Z-alkenes) is a critical transformation for synthesizing stereodefined molecular architectures[1]. The challenge lies in preventing the over-reduction of the alkene to an alkane, and avoiding Z-to-E isomerization. By utilizing the classic Lindlar catalyst (5% Pd/CaCO₃ poisoned with lead) in conjunction with quinoline, the thermodynamic driving force for full reduction is kinetically halted. The quinoline selectively binds to the most active catalytic sites, ensuring that hydrogen delivery occurs strictly via syn-addition at the metal surface, releasing the product before further reduction can occur[2].
Protocol: Synthesis of 1,4-bis((Z)-prop-1-en-1-yl)benzene
Self-Validating Step: The reaction progress must be monitored by GC-MS or ¹H-NMR rather than TLC, as the starting material and product often co-elute. The disappearance of the alkyne carbon signals (~80-90 ppm) and the appearance of vinylic protons (multiplets at ~5.8-6.4 ppm with a coupling constant
-
Preparation: In a flame-dried 50 mL Schlenk flask, dissolve 1,4-Di(prop-1-yn-1-yl)benzene (1.54 g, 10.0 mmol) in anhydrous ethyl acetate (25 mL).
-
Catalyst Loading: Add Lindlar catalyst (5% Pd on CaCO₃, poisoned with Pb, 100 mg) and synthetic grade quinoline (118 µL, 1.0 mmol, 0.1 equiv). Causality: The 0.1 equivalent of quinoline is the precise threshold to prevent over-reduction without completely stalling the initial hydrogenation.
-
Atmosphere Exchange: Purge the flask with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x) using a hydrogen balloon.
-
Reaction: Stir the suspension vigorously at 25 °C under a hydrogen atmosphere (1 atm) for 4–6 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with ethyl acetate (2 × 10 mL).
-
Purification: Wash the combined organic filtrate with 1M HCl (2 × 15 mL) to remove the quinoline, then with brine. Dry over Na₂SO₄, and concentrate under reduced pressure to yield the (Z,Z)-diene.
Pathway B: Gold(I)-Catalyzed Regioselective Hydration
Scientific Rationale: Converting alkynes into carbonyl compounds via hydration typically requires harsh acidic conditions or toxic mercury catalysts. Gold(I) catalysis has revolutionized this process, operating under mild conditions[3]. For internal alkynes, regioselectivity (which carbon receives the oxygen) is often poor. However, by utilizing a bulky N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) paired with a weakly coordinating counterion (NTf₂⁻), the nucleophilic attack of water is sterically directed, favoring the formation of the methyl ketone derivative[4].
Fig 2: Gold(I)-catalyzed hydration mechanism of internal alkynes.
Protocol: Synthesis of 1,4-Phenylenebis(propan-2-one)
-
Preparation: To a 20 mL reaction vial, add 1,4-Di(prop-1-yn-1-yl)benzene (154 mg, 1.0 mmol) and IPrAuNTf₂ (17.5 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v, 5 mL). Causality: Dioxane ensures the solubility of the highly non-polar starting material, while providing the stoichiometric water required for hydration.
-
Reaction: Seal the vial and heat to 60 °C for 12 hours. The reaction transitions from a suspension to a clear, pale yellow solution as the polar diketone is formed.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with water (2 × 10 mL). Extract the aqueous layer once more with DCM (10 mL).
-
Purification: Dry the combined organics over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to isolate the pure diketone.
Pathway C: Iron-Catalyzed Carbozincation to Tetrasubstituted Alkenes
Scientific Rationale: Tetrasubstituted alkenes are notoriously difficult to synthesize due to severe steric clashes during bond formation. They are, however, critical structural motifs in selective estrogen receptor modulators (SERMs) like Tamoxifen. Recent advancements in iron catalysis allow for the highly stereoselective syn-carbozincation of internal alkynes[5]. The use of an iron catalyst with a bulky ligand and a weakly coordinating anion ([BArF₄]⁻) accelerates the carbometalation step, generating a trisubstituted vinyl zinc intermediate that can be subsequently trapped by an electrophile (e.g., Iodine) to yield a fully substituted alkene[6].
Protocol: Synthesis of Stereodefined Tetrasubstituted Alkenes
Note: Organozinc reagents are highly pyrophoric. This protocol must be executed in a glovebox or using strict Schlenk techniques.
-
Catalyst Activation: In an argon-filled glovebox, charge a vial with Fe(acac)₃ (17.6 mg, 0.05 mmol, 5 mol%) and the appropriate bulky diphosphine ligand (5 mol%). Add anhydrous THF (2 mL).
-
Substrate Addition: Add 1,4-Di(prop-1-yn-1-yl)benzene (154 mg, 1.0 mmol) to the catalyst solution.
-
Carbozincation: Slowly add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 3.0 mL, 3.0 mmol). Stir the mixture at 40 °C for 16 hours. Causality: The excess Et₂Zn ensures complete dual-functionalization of both alkyne moieties. The iron catalyst restricts the addition to a strict syn-geometry.
-
Electrophilic Trapping: Cool the reaction to 0 °C. Carefully add a solution of Iodine (I₂, 1.0 g, ~4.0 mmol) in THF (3 mL) dropwise. Stir for 2 hours at room temperature. Causality: The vinyl zinc intermediate undergoes a rapid, stereoretentive electrophilic substitution with iodine.
-
Quenching & Workup: Remove from the glovebox. Quench carefully with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess iodine. Extract with diethyl ether (3 × 15 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the highly functionalized tetrasubstituted alkene scaffold.
Quantitative Data Summary
The table below summarizes the expected outcomes, stereochemical fidelity, and yields for the functionalization of 1,4-Di(prop-1-yn-1-yl)benzene based on the discussed methodologies.
| Reaction Pathway | Reagents / Catalyst | Target Motif | Regioselectivity | Stereoselectivity | Typical Yield |
| Semi-Hydrogenation | H₂, Lindlar Catalyst, Quinoline | (Z,Z)-Diene | N/A (Symmetrical) | >95% (Z,Z) | 85–92% |
| Hydration | H₂O, IPrAuNTf₂, Dioxane | 1,4-Phenylenebis(propan-2-one) | >90% (Methyl ketone) | N/A | 78–85% |
| Carbozincation | Et₂Zn, Fe(acac)₃, then I₂ | Tetrasubstituted Alkene | >95:5 | >95% (Syn-addition) | 70–80% |
References
- Sigma-Aldrich. "1,4-Di(prop-1-yn-1-yl)benzene | 105058-42-2". Sigma-Aldrich Product Catalog.
- Chemical Communications. "The activation of alkynes towards nucleophilic attack by AuI and AuIII complexes". RSC Publishing.
- MDPI. "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights". MDPI.
- Journal of the American Chemical Society. "Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex". ACS Publications.
- Nature Communications / PMC. "Iron-catalyzed alkyne alkylzincation affected by counterions". NIH.
- Chemical Communications. "Advances in dicarbofunctionalization of alkenes, alkynes and allenes via iron catalysis". RSC Publishing.
- Universität Hamburg. "3d-METAL CATALYZED REDUCTIVE TRANSFORMATIONS AND ISOMERIZATIONS". ediss.sub.hamburg.
Sources
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- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Iron-catalyzed alkyne alkylzincation affected by counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in dicarbofunctionalization of alkenes, alkynes and allenes via iron catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
minimizing homocoupling side reactions in 1,4-Di(prop-1-yn-1-yl)benzene synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to minimize homocoupling side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Homocoupling
The synthesis of 1,4-Di(prop-1-yn-1-yl)benzene, a valuable building block in materials science and medicinal chemistry, is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] However, a prevalent and often frustrating side reaction is the homocoupling of the terminal alkyne, leading to the formation of a symmetric diyne byproduct. This process, also known as Glaser coupling, not only consumes your valuable starting material but also complicates the purification of the desired product.[1]
This guide will provide a comprehensive overview of the mechanisms at play and, more importantly, practical, field-proven strategies to suppress this unwanted side reaction.
Troubleshooting Guide: Minimizing Homocoupling Side Reactions
This section is formatted as a series of common issues encountered during the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene, followed by their probable causes and actionable solutions.
Q1: My reaction mixture is showing a significant amount of a byproduct that I suspect is the homocoupled diyne. How can I confirm this and what is the primary cause?
A1:
Identification of the Homocoupling Product:
The primary homocoupling byproduct in this synthesis is 1,4-di(prop-1-yn-1-yl)buta-1,3-diyne. You can identify this byproduct using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The homocoupled product will have a higher molecular weight and likely a longer retention time than the desired 1,4-Di(prop-1-yn-1-yl)benzene. The mass spectrum will show a molecular ion peak corresponding to the diyne.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the homocoupling product will show a characteristic singlet for the methyl protons, but the integration of the aromatic protons relative to the methyl protons will be lower compared to the desired product. The chemical shift of the methyl protons may also be slightly different.
-
Thin Layer Chromatography (TLC): The homocoupled product is generally less polar than the desired product and will have a higher Rf value.
Primary Cause:
The main culprits for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the diyne.[2]
Q2: I'm using a standard Sonogashira protocol with a copper co-catalyst. What are the most effective immediate steps I can take to reduce homocoupling?
A2:
If you are observing significant homocoupling with a copper-catalyzed system, here are the most impactful adjustments you can make:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Slow Addition of the Alkyne: Adding the propyne gas or a solution of the alkyne slowly to the reaction mixture helps to maintain a low instantaneous concentration of the alkyne. This favors the cross-coupling reaction with the aryl halide over the self-coupling of the alkyne.
-
Reduce Copper(I) Catalyst Loading: While essential for the reaction, excess copper(I) can promote Glaser coupling. Titrate down the amount of your copper source (e.g., CuI) to the minimum level required for efficient cross-coupling. Often, 1-2 mol% is sufficient.
Q3: I've tried optimizing my copper-catalyzed reaction, but homocoupling is still a significant issue. Should I consider a copper-free protocol?
A3:
Absolutely. Copper-free Sonogashira reactions are an excellent strategy to completely eliminate the possibility of Glaser coupling.[3] These protocols often require slight modifications to the reaction conditions to compensate for the absence of the copper co-catalyst.
Here is a representative copper-free protocol for the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene:
Experimental Protocol: Copper-Free Sonogashira Synthesis
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| 1,4-Diiodobenzene | 1.0 | 329.9 mg | Ensure high purity. |
| Propyne | 2.2 | Gas, bubbled through | Can be condensed and added as a solution. |
| Pd(PPh₃)₄ | 0.03 | 34.6 mg | Or other suitable Pd(0) catalyst. |
| Triethylamine | 5.0 | 0.69 mL | Must be anhydrous and degassed. |
| THF | - | 10 mL | Anhydrous and degassed. |
Procedure:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene and the palladium catalyst.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly bubble propyne gas through the reaction mixture for 15-20 minutes, or add a pre-made solution of propyne in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Q4: How does the choice of palladium catalyst, ligand, and base affect the selectivity of the reaction?
A4:
The selection of these components is crucial for optimizing the rate of the desired cross-coupling reaction relative to the homocoupling side reaction.
-
Palladium Catalyst and Ligands:
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are commonly used. Pd(II) sources are often more stable to air and are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of phosphine ligand can significantly impact the reaction. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which can help to outcompete the homocoupling pathway. For challenging substrates, consider using ligands like XPhos or SPhos.
-
-
Base:
-
The base is required to deprotonate the terminal alkyne, forming the reactive acetylide.
-
Amine bases like triethylamine or diisopropylethylamine are standard. The choice of base can influence the solubility of the reaction components and the overall reaction rate.
-
In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of Glaser homocoupling?
A: The generally accepted mechanism for Glaser coupling involves the oxidation of a copper(I) acetylide intermediate to a copper(II) species. Two of these copper(II) acetylides then undergo reductive elimination to form the diyne and regenerate the copper(I) catalyst. This is why the presence of an oxidant, most commonly oxygen, is a key factor in promoting this side reaction.[2]
Q: Can the solvent choice impact the extent of homocoupling?
A: Yes, the solvent can influence the reaction in several ways. A solvent that poorly solubilizes the copper acetylide intermediate may favor its precipitation and subsequent homocoupling. Solvents like THF, DMF, and acetonitrile are commonly used. The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic species.
Q: Are there any additives that can be used to suppress homocoupling?
A: In some cases, the addition of a mild reducing agent can help to keep the palladium catalyst in its active Pd(0) state and minimize side reactions. However, the most effective strategies remain the rigorous exclusion of oxygen and the use of copper-free conditions.
Q: How can I quantify the ratio of my desired product to the homocoupling byproduct?
A: Quantitative NMR (qNMR) is a powerful technique for this purpose. By adding a known amount of an internal standard to your crude NMR sample, you can integrate the signals corresponding to your product and the byproduct and accurately determine their molar ratio. For 1,4-Di(prop-1-yn-1-yl)benzene, the singlet from the two methyl groups is an excellent peak for integration.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycle of the Sonogashira cross-coupling and the Glaser homocoupling pathway.
Caption: Competing pathways in Sonogashira synthesis.
References
Sources
Technical Support Center: Purification of 1,4-Di(prop-1-yn-1-yl)benzene
Welcome to the technical support center for the purification of 1,4-Di(prop-1-yn-1-yl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diyne compound. The synthesis of 1,4-Di(prop-1-yn-1-yl)benzene, typically achieved through a Sonogashira cross-coupling reaction, often presents unique purification challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 1,4-Di(prop-1-yn-1-yl)benzene in a question-and-answer format.
Question 1: My NMR spectrum shows persistent baseline impurities and a yellowish tint in my "purified" solid, which I suspect are residual palladium catalyst species. How can I effectively remove them?
Answer: Residual palladium from the Sonogashira coupling is a common issue as some palladium complexes can be soluble in organic solvents and co-elute with the product during column chromatography.
Core Problem: The palladium catalyst, essential for the carbon-carbon bond formation, can be difficult to separate from the final product due to its solubility.[1]
Solutions:
-
Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[3] This can help remove a significant portion of the insoluble palladium species before aqueous workup.[3][4]
-
Aqueous Workup with Ammonia: During the aqueous workup, washing the organic layer with a dilute ammonia solution can help to remove copper salts and some palladium species by forming soluble amine complexes.
-
Palladium Scavengers: If filtration and standard workup are insufficient, consider using a palladium scavenger. These are solid-supported reagents with functional groups that chelate to the palladium, allowing it to be filtered off.
Scavenger Type Functional Group Typical Usage Thiol-based -SH Stir with the crude product in a suitable solvent for a few hours, then filter. Amine-based -NH2, -NR2 Similar to thiol-based scavengers, effective for various palladium species. Phosphine-based -PR2 Can be very effective but may require specific conditions. -
Optimized Chromatography: While challenging, careful column chromatography can be effective. Use a non-polar eluent system, such as a gradient of hexane and ethyl acetate, and ensure the silica gel is well-packed. Sometimes, a second column is necessary.
Question 2: Despite purification by column chromatography, I'm still seeing unreacted 1,4-diiodobenzene (or 1,4-dibromobenzene) in my product fractions. How can I improve this separation?
Answer: The separation of the non-polar product from the similarly non-polar starting material can be challenging due to their close Rf values in many solvent systems.
Core Problem: The structural similarity between the product and the aryl dihalide starting material leads to poor separation on silica gel.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a very non-polar eluent system, such as pure hexane or a mixture with a very small amount of a slightly more polar solvent like dichloromethane or toluene. A shallow gradient can help to resolve the two compounds.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution. A longer column can also improve separation.
-
-
Recrystallization: This is often a highly effective method for removing starting materials.
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble. Good starting points for 1,4-Di(prop-1-yn-1-yl)benzene include hexane, ethanol, or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.
-
Procedure: Dissolve the impure product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystal formation. Collect the crystals by filtration.
-
Question 3: My main impurity is a byproduct from the homocoupling of propyne (Glaser coupling). How can I get rid of it?
Answer: The copper co-catalyst in the Sonogashira reaction can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of diynes that can be difficult to remove.[1]
Core Problem: The Glaser coupling is a common side reaction in Sonogashira couplings, especially if oxygen is not rigorously excluded.[5]
Solutions:
-
Reaction Conditions: The best solution is prevention. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize the presence of oxygen.[5]
-
Copper-Free Sonogashira: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[1][2] These reactions may require different ligands or bases but can completely eliminate this side reaction.
-
Purification:
-
Column Chromatography: The homocoupled byproduct is typically less polar than the desired product. Careful column chromatography with a non-polar eluent system can often separate them.
-
Recrystallization: Similar to removing starting materials, recrystallization can be effective. The homocoupled byproduct may have different solubility properties that can be exploited.
-
Purification Workflow Diagram
Caption: General purification workflow for 1,4-Di(prop-1-yn-1-yl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general-purpose method for purifying 1,4-Di(prop-1-yn-1-yl)benzene?
A: A two-step approach is generally recommended. First, perform column chromatography on silica gel using a non-polar eluent system like a gradient of hexane and ethyl acetate or hexane and dichloromethane. After combining the pure fractions, a final recrystallization from a solvent like hexane or ethanol is often beneficial to obtain a highly pure, crystalline solid and remove any remaining minor impurities.
Q2: How should I store purified 1,4-Di(prop-1-yn-1-yl)benzene to prevent decomposition?
A: 1,4-Di(prop-1-yn-1-yl)benzene should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen).[6] Exposure to light, air, and heat can lead to polymerization and degradation over time. Storing it in a freezer at -20°C is recommended for long-term stability.[7]
Q3: What are the expected 1H and 13C NMR chemical shifts for pure 1,4-Di(prop-1-yn-1-yl)benzene?
A: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect the following approximate values in CDCl3:
-
1H NMR:
-
Aromatic protons (singlet or a narrow multiplet for the AA'BB' system): ~7.3-7.5 ppm
-
Methyl protons (singlet): ~2.0-2.1 ppm
-
-
13C NMR:
-
Aromatic carbons (quaternary): ~122-124 ppm
-
Aromatic carbons (CH): ~131-133 ppm
-
Alkynyl carbons (quaternary): ~80-82 ppm and ~88-90 ppm
-
Methyl carbon: ~4-5 ppm
-
Significant deviation from these values or the presence of additional peaks indicates impurities.
Troubleshooting Impurities Decision Tree
Caption: Decision tree for identifying and resolving common impurities.
References
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
PMC. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
-
PubChem - NIH. Benzene, 1,4-dipropyl-. Retrieved from [Link]
-
Reddit. (2024, February 28). Pd(II) to Pd(0) for Sonogashira CC. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 1,4-Di(prop-1-yn-1-yl)benzene | 105058-42-2 [sigmaaldrich.com]
- 7. 1,4-Di(prop-1-en-2-yl)benzene | 1605-18-1 [sigmaaldrich.com]
Technical Support Center: Polymerization of 1,4-Di(prop-1-yn-1-yl)benzene
Welcome to the technical support center for the polymerization of 1,4-Di(prop-1-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this versatile yet challenging monomer. Here, we address common issues encountered during polymerization, providing in-depth explanations and actionable troubleshooting strategies in a question-and-answer format. Our approach is grounded in established principles of polymer chemistry and supported by peer-reviewed literature to ensure scientific integrity.
Understanding the Core Challenge: Linear Polymerization vs. Cyclotrimerization
The primary challenge in the polymerization of 1,4-Di(prop-1-yn-1-yl)benzene lies in controlling the reaction pathway. The two internal alkyne groups are susceptible to two main competing reactions:
-
Linear Polymerization: The desired pathway for many applications, leading to a soluble, processable polymer with a defined structure. This typically proceeds via transition-metal-catalyzed insertion polymerization.
-
Polycyclotrimerization: A common and often favored reaction for diynes, where three alkyne units react to form a substituted benzene ring.[1][2] This leads to highly branched or cross-linked, often insoluble, materials.[1][2]
The choice of catalyst, solvent, temperature, and monomer concentration can significantly influence which pathway dominates. This guide will help you steer the reaction towards your desired outcome.
Caption: Competing reaction pathways for 1,4-Di(prop-1-yn-1-yl)benzene polymerization.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: My reaction produced an insoluble gel or a solid that won't dissolve.
Question: I followed a general procedure for diyne polymerization, but my product is an insoluble solid. What happened, and how can I obtain a soluble polymer?
Answer: The formation of an insoluble product is a strong indication that extensive cross-linking has occurred, most likely through polycyclotrimerization.[1][2] This is a common outcome when polymerizing diynes, as the formation of aromatic rings is thermodynamically favorable.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Inappropriate Catalyst Choice | Catalysts like those based on Co and Ta are known to efficiently promote the [2+2+2] cyclotrimerization of alkynes.[1][2] | Switch to a catalyst known to favor linear polymerization. Rhodium-based catalysts, such as RhCl(PPh₃)₃ (Wilkinson's catalyst), have been shown to promote linear polymerization of alkynes.[2] |
| High Monomer Concentration | Higher concentrations increase the probability of intermolecular reactions, favoring the formation of a cross-linked network. | Decrease the monomer concentration. Running the reaction under high dilution can favor intramolecular chain growth over intermolecular cross-linking. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for cyclotrimerization to compete with or dominate linear polymerization. | Lower the reaction temperature. Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate with your chosen catalyst. |
| Prolonged Reaction Time | Even with a selective catalyst, extended reaction times can lead to side reactions and cross-linking, especially at high monomer conversion. | Monitor the reaction and quench it at the desired molecular weight. Use techniques like Gel Permeation Chromatography (GPC) to track the polymer's growth and stop the reaction before gelation occurs. |
Experimental Protocol: Promoting Linear Polymerization
This protocol is a suggested starting point for favoring linear polymerization based on principles of transition-metal-catalyzed alkyne polymerization.
-
Catalyst Selection: Utilize a Rh(I) catalyst such as [Rh(nbd)Cl]₂ or RhCl(PPh₃)₃.
-
Solvent: Use a dry, degassed solvent like toluene or THF.
-
Monomer Purity: Ensure the 1,4-Di(prop-1-yn-1-yl)benzene monomer is free of impurities, particularly any terminal alkynes which can undergo side reactions like Glaser coupling.[3]
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the monomer in the chosen solvent to a low concentration (e.g., 0.1 M).
-
In a separate flask, dissolve the catalyst.
-
Slowly add the catalyst solution to the monomer solution at room temperature with vigorous stirring.
-
-
Monitoring: Periodically take aliquots from the reaction mixture to analyze by GPC and ¹H NMR to monitor polymer growth and check for the formation of side products.
-
Termination and Isolation: Once the desired molecular weight is achieved, or if signs of insolubility appear, quench the reaction by precipitating the polymer in a non-solvent like methanol. Filter and dry the polymer under vacuum.[4]
Issue 2: The molecular weight of my polymer is consistently low.
Question: My polymerization yields a soluble product, but the molecular weight is much lower than expected. How can I increase the chain length?
Answer: Low molecular weight can be attributed to several factors, including premature chain termination, inefficient initiation, or the presence of chain transfer agents.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the monomer, solvent, or atmosphere (e.g., oxygen, water). | Ensure rigorous purification of all reagents and solvents. Use freshly distilled solvents and purified monomer. Maintain a strict inert atmosphere throughout the reaction. |
| Presence of Chain Transfer Agents | Impurities with active protons (e.g., water, alcohols) or other reactive species can terminate the growing polymer chain. | Purify all components of the reaction. This includes the monomer, solvent, and any additives. |
| Suboptimal Monomer-to-Initiator Ratio | The ratio of monomer to catalyst/initiator is a key determinant of the final molecular weight in a controlled polymerization. | Systematically vary the monomer-to-initiator ratio. A higher ratio should, in principle, lead to a higher molecular weight. |
| Isomerization of Propargyl Groups | The propargyl methyl groups could potentially undergo isomerization to allenes under certain catalytic conditions, which may interfere with polymerization.[3] | Choose a catalyst less prone to inducing isomerization. This may require screening different transition metal catalysts. Characterize the polymer by NMR to check for the presence of allene structures. |
Issue 3: The spectroscopic data of my product is not what I expected.
Question: I've analyzed my polymer by ¹H and ¹³C NMR, but the spectra are complex and don't seem to match a simple linear polymer structure. What could be the issue?
Answer: Complex NMR spectra often indicate a mixture of products or a polymer structure that is not purely linear. The most likely culprit is the co-occurrence of cyclotrimerization.
Interpreting Your Results:
| Expected Feature for Linear Polymer | Observed Feature in Troubled Spectrum | Potential Interpretation |
| Sharp signals for the benzene ring of the backbone and the methyl groups. | Broadened aromatic signals and multiple, complex signals in the aliphatic region. | A mixture of linear polymer and oligomeric or polymeric cyclotrimerized products. |
| Absence of signals for unreacted alkyne protons (if any were present as impurities). | Presence of complex aromatic signals inconsistent with the simple polymer backbone. | Formation of new aromatic rings via cyclotrimerization.[5] |
Predicted NMR Data for Linear Poly(1,4-Di(prop-1-yn-1-yl)benzene):
-
¹H NMR (CDCl₃):
-
δ 7.0-7.5 ppm (broad, 4H, aromatic protons of the backbone)
-
δ 2.0-2.5 ppm (broad, 6H, methyl protons on the polymer backbone)
-
-
¹³C NMR (CDCl₃):
-
δ 135-140 ppm (aromatic carbons attached to the polymer chain)
-
δ 125-130 ppm (aromatic CH carbons)
-
δ 80-90 ppm (alkyne carbons in the polymer backbone)
-
δ 5-10 ppm (methyl carbons)
-
Note: These are predicted chemical shifts and may vary depending on the solvent, polymer chain length, and stereochemistry.
Caption: A general troubleshooting workflow for the polymerization of 1,4-Di(prop-1-yn-1-yl)benzene.
Characterization Data Summary
The following table summarizes the key characterization techniques and the information they provide for troubleshooting the polymerization of 1,4-Di(prop-1-yn-1-yl)benzene.[4]
| Technique | Parameter Measured | Indication for Successful Linear Polymerization | Indication of Problems |
| GPC/SEC | Mₙ, Mₙ, PDI | Monomodal distribution with controlled molecular weight and narrow PDI (<1.5). | Bimodal or broad distribution, low molecular weight, or presence of oligomers. |
| ¹H & ¹³C NMR | Polymer Structure | Signals consistent with the predicted linear polymer structure. | Complex aromatic signals, disappearance of expected backbone signals, or presence of unexpected aliphatic signals. |
| DSC | Glass Transition Temp. (T₉) | A clear glass transition temperature.[6][7] | Broad or absent T₉, or presence of exothermic peaks indicating curing (cross-linking). |
| TGA | Thermal Stability | High thermal stability, with decomposition onset above 400 °C.[7] | Lower than expected thermal stability, or a multi-step degradation profile. |
By carefully controlling the reaction conditions and thoroughly analyzing the resulting products, researchers can successfully navigate the challenges of polymerizing 1,4-Di(prop-1-yn-1-yl)benzene and synthesize materials with desired properties for their specific applications.
References
- BenchChem. (2025).
- BenchChem. (2025). Preventing side reactions of the propargyl group during synthesis.
- Balcar, H., et al. (2018). Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co2(CO)8: A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture.
- Häußler, M., et al. (2002). Polycyclotrimerization of Diynes: Synthesis and Properties of Hyperbranched Polyphenylenes. Macromolecules, 35(18), 6757-6765.
- Tang, B. Z., et al. (2004). Polycyclotrimerization of Aromatic Diynes: Synthesis, Thermal Stability, and Light-Emitting Properties of Hyperbranched Polyarylenes. Macromolecules, 37(8), 2879-2886.
- Häußler, M. (2003). Taming the polycyclotrimerization of diynes: Synthesis of hyperbranched poly(alkenephenylenes). Comptes Rendus Chimie, 6(8-10), 807-817.
- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
- Zhang, J., & Moore, J. S. (2004). Rhodium-Catalyzed Linear Codimerization and Cycloaddition of Ketenes with Alkynes. Journal of the American Chemical Society, 126(39), 12796-12797.
- Li, H., et al. (2021). Selective transformation of propargylic ester towards tunable polymerization pathways.
- BenchChem. (2025). common pitfalls in the handling of terminal alkynes.
- Wender, P. A., et al. (2009). Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones. Journal of the American Chemical Society, 131(18), 6373-6375.
- Li, H., et al. (2019). Metal-free polycyclotrimerization of trimethylsilyl-protected diynes: a facile strategy toward regioregular hyperbranched polyarylenes. Polymer Chemistry, 10(4), 490-497.
- Shishmakov, A. B., et al. (2021). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(21), 3745.
- Häußler, M., et al. (2002). Polycyclotrimerization of Diynes: Synthesis and Properties of Hyperbranched Polyphenylenes. Macromolecules, 35(18), 6757-6765.
- Col-Kersting, N., et al. (2025). Solid-State Polycyclotrimerization of Diynes to Porous Organic Polymers. Chemistry-A European Journal, e202500832.
- Hirao, A., et al. (1995). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. Macromolecules, 28(26), 8753-8758.
- Lin, T., et al. (2014). Direct Visualization of Surface-Assisted Two-Dimensional Diyne Polycyclotrimerization. The Journal of Physical Chemistry C, 118(15), 7977-7983.
- Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.
- Hirao, A., et al. (2000). Living Anionic Polymerization of 1,4-Diisopropenylbenzene. Macromolecules, 33(1), 30-35.
- de Ilarduya, A. M., et al. (2021). and ortho -benzene substituent effect on the glass transition of renewable wholly (hetero-)
- Yan, J., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1488.
- Zolotukhin, M. G., et al. (2019). Photochemical Properties of Propargylamine-based Polymers.
- Xu, H.-D., et al. (2017). Rhodium catalyzed regioselective arene homologation of aryl urea via double C-H bond activation and migratory insertion of alkyne. Tetrahedron Letters, 58(7), 676-679.
- Wender, P. A., et al. (2009). Intramolecular rhodium-catalyzed [2+2+2] cyclizations of diynes with enones. Tetrahedron, 65(31), 6103-6110.
- Liu, J., & Lam, J. W. Y. (2026). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. Accounts of Chemical Research.
- Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
- Bower, J. F., et al. (2020). Rhodium-catalysed tetradehydro-Diels–Alder reactions of enediynes via a rhodium-stabilized cyclic allene. Chemical Science, 11(3), 734-740.
- Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents.
- Zhang, C., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 13(1), 48.
Sources
Technical Support Center: Catalyst Removal for Diarylacetylene Synthesis
Topic: Troubleshooting the Removal of Catalyst Residues from 1,4-Di(prop-1-yn-1-yl)benzene
Welcome to the technical support guide for the purification of 1,4-Di(prop-1-yn-1-yl)benzene. As Senior Application Scientists, we understand that synthesizing your target compound is only half the battle; achieving high purity, especially in the context of pharmaceutical development, is paramount. This guide is designed to address the common and complex challenges associated with removing residual palladium and copper catalysts following Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My crude 1,4-di(prop-1-yn-1-yl)benzene product has a dark gray or black color after the initial workup. What is causing this and how do I fix it?
A1: The black discoloration is almost certainly due to the formation of "palladium black," which consists of agglomerated, insoluble palladium(0) particles.[1] This occurs when the homogeneous palladium catalyst decomposes and precipitates from the solution, a common issue in Sonogashira couplings, often triggered by the presence of oxygen, impurities, or high temperatures.[1][2]
Your first and simplest purification step should be to pass a solution of your crude product through a short plug of an adsorbent.
Recommended Protocol: Filtration Plug
-
Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a layer of sand (approx. 1 cm).
-
Add a layer of silica gel or Celite® (approx. 5-10 cm).
-
Dissolve your crude product in a minimal amount of a nonpolar organic solvent in which it is highly soluble (e.g., dichloromethane or toluene).
-
Carefully apply the solution to the top of the plug and elute with the same solvent.[3] The palladium black and other highly polar impurities will be adsorbed at the top of the plug, while your nonpolar product will pass through.
-
Collect the filtrate and concentrate it under reduced pressure. This should yield a significantly cleaner, lighter-colored material for further purification.
Q2: Why is it critical to remove both palladium and copper residues, especially for drug development applications?
A2: Both palladium and copper are transition metals that, even at trace levels, can have significant negative impacts. For drug development professionals, regulatory bodies like the FDA and EMA have strict limits on elemental impurities in final Active Pharmaceutical Ingredients (APIs). Palladium is often classified in a group of high-risk metals, and its removal to parts-per-million (ppm) levels is mandatory.[4]
Causality:
-
Catalytic Activity: Residual catalysts can interfere with subsequent synthetic steps, leading to unintended side reactions or decomposition of the product.
-
Toxicity: Heavy metals pose toxicological risks.
-
Product Stability: Metal residues can degrade the final product over time, affecting its shelf life and efficacy.
Q3: What are the main strategies for removing catalyst residues from my product?
A3: There are three primary strategies, often used in combination, to purify 1,4-di(prop-1-yn-1-yl)benzene. The choice depends on the level of impurities and the required final purity.
| Method | Mechanism | Pros | Cons | Best For |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel).[5][6] | High resolution, can separate multiple components. | Can be time-consuming and require large solvent volumes. | Initial purification, separating product from byproducts and less-polar impurities. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures.[7] | Can yield very high purity material; highly scalable.[8] | Not suitable for oils or compounds that are difficult to crystallize; potential for product loss in the mother liquor. | Final purification step for solid products to achieve high crystallinity and purity. |
| Metal Scavengers | Chelation of metal ions by functionalized resins or silica.[9][10] | Highly selective for metals, effective at removing trace amounts to ppb levels.[10] | Can be expensive; requires screening to find the optimal scavenger.[3] | Final polishing step to meet strict regulatory limits for APIs. |
Troubleshooting Purification Workflows
This section provides in-depth solutions to specific purification challenges you may encounter.
Issue 1: Standard silica gel chromatography is failing to remove a persistent, similarly nonpolar impurity.
If you observe an impurity with a very similar Rf value to your product on a TLC plate, you may be dealing with the alkyne homocoupling (Glaser coupling) byproduct, 1,4-di(buta-1,3-diyn-1-yl)benzene. This side reaction is common in copper-catalyzed Sonogashira reactions.[1][11] To resolve this, a more specialized chromatography technique is needed.
Solution: Argentation Chromatography (Silver Nitrate Impregnated Silica Gel)
This technique leverages the reversible complexation of silver ions (Ag+) with the π-bonds of alkynes and alkenes.[8] The strength of this interaction can be exploited to separate compounds with similar polarities but different degrees or types of unsaturation.
Workflow for Argentation Chromatography
Detailed Protocol: Preparation of AgNO₃-Impregnated Silica Gel
-
Prepare a solution of silver nitrate (10-20% by weight relative to the silica gel) in deionized water or acetonitrile.
-
In a round-bottom flask, create a slurry of the silica gel in a minimal amount of a volatile solvent like dichloromethane.
-
Add the silver nitrate solution to the silica slurry and mix thoroughly.
-
Remove the solvent under reduced pressure. It is crucial to dry the silica gel completely, typically in a vacuum oven at 50-60°C overnight, while protecting it from light. The final product should be a free-flowing white powder.
-
Pack and run the column as you would a standard silica column, using nonpolar eluents.[8]
Issue 2: My product is a waxy solid or oil, and I cannot induce crystallization.
The physical form of 1,4-di(prop-1-yn-1-yl)benzene can be sensitive to minor impurities. If it fails to crystallize, a systematic solvent screening is the best approach.
Solution: Systematic Solvent Screening for Recrystallization
The goal is to find a solvent (or solvent pair) where the product is highly soluble when hot but poorly soluble at room temperature or below.[8]
Step-by-Step Protocol:
-
Single-Solvent Screening:
-
Place a small amount of your product (10-20 mg) into several test tubes.
-
Add a few drops of a test solvent (start with nonpolar solvents like hexanes, heptane, or cyclohexane, then move to slightly more polar ones like ethanol or isopropanol) to each tube.
-
If the compound dissolves at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.
-
-
Two-Solvent System:
-
If no single solvent works, dissolve your product in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature, e.g., dichloromethane).
-
Slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or methanol) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[8]
-
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous successful batch.[12]
Issue 3: I have removed bulk impurities, but ICP-MS analysis shows palladium levels are still too high for my pharmaceutical application.
When high purity is essential, metal scavengers are the most effective tool for selectively removing trace metal residues down to low ppm or even ppb levels.[4][10] These are typically silica or polymer resins functionalized with groups that have a high affinity for transition metals. For soft metals like palladium, sulfur-based functional groups are particularly effective.[4]
Solution: Application of Metal Scavenger Resins
Workflow for Scavenger Resin Purification
Recommended Scavengers for Palladium and Copper
| Scavenger Name | Functional Group | Target Metals | Typical Conditions | Supplier Example |
| Si-Thiol | Thiol | Pd , Pt, Cu , Hg, Ag, Pb | 2-24h, RT to 60°C | Biotage[13] |
| MP-TMT / Si-TMT | Trimercaptotriazine (TMT) | Pd , Ru, Rh | Highly effective for Pd. 1-16h, RT. | Biotage[9][13] |
| PhosphonicS SPM32 | Phosphonic Acid | Pd , Ni, Fe | 2-20h, RT | SpinChem[14] |
Detailed Protocol: Batch Scavenging
-
Dissolve your partially purified 1,4-di(prop-1-yn-1-yl)benzene in a suitable solvent (e.g., THF, Toluene, Acetonitrile).
-
Add the selected scavenger resin. A typical starting point is 3-10 molar equivalents relative to the estimated amount of residual metal.
-
Stir the slurry at room temperature or with gentle heating (e.g., 40-50°C) for 2 to 24 hours. The reaction time depends on the scavenger, solvent, and temperature.
-
Once the scavenging is complete, simply filter off the resin.[9]
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
By following this structured, causality-driven approach, researchers, scientists, and drug development professionals can effectively troubleshoot and resolve even the most challenging catalyst removal issues, ensuring the final purity and integrity of their 1,4-di(prop-1-yn-1-yl)benzene product.
References
-
Metal scavengers for organic purification. Biotage. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Copper-free Sonogashira coupling. The Chemical Record. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
-
Overall workflow of the natural product isolation process with alkyne... ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chapter 1. The Royal Society of Chemistry. [Link]
- Process for the synthesis and purification of diisopropenylbenzene.
-
Straightforward synthesis of diarylacetylenes from tetrachloroethylene using Kumada coupling reaction by Pd catalyst. Bulletin of the Chemical Society of Japan. [Link]
-
Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Die Makromolekulare Chemie. [Link]
-
Lithium-mediated mechanochemical annulative dimerization of diarylacetylenes for synthesis of 1,4-dihydrodinaphthopentalenes. RSC Publishing. [Link]
-
Lab Procedure: Recrystallization. ChemTalk. [Link]
-
How to get consistently large crystals during recrystallization? ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. chromtech.com [chromtech.com]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. spinchem.com [spinchem.com]
Technical Support Center: Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
Topic: Solvent Effects & Process Optimization in Sonogashira Coupling
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SNG-104-PROPYNE Assigned Specialist: Senior Application Scientist, Process Chemistry Division
You are accessing this guide because you are encountering yield inconsistencies, solubility bottlenecks, or selectivity issues (homocoupling) during the synthesis of 1,4-Di(prop-1-yn-1-yl)benzene . This rigid, rod-like molecular linker is synthesized via the double Sonogashira coupling of 1,4-diiodobenzene (or dibromobenzene) with propyne.
This guide moves beyond basic textbook definitions to address the hydrodynamic and mechanistic reality of your reaction flask.
Part 1: The Solvent Decision Matrix
The choice of solvent dictates the reaction rate, the stability of the catalytic cycle, and—most critically for this specific molecule—the solubility of the rigid product.
Core Directive: There is no "perfect" solvent. You must select based on your specific constraint (Solubility vs. Rate vs. Workup).
| Solvent System | Polarity / Type | Suitability Rating | Technical Notes |
| THF / TEA (Co-solvent) | Moderate / Aprotic | ⭐⭐⭐⭐⭐ (Recommended) | Best Balance. Excellent solubility for propyne solutions. Moderate polarity stabilizes the Pd(II) intermediate without quenching the active species. Easy workup (volatile). |
| Toluene / Amine | Non-polar | ⭐⭐⭐ | High Temperature/Sealed Tube. Good for driving sluggish reactions, but poor solubility for the ammonium salt byproducts can coat the stir bar/catalyst, stalling the reaction ("Salt Caking"). |
| DMF or DMSO | High / Polar Aprotic | ⭐⭐ | Rate Accelerator. dramatically increases reaction rate by stabilizing the ionic Pd species. Warning: High boiling point makes removal difficult; traces of solvent can trap Pd contaminants in the final crystal lattice. |
| Pure Amine (e.g., Et₃N) | Basic / Protogenic | ⭐ | Not Recommended. While the base is necessary, using it as the bulk solvent often leads to massive precipitation of hydrohalide salts, creating a thick slurry that stops magnetic stirring. |
Part 2: Troubleshooting Guide (Q&A Format)
Q1: I am seeing a significant amount of "Glaser" homocoupling product (2,4-hexadiyne) instead of my cross-coupled product. Is my solvent wrong?
Diagnosis: This is rarely a solvent identity issue, but rather a solvent environment issue.
Root Cause: The presence of dissolved Oxygen (
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is insufficient for THF. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Solvent Switch: If you cannot rigorously degas, switch to Toluene . Oxygen is less soluble in Toluene than in THF or DMF.
-
Slow Addition: Do not add all propyne at once. Use a syringe pump to keep the local concentration of alkyne low relative to the aryl halide.
Q2: The reaction stalls after the first substitution (Mono-coupling). I have 1-(prop-1-ynyl)-4-iodobenzene but no di-substituted product.
Diagnosis: "Catalyst Death" or Product Inhibition. Root Cause:
-
Scenario A (Precipitation): The mono-substituted intermediate is rigid and may crystallize out of non-polar solvents (Hexane/Toluene) before the second coupling occurs.
-
Scenario B (Pd Black): The catalyst has decomposed. The Fix:
-
Increase Polarity: Add a co-solvent like DMF (10-20% v/v) to the THF mixture. This keeps the mono-substituted intermediate in solution, allowing the second oxidative addition to proceed.
-
Temperature Bump: If using a sealed tube, increase temperature to 60°C. (Note: Propyne is volatile; ensure your vessel is rated for pressure).
Q3: My reaction turns black immediately, and yield is <20%.
Diagnosis: The "Palladium Crash." Root Cause: Your solvent is too non-polar to support the ligand dissociation/association required for the catalytic cycle, or your amine is effectively "poisoning" the cycle by saturating the coordination sphere. The Fix:
-
Ensure you are using Triphenylphosphine (
) excess (10 mol%) if using . -
Switch to THF if you are using Toluene. The oxygen lone pair on THF provides weak coordination that stabilizes the "naked" Pd(0) species preventing aggregation into inactive Pd black.
Part 3: Optimized Experimental Protocol
Target: 1,4-Di(prop-1-yn-1-yl)benzene Scale: 5.0 mmol (Standard Lab Scale)
Reagents:
-
1,4-Diiodobenzene (1.65 g, 5.0 mmol)
-
Propyne (Use 1.0 M solution in THF , 12.0 mL, 12.0 mmol) [Safety Note: Avoid propyne gas cylinders if possible to ensure accurate stoichiometry]
- (3 mol%)
-
CuI (1.5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF (20 mL)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a heavy-walled pressure tube (Ace Glass or similar) equipped with a magnetic stir bar. Cool under Argon flow.
-
Solvent Engineering: Charge the tube with 1,4-diiodobenzene,
, and CuI. Cap with a septum. -
Degassing: Evacuate and backfill with Argon (3x). Inject Anhydrous THF and TEA via syringe. Critical: Ensure the solids are fully suspended/dissolved.
-
Reagent Addition: Cool the vessel to 0°C (ice bath). This lowers the vapor pressure of the incoming propyne solution.
-
The Injection: Slowly inject the Propyne/THF solution.
-
Reaction: Seal the pressure tube with its Teflon cap (replace septum). Allow to warm to Room Temperature (RT). Stir for 1 hour, then heat to 50°C for 12-18 hours.
-
Visual Check: The solution should turn from yellow to dark brown/cloudy (formation of
salts).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove Pd residues and salts. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol or perform short-column chromatography (Hexanes/EtOAc 95:5).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the specific solvent-sensitive steps in the catalytic cycle for your target molecule.
Caption: Figure 1. The Solvent-Catalyst Interface.[1][2][3] Polar solvents stabilize the oxidative addition complex, while the amine base is critical for the copper cycle to generate the nucleophilic acetylide.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][4] Chemical Reviews, 107(3), 874-922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][4][5] Angewandte Chemie International Edition, 46(6), 834-871.
-
Tykwinski, R. R. (2003). Evolution in the synthesis of acetylenic molecular wires. Journal of Organic Chemistry, 68(10), 3735-3747.
-
Sigma-Aldrich. (n.d.). 1,4-Di(prop-1-yn-1-yl)benzene Product Specification and Safety Data Sheet.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 5. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids | MDPI [mdpi.com]
Technical Support Center: Preventing Unwanted Side Reactions with 1,4-Di(prop-1-yn-1-yl)benzene
Welcome to the technical support center for 1,4-di(prop-1-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unwanted side reactions encountered during its use. The following information is structured to address specific experimental issues with a focus on mechanistic understanding and practical solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions when working with 1,4-di(prop-1-yn-1-yl)benzene?
A1: The primary unwanted side reactions involving 1,4-di(prop-1-yn-1-yl)benzene are typically related to its terminal alkyne functionalities. These include:
-
Homocoupling (Glaser or Hay Coupling): Dimerization or oligomerization of the diyne itself, especially in the presence of copper catalysts and oxygen.[1][2][3][4][5] This is a very common issue in Sonogashira coupling reactions if conditions are not carefully controlled.
-
Polymerization: Uncontrolled polymerization can occur under various conditions, including exposure to certain transition metal catalysts, high temperatures, or high concentrations.[6][7][8][9][10]
-
Oxidative Degradation: Terminal alkynes can be susceptible to oxidation, leading to a variety of byproducts.
-
Cyclization Reactions: Intramolecular or intermolecular cyclization can occur, particularly under thermal or catalytic conditions, leading to complex fused aromatic systems.[8]
Q2: How should I properly store 1,4-di(prop-1-yn-1-yl)benzene to minimize degradation and side reactions upon use?
A2: Proper storage is crucial for maintaining the integrity of this reagent. It is recommended to store 1,4-di(prop-1-yn-1-yl)benzene under an inert atmosphere (argon or nitrogen), in a dark place, and at a reduced temperature (2-8°C).[11] This minimizes exposure to oxygen and light, which can promote oxidative degradation and polymerization.
Q3: I am observing a significant amount of insoluble material in my reaction mixture. What is the likely cause?
A3: The formation of insoluble material is often indicative of uncontrolled polymerization.[6] This can be triggered by several factors, including excessive catalyst loading, high reaction temperature, or high monomer concentration. It is also possible that undesired homocoupling is leading to higher molecular weight oligomers with poor solubility.
II. Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Significant Homocoupling Observed in a Sonogashira Cross-Coupling Reaction
Question: I am attempting a Sonogashira coupling between 1,4-di(prop-1-yn-1-yl)benzene and an aryl halide, but I am isolating a large amount of what appears to be the homocoupled diyne polymer. How can I prevent this?
Causality: This is a classic case of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[12] It is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, which is often trace oxygen in the reaction mixture.[5][13] The terminal alkynes of 1,4-di(prop-1-yn-1-yl)benzene couple with each other instead of the intended aryl halide.
Solution Workflow:
Caption: Troubleshooting workflow for homocoupling.
Detailed Protocols:
Protocol 1: Copper-Free Sonogashira Coupling [1][14]
This protocol eliminates the primary catalyst for homocoupling.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) with an appropriate phosphine ligand. | These palladium catalysts are effective for the cross-coupling reaction without the need for a copper co-catalyst. |
| Base | A strong, non-nucleophilic amine base such as diisopropylamine (DIPA) or triethylamine (TEA). | The base is necessary to deprotonate the terminal alkyne for the catalytic cycle. |
| Solvent | Anhydrous, degassed solvents such as THF or DMF. | Removal of oxygen is still critical to prevent oxidative side reactions involving the palladium catalyst. |
| Atmosphere | Strict inert atmosphere (argon or nitrogen). | Prevents catalyst deactivation and other oxidative side reactions.[15] |
Step-by-Step Methodology:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., DIPA, 2.0 eq).
-
In a separate flask, dissolve 1,4-di(prop-1-yn-1-yl)benzene (0.5 eq for mono-coupling, 1.0 eq for di-coupling) in the same solvent.
-
Slowly add the solution of 1,4-di(prop-1-yn-1-yl)benzene to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling [16][17]
If a copper-catalyzed system is necessary, the following optimizations can minimize homocoupling.
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Use the minimal effective amount of CuI (e.g., 0.5-1 mol%). | Higher concentrations of copper significantly promote Glaser-Hay coupling.[12] |
| Degassing | Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. | This is the most critical step to remove dissolved oxygen, the oxidant for homocoupling. |
| Atmosphere | Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction. | Prevents atmospheric oxygen from entering the reaction vessel. |
| Addition of Alkyne | Add the 1,4-di(prop-1-yn-1-yl)benzene solution slowly via syringe pump. | This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction over homocoupling. |
Issue 2: Uncontrolled Polymerization During Synthesis
Question: I am trying to perform a reaction with 1,4-di(prop-1-yn-1-yl)benzene, and the reaction mixture becomes a thick, unworkable solid. How can I prevent this polymerization?
Causality: Diynes are prone to polymerization, which can be initiated by heat, light, or certain catalysts.[6][7][10] High concentrations of the diyne can also accelerate this process.[6]
Solution Workflow:
Caption: Troubleshooting workflow for polymerization.
Detailed Protocol: Controlled Reaction Conditions
This protocol provides general guidelines for preventing unwanted polymerization.
| Parameter | Recommendation | Rationale |
| Concentration | Maintain a low concentration of 1,4-di(prop-1-yn-1-yl)benzene (e.g., ≤ 0.2 M).[6] | Lower concentrations reduce the rate of intermolecular reactions, including polymerization. |
| Temperature | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy for polymerization to occur. |
| Catalyst Selection | Carefully select a catalyst that is selective for the desired transformation and has low activity towards alkyne polymerization. For example, in cross-coupling reactions, palladium catalysts are generally preferred over catalysts known for alkyne metathesis. | The choice of catalyst is critical in directing the reactivity of the diyne. |
| Solvent Choice | Use a solvent in which all reactants, intermediates, and the final product are highly soluble. | Poor solubility can lead to localized high concentrations, which can initiate polymerization. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the desired product is formed. | Prolonged reaction times can increase the likelihood of side reactions, including polymerization. |
Step-by-Step Methodology (General):
-
Begin by establishing the reaction at a low concentration of 1,4-di(prop-1-yn-1-yl)benzene (e.g., 0.1 M).
-
If the reaction is to be heated, start at a lower temperature and gradually increase it while monitoring for any signs of polymerization (e.g., increased viscosity, precipitate formation).
-
If a catalyst is used, ensure it is added to the reaction mixture after all other components are well-dissolved and mixed.
-
Stir the reaction mixture vigorously to ensure homogeneity and prevent localized heating or high concentrations.
-
Upon completion, work up the reaction promptly to isolate the product and prevent post-reaction polymerization.
Issue 3: Poor Yield and/or Complex Product Mixture in Oxidative Coupling Reactions
Question: I am attempting an oxidative homocoupling (Glaser-Hay type) of 1,4-di(prop-1-yn-1-yl)benzene to form a conjugated polymer, but I am getting a low yield of an intractable mixture. How can I improve this?
Causality: While homocoupling is often an unwanted side reaction, it can be the desired transformation. However, controlling the extent of polymerization and preventing the formation of cyclic byproducts or other degradation products can be challenging. The reaction conditions must be carefully optimized to favor the formation of the desired linear polymer.[13]
Solution Workflow:
Caption: Troubleshooting for oxidative coupling.
Detailed Protocol: Controlled Glaser-Hay Coupling for Polymer Synthesis [3]
This protocol is aimed at achieving a controlled oxidative homocoupling.
| Parameter | Recommendation | Rationale |
| Catalyst System | A soluble copper(I) complex, such as CuCl with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, is often effective.[2][3][5] | The TMEDA ligand improves the solubility and activity of the copper catalyst, allowing for more controlled coupling.[2] |
| Oxidant | Use a controlled stream of air or oxygen bubbled through the reaction mixture. | The rate of oxidation can influence the rate of coupling and the molecular weight of the resulting polymer. |
| Solvent | A solvent that can dissolve both the monomer and the growing polymer chain is essential. Pyridine or a mixture of polar aprotic solvents may be suitable. | Maintaining solubility prevents premature precipitation and allows for higher molecular weight polymers to be formed. |
| Temperature | Room temperature or slightly elevated temperatures are typically sufficient. | Avoid excessively high temperatures which can lead to degradation or uncontrolled side reactions. |
Step-by-Step Methodology:
-
In a flask equipped with a gas inlet and outlet, dissolve 1,4-di(prop-1-yn-1-yl)benzene (1.0 eq) in the chosen solvent (e.g., pyridine).
-
Add the copper catalyst and ligand (e.g., CuCl, 0.1 eq, and TMEDA, 0.1 eq).
-
Begin stirring the solution and start a slow, steady stream of air or oxygen through the mixture via a needle submerged below the surface.
-
Monitor the reaction by observing the formation of a precipitate or by periodically taking samples for analysis (e.g., GPC if the polymer is soluble).
-
Once the desired degree of polymerization is achieved, stop the gas flow and quench the reaction (e.g., by adding a dilute acid solution).
-
Isolate the polymer by filtration or precipitation into a non-solvent.
-
Wash the polymer thoroughly to remove any residual catalyst and dry under vacuum.
By carefully considering the mechanistic pathways of potential side reactions and systematically optimizing the reaction conditions, the utility of 1,4-di(prop-1-yn-1-yl)benzene as a versatile building block can be fully realized.
III. References
-
Direct Polymerization of Carbon Dioxide, Diynes, and Alkyl Dihalides under Mild Reaction Conditions. (2022). Journal of the American Chemical Society. [Link]
-
Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran. (2021). Nature Communications. [Link]
-
Cyclization polymerization of diyne and dimethyl sulfoxide towards poly(m-terphenyl)s. (2021). Polymer Chemistry. [Link]
-
Cu-Catalyzed four-component polymerization of alkynes, sulfonyl azides, nucleophiles and electrophiles. (2021). Polymer Chemistry. [Link]
-
Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers. (2021). ACS Macro Letters. [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Glaser-Hay Coupling. (n.d.). SynArchive. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances. [Link]
-
Glaser coupling. (n.d.). Wikipedia. [Link]
-
SAFETY DATA SHEET - Flammable Liquid Mixture. (n.d.). Airgas. [Link]
-
Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins. (2010). Molecules. [Link]
-
Troubleshooting a C–N Coupling Reaction. (2026). Reddit. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2020). Angewandte Chemie International Edition. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). Chemistry – A European Journal. [Link]
-
Visible-light-induced oxidative coupling of vinylarenes with diselenides leading to α-aryl and α-alkyl selenomethyl ketones. (2020). Green Chemistry. [Link]
-
1,3- and 1,4-Benzdiyne equivalents for regioselective synthesis of polycyclic heterocycles. (2016). Chemical Science. [Link]
-
Regiocontrolled aerobic oxidative coupling of indoles and benzene using Pd catalysts with 4,5-diazafluorene ligands. (2012). Nature Chemistry. [Link]
-
The Reaction Mechanism Underlying Pd(II) Catalyzed Oxidative Coupling of Ethylene and Benzene to Form Styrene. (n.d.). NSF PAR. [Link]
-
Understanding Small Molecule Activation Promoted by Heavier Benzene 1,4‐diides: Interplay Between Diradical Character and Aromaticity. (2020). Angewandte Chemie International Edition. [Link]
-
Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals Derived from Enediynes. Synthesis of Functionalized Aromatics. (2007). eScholarship. [Link]
-
1,4-Bis(piperidin-1-ylcarbonyl)benzene. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. (2022). ChemRxiv. [Link]
-
The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. (2023). Beilstein Journal of Organic Chemistry. [Link]
Sources
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- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. www2.scut.edu.cn [www2.scut.edu.cn]
- 7. Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclization polymerization of diyne and dimethyl sulfoxide towards poly(m-terphenyl)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cu-Catalyzed four-component polymerization of alkynes, sulfonyl azides, nucleophiles and electrophiles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers | Hoye Research Group [hoye.chem.umn.edu]
- 11. 1,4-Di(prop-1-yn-1-yl)benzene | 105058-42-2 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 17. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of 1,4-Di(prop-1-yn-1-yl)benzene
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists scaling up the production of 1,4-di(prop-1-yn-1-yl)benzene.
Process Overview & Mechanistic Causality
The synthesis of 1,4-di(prop-1-yn-1-yl)benzene is fundamentally driven by the [1], linking 1,4-diiodobenzene with propyne. While mechanistically straightforward—relying on a Pd(0)/Pd(II) catalytic cycle and a Cu(I) co-catalyst to facilitate transmetalation—the physical properties of propyne (a highly flammable gas with a boiling point of -23.2 °C) introduce severe mass transfer and safety bottlenecks during scale-up. This support guide addresses the thermodynamic and kinetic barriers of this specific transformation, prioritizing scalable, self-validating workflows over traditional, hazardous batch methods.
Troubleshooting & FAQs
Q1: Why do we observe significant levels of diyne homocoupling (hexa-2,4-diyne) during scale-up?
-
Causality: Homocoupling in Sonogashira reactions (Glaser-type coupling) is strictly dependent on the presence of oxygen, which oxidizes the Cu(I)-acetylide intermediate, forcing it to dimerize rather than transmetalate with the Pd(II) complex[1]. In large-scale batch reactors, achieving complete deoxygenation of the headspace and solvent is challenging.
-
Resolution: Implement strict sub-surface sparging of all solvents with Argon for at least 30 minutes prior to catalyst introduction.
-
Self-Validation System: Before adding the Pd catalyst, monitor the Cu/propyne/base solution. A color shift from pale yellow to deep blue/green is a self-validating indicator of oxygen ingress. If homocoupling exceeds 1% via HPLC, the inert atmosphere has been compromised.
Q2: Propyne gas poses severe flammability and pressurization hazards in standard batch reactors. How can we safely scale this?
-
Causality: In batch reactors, maintaining propyne in solution requires high headspace pressure, creating a massive inventory of explosive gas and limiting mass transfer[2].
-
Resolution: Transition to a [3]. Flow chemistry confines the gas-liquid mixture to micro- or meso-tubing, maximizing the interfacial area for gas dissolution while minimizing the active hazardous inventory.
-
Self-Validation System: Monitor system back-pressure. A stable back-pressure of 100–150 psi confirms that the propyne remains fully dissolved in the liquid phase, validating the safety of the continuous stream.
Q3: The reaction stalls at the mono-coupled intermediate (1-iodo-4-(prop-1-yn-1-yl)benzene). How do we drive complete double substitution?
-
Causality: The first alkynylation introduces an electron-donating effect (relative to the starting iodide) on the benzene ring. This increases the electron density of the aromatic system, consequently raising the activation energy required for the second oxidative addition of Pd(0) into the remaining C-I bond.
-
Resolution: Increase the reaction temperature to 140–160 °C (safely achievable in pressurized flow systems) to overcome the kinetic barrier of the second coupling[3].
-
Self-Validation System: Perform in-line IR or HPLC monitoring. The complete disappearance of the mono-adduct peak (<0.5% area) validates that the thermal energy is sufficient to drive the second oxidative addition.
Step-by-Step Methodology: Continuous-Flow Synthesis
This protocol leverages process intensification to safely handle propyne gas at scale, avoiding the cost of masked surrogates like TMS-propyne[2].
Phase 1: System Preparation & Deoxygenation
-
Assemble a continuous-flow reactor equipped with a gas-liquid mixing T-piece, a mass flow controller (MFC) for gas delivery, and a heated residence time coil (PFA or stainless steel, 10-20 mL volume).
-
Purge the entire fluidic pathway with Argon for 15 minutes to establish an oxygen-free baseline.
Phase 2: Reagent Stream Formulation 3. Prepare the liquid feed: Dissolve 1,4-diiodobenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.04 equiv), and triethylamine (3.0 equiv) in anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF). 4. Self-Validation: Ensure the solution remains homogeneous and pale; precipitation indicates catalyst degradation or moisture ingress.
Phase 3: Execution & Process Intensification 5. Pump the liquid stream into the reactor at a calibrated flow rate. 6. Inject propyne gas via the MFC at 2.5–3.0 equivalents relative to the diiodide. 7. Maintain a system back-pressure regulator (BPR) at 100-150 psi to force the propyne into the liquid phase[3]. 8. Heat the residence coil to 140 °C. Adjust the pump flow rates to achieve a precise residence time of 10–15 minutes.
Phase 4: Quench & Purification 9. Direct the output stream into a collection vessel containing saturated aqueous NH4Cl to immediately quench the Cu catalyst and halt any out-of-reactor homocoupling. 10. Phase separate, concentrate the organic layer under reduced pressure, and purify via recrystallization from ethanol or column chromatography to yield pure 1,4-di(prop-1-yn-1-yl)benzene[4].
Quantitative Data: Scale-Up Strategy Comparison
To justify the transition from batch to flow, the following table summarizes the quantitative operational metrics for synthesizing dialkynylbenzenes[2][5].
| Parameter | Batch (TMS-Propyne Surrogate) | Batch (Propyne Gas) | Continuous Flow (Propyne Gas) |
| Reagent Atom Economy | Low (Generates TMS waste) | High | High |
| Reaction Time | 12–24 hours | 8–12 hours | 10–15 minutes |
| Operating Temperature | 50–70 °C | -78 °C to RT | 140–160 °C |
| Safety Profile | Moderate | Low (High explosion risk) | High (Low gas inventory) |
| Scalability | Poor (Cost prohibitive) | Poor (Mass transfer limits) | Excellent |
Mechanistic Visualization
The following diagram illustrates the catalytic causality of the Sonogashira coupling, highlighting the intersection of the Palladium and Copper cycles.
Sonogashira catalytic cycle for 1,4-di(prop-1-yn-1-yl)benzene synthesis.
References
-
Title: Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Selective Hydration of Electron-Rich Aryl-Alkynes by a Schrock-Type Molybdenum Alkylidene Catalyst Source: Revue Roumaine de Chimie URL: [Link]
Sources
stability and storage issues of 1,4-Di(prop-1-yn-1-yl)benzene
Executive Summary
1,4-Di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) is a rigid, rod-like conjugated system frequently utilized as a stator in molecular rotors, a linker in Metal-Organic Frameworks (MOFs), and a precursor in liquid crystal synthesis.[1][2][3][4][5] Unlike its terminal alkyne counterpart (1,4-diethynylbenzene), the internal methyl groups provide steric protection, reducing acidity and immediate polymerization risks.[2] However, the molecule remains susceptible to photo-induced topochemical polymerization and propargylic oxidation if mishandled.[1][2][6]
This guide provides an autonomous technical framework for maintaining the integrity of this compound, moving beyond basic safety sheets to address experimental causality.
Part 1: Physical Integrity & Storage Protocols
The "Shelf Life" FAQ
Q: My sample turned from white to yellow/brown during storage. Is it still usable? A: A color shift indicates degradation.[1][2][6]
-
The Mechanism: The "yellowing" is typically caused by the formation of oligomers (conjugated enyne structures) or oxidative coupling products.[6] This is often accelerated by trace transition metals (Pd/Cu) remaining from synthesis.[1][2][6]
-
Usability:
Q: What are the non-negotiable storage conditions? A: You must disrupt the three vectors of degradation: Thermal, Photochemical, and Oxidative.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic energy available for spontaneous lattice-controlled polymerization.[1][2][6] |
| Atmosphere | Argon/Nitrogen | Prevents oxidation at the propargylic methyl positions ( |
| Light | Amber Vial / Foil | Conjugated diynes are highly photo-active.[1][2][6] UV light triggers [2+2] cycloadditions in the solid state.[6] |
| State | Solid Crystal | Store as a crystalline solid. Solutions are more reactive due to higher molecular mobility.[1][2][6] |
Visualizing the Degradation Logic
Figure 1: Causal pathways leading to compound degradation.[1][2][6] Note that trace metals act as internal catalysts even in solid state.[1]
Part 2: Synthesis & Purification Troubleshooting
The "Experiment" FAQ
Q: I synthesized this via Sonogashira coupling, but the melting point is depressed (broad range). Why? A: The most common culprit is trapped Palladium (Pd) or Homocoupling byproducts . 1,4-Di(prop-1-yn-1-yl)benzene is a rigid rod.[1][2][6] During crystallization, it tends to trap solvent and catalyst particles within the lattice (inclusion complexes).
-
The Fix: Do not rely solely on column chromatography. You must perform a chelation wash or a specific recrystallization.[1][2]
Q: How do I ensure the removal of catalytic residues to prevent long-term instability? A: Standard silica plugs are insufficient for high-stability storage.[1][2][6] Use this self-validating protocol:
-
Dissolution: Dissolve crude solid in minimal
. -
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol or wash with aqueous sodium diethyldithiocarbamate).[2][6] Stir for 30 mins.
-
Filtration: Filter through Celite to remove the scavenger-metal complex.[1][2][6]
-
Recrystallization: Recrystallize from Hexanes/Ethanol or Methanol .[1][2][6]
Purification Workflow Diagram
Figure 2: Purification logic tree ensuring removal of destabilizing metal contaminants.
Part 3: Analytical Troubleshooting
The "Analysis" FAQ
Q: My NMR shows the correct peaks, but the integration is slightly off, and there are "ghost" peaks in the aromatic region. A: This suggests Rotational Isomerism or Stacking .[2]
-
Context: In concentrated solutions (
), rigid aromatic alkynes stack ( interactions). This causes shielding effects that shift proton signals.[1][2][6] -
Solution: Dilute the sample to
and re-run the NMR. If peaks sharpen and shift back, it is a concentration effect, not an impurity.[2]
Q: Is the compound shock-sensitive?
A: While 1,4-di(prop-1-yn-1-yl)benzene is an internal alkyne and significantly more stable than terminal acetylenes (like 1,4-diethynylbenzene), it is still a high-energy molecule (
-
Protocol: Avoid grinding large quantities (
) in a dry mortar. Topochemical polymerization can be triggered by mechanochemical force (grinding), leading to an insoluble polymer.[6]
References
-
Synthesis & Cross-Coupling Standards
-
Molecular Rotor Dynamics & Stability
-
Solid-State Polymerization Risks
-
Palladium Scavenging Protocols
Sources
- 1. 1,4-Diisopropenylbenzene | C12H14 | CID 74148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]
- 3. 105058-42-2|1,4-Di(prop-1-yn-1-yl)benzene|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,4-Di(prop-1-yn-1-yl)benzene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-di(prop-1-yn-1-yl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally related analogs to elucidate the key spectral features of this molecule. By understanding the nuances of its NMR spectra, researchers can gain valuable insights into the electronic environment and connectivity of this and similar compounds, which is crucial for structural confirmation and the design of new molecular entities.
Introduction: The Structural Significance of 1,4-Di(prop-1-yn-1-yl)benzene
1,4-Di(prop-1-yn-1-yl)benzene is a fascinating molecule featuring a central benzene ring symmetrically substituted with two propynyl groups. This arrangement of alternating double and triple bonds, known as a conjugated system, imparts specific electronic properties that are of interest in materials science and medicinal chemistry. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. The chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture.
This guide will first present the anticipated ¹H and ¹³C NMR data for 1,4-di(prop-1-yn-1-yl)benzene, followed by a comparative analysis with 1,4-diethynylbenzene, 1,4-divinylbenzene, and 1,4-diisopropylbenzene. This comparison will highlight the influence of the substituent's hybridization and electronic nature on the NMR spectra of a para-substituted benzene ring.
Predicted ¹H and ¹³C NMR Spectral Data for 1,4-Di(prop-1-yn-1-yl)benzene
Due to the molecule's symmetry, a simplified NMR spectrum is expected.
Table 1: Predicted ¹H and ¹³C NMR Data for 1,4-Di(prop-1-yn-1-yl)benzene
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.3-7.5 | Singlet | 4H | C₆H₄ |
| Methyl-H | ~2.0 | Singlet | 6H | -C≡C-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-H | ~132 | C₂/C₃/C₅/C₆ |
| Aromatic C (ipso) | ~123 | C₁/C₄ |
| Alkyne C (internal) | ~90 | -C ≡C-CH₃ |
| Alkyne C (terminal) | ~80 | -C≡C -CH₃ |
| Methyl C | ~4 | -C≡C-C H₃ |
Comparative NMR Analysis
To appreciate the unique spectral signature of 1,4-di(prop-1-yn-1-yl)benzene, a comparison with molecules featuring different substituents at the 1 and 4 positions of the benzene ring is highly instructive.
1,4-Di(prop-1-yn-1-yl)benzene vs. 1,4-Diethynylbenzene
The primary difference here is the presence of methyl groups on the terminal alkyne carbons.
-
¹H NMR: In 1,4-diethynylbenzene, the terminal alkyne protons (H-C≡) would appear around 3.0-3.2 ppm.[1] The absence of this signal and the appearance of a singlet around 2.0 ppm for the methyl protons is a key differentiator for 1,4-di(prop-1-yn-1-yl)benzene. The aromatic protons in both compounds are expected to be in a similar region, appearing as a singlet due to symmetry.[2]
-
¹³C NMR: The internal alkyne carbons in both molecules will have similar chemical shifts. However, the terminal alkyne carbon in 1,4-di(prop-1-yn-1-yl)benzene is substituted with a methyl group, which will shift its resonance compared to the terminal CH carbon in 1,4-diethynylbenzene. Furthermore, the presence of the methyl carbon signal at a high field (~4 ppm) is a clear indicator of the propynyl substituent.
1,4-Di(prop-1-yn-1-yl)benzene vs. 1,4-Divinylbenzene
This comparison highlights the difference between sp-hybridized (alkyne) and sp²-hybridized (alkene) substituents.
-
¹H NMR: 1,4-Divinylbenzene exhibits complex signals for the vinyl protons in the 5.0-7.0 ppm range, with characteristic cis and trans coupling constants.[3] This is in stark contrast to the simple spectrum of 1,4-di(prop-1-yn-1-yl)benzene. The aromatic protons of 1,4-divinylbenzene also show a more complex pattern due to coupling with the vinyl protons.
-
¹³C NMR: The sp² carbons of the vinyl group in 1,4-divinylbenzene resonate in the 110-140 ppm region, which is significantly downfield from the sp carbons of the alkyne group (around 80-90 ppm).[4][5]
1,4-Di(prop-1-yn-1-yl)benzene vs. 1,4-Diisopropylbenzene
Here, we compare the effect of an sp-hybridized substituent with an sp³-hybridized alkyl group.
-
¹H NMR: 1,4-Diisopropylbenzene shows a characteristic septet for the methine proton (-CH) around 2.9 ppm and a doublet for the methyl protons (-CH₃) around 1.2 ppm.[6][7] The aromatic protons appear as a singlet around 7.1 ppm.
-
¹³C NMR: The sp³ carbons of the isopropyl group in 1,4-diisopropylbenzene resonate at a much higher field (methine ~34 ppm, methyl ~24 ppm) compared to the aromatic and alkynyl carbons.[8]
Table 2: Comparative ¹H and ¹³C NMR Data
| Compound | Aromatic-H (ppm) | Substituent-H (ppm) | Aromatic-C (ppm) | Substituent-C (ppm) |
| 1,4-Di(prop-1-yn-1-yl)benzene | ~7.3-7.5 (s) | ~2.0 (s, CH₃) | ~132, ~123 | ~90, ~80, ~4 |
| 1,4-Diethynylbenzene | ~7.4 (s) | ~3.1 (s, C≡C-H) | ~132, ~122 | ~83, ~78 |
| 1,4-Divinylbenzene | ~7.4 (m) | 5.2-6.8 (m, vinyl) | ~137, ~126 | ~136, ~114 |
| 1,4-Diisopropylbenzene | ~7.1 (s) | 2.9 (septet, CH), 1.2 (d, CH₃) | ~146, ~126 | ~34, ~24 |
Experimental Protocol for NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 1,4-di(prop-1-yn-1-yl)benzene. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition: a. Set the spectral width to cover the range of -2 to 12 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. g. Integrate the signals to determine the relative number of protons.
4. ¹³C NMR Acquisition: a. Set the spectral width to cover the range of 0 to 200 ppm. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the relaxation delay to 2-5 seconds. d. Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C. e. Process the data similarly to the ¹H spectrum. f. Calibrate the spectrum using the CDCl₃ triplet (central peak at 77.16 ppm).
Visualization of Molecular Structure and NMR Principles
Diagrams are essential for visualizing the concepts discussed.
Caption: Molecular structure of 1,4-Di(prop-1-yn-1-yl)benzene.
Caption: Predicted NMR signals for 1,4-Di(prop-1-yn-1-yl)benzene.
Conclusion
The ¹H and ¹³C NMR spectra of 1,4-di(prop-1-yn-1-yl)benzene are characterized by their simplicity, a direct consequence of the molecule's high degree of symmetry. The key distinguishing features are the singlet for the aromatic protons and the singlet for the methyl protons in the ¹H NMR spectrum, and the characteristic chemical shifts of the alkynyl and methyl carbons in the ¹³C NMR spectrum. Comparative analysis with related para-substituted benzenes effectively demonstrates how changes in substituent hybridization and electronic character profoundly influence the NMR landscape. This guide provides a robust framework for the interpretation of the NMR data for this compound and serves as a valuable reference for the analysis of similar molecular structures.
References
-
Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 12: Complex Coupling. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diisopropylbenzene. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Signal Areas. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]
-
PubMed. (2018, April 4). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C{1H}DEPT NMR spectra for DVB and St monomers and 13C CP/MAS NMR.... Retrieved from [Link]
-
ATB. (n.d.). 1,4-Divinylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). p-Divinylbenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Diethynylbenzene. Retrieved from [Link]
-
YouTube. (2024, March 24). How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diisopropenylbenzene. Retrieved from [Link]
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. 1,4-Diethynylbenzene (935-14-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-Divinylbenzene | C10H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR [m.chemicalbook.com]
- 8. 1,4-DIISOPROPYLBENZENE(100-18-5) 13C NMR [m.chemicalbook.com]
Technical Comparison Guide: FTIR Analysis of 1,4-Di(prop-1-yn-1-yl)benzene
This guide provides a technical analysis of the FTIR spectrum of 1,4-Di(prop-1-yn-1-yl)benzene, designed for researchers in molecular electronics, MOF synthesis, and organic materials.
Executive Summary: The Spectroscopic Fingerprint
1,4-Di(prop-1-yn-1-yl)benzene (also known as 1,4-bis(prop-1-ynyl)benzene) is a rigid, rod-like linker used in the construction of molecular rotors and porous coordination polymers. Its symmetry (D2h point group) dictates a strict mutual exclusion between IR and Raman activity, creating a unique spectral challenge compared to its terminal alkyne analogs.
This guide compares the target molecule against its synthetic precursors and structural analogs to provide a definitive identification protocol.
Quick Comparison Matrix
| Feature | Target: 1,4-Di(prop-1-yn-1-yl)benzene | Alt 1: 1,4-Diethynylbenzene | Alt 2: 1,4-Diiodobenzene |
| Structure | Me-C≡C-Ph-C≡C-Me | H-C≡C-Ph-C≡C-H | I-Ph-I |
| Alkyne C-H | Absent | Strong (~3280 cm⁻¹) | Absent |
| Alkyne C≡C | Weak/Medium (~2235 cm⁻¹) | Weak (~2100-2150 cm⁻¹) | Absent |
| Methyl C-H | Present (~2910-2970 cm⁻¹) | Absent | Absent |
| Symmetry | Centrosymmetric (D2h) | Centrosymmetric (D2h) | Centrosymmetric (D2h) |
Detailed Spectral Interpretation
The "Silent" Alkyne Paradox
The critical aspect of interpreting this spectrum is understanding the Mutual Exclusion Principle . Because the molecule possesses a center of inversion:[1]
-
Symmetric Stretching (ν_sym C≡C): The simultaneous expansion of both alkyne bonds maintains the center of inversion. This mode is IR Inactive (Silent) but Raman Active.
-
Antisymmetric Stretching (ν_asym C≡C): One bond expands while the other compresses. This breaks symmetry and creates a transition dipole moment, making it IR Active .
Diagnostic Consequence: Unlike non-symmetric internal alkynes (e.g., 1-phenylpropyne) which show a clear C≡C peak, 1,4-di(prop-1-yn-1-yl)benzene often exhibits a weaker than expected alkyne band in IR due to the rigidity and symmetry of the backbone.
Region-by-Region Analysis
Region A: High Frequency (2800–3100 cm⁻¹)
-
Aromatic C-H Stretch (~3030–3060 cm⁻¹): Weak, sharp bands characteristic of sp² C-H bonds.
-
Methyl C-H Stretch (~2910–2970 cm⁻¹): Distinctive for the propynyl group. You will see the asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretches of the methyl group.
-
Differentiation: This region confirms the presence of the methyl cap, distinguishing the product from the terminal alkyne 1,4-diethynylbenzene (which lacks these peaks).
-
Region B: The Triple Bond (2100–2260 cm⁻¹)
-
Target Signal (~2235 cm⁻¹): Look for a weak-to-medium intensity band.
-
Red Flag: A sharp, strong peak at ~3280 cm⁻¹ combined with a peak at ~2110 cm⁻¹ indicates incomplete methylation (presence of terminal alkyne protons) or starting material contamination.
Region C: The Fingerprint & Substitution Pattern (600–1600 cm⁻¹)
-
Aromatic Ring Modes (~1500, 1600 cm⁻¹): The "breathing" modes of the benzene ring.
-
Para-Substitution Marker (~830–840 cm⁻¹): The out-of-plane (oop) C-H wagging vibration. For 1,4-disubstituted benzenes, this is a single, strong band.
-
Validation: If you see split peaks or bands at 690/750 cm⁻¹, suspect mono-substitution (e.g., 1-iodo-4-(prop-1-ynyl)benzene) or meta-isomers.
-
Experimental Validation Protocol
Synthesis Context (Sonogashira Coupling)
To interpret the spectrum accurately, one must understand the potential impurities from the synthesis. The standard route involves coupling 1,4-diiodobenzene with propyne gas.
Figure 1: Stepwise synthesis pathway. Incomplete reaction leads to the Intermediate, which breaks D2h symmetry and alters the IR profile.
Sample Preparation
-
Method: KBr Pellet or Diamond ATR.
-
Note on ATR: Due to the high refractive index of aromatic alkynes, ATR correction may be necessary for quantitative peak height analysis.
-
Solvent Warning: If analyzing in solution (e.g., CHCl₃), ensure the solvent background is subtracted, as CHCl₃ absorbs heavily near the C-H region.
Troubleshooting Table
| Observation | Likely Cause | Corrective Action |
| Peak at 3280 cm⁻¹ | Terminal Alkyne (Desilylation or incomplete alkylation) | Check reagents; ensure methyl source (propyne) was sufficient. |
| Split peak at 830 cm⁻¹ | Mono-substituted impurity (Symmetry breaking) | Purify via column chromatography (Hexane/EtOAc). |
| Broad OH band (3400) | Wet KBr or Solvent | Dry sample under vacuum; store KBr in desiccator. |
| Missing 2235 band | Symmetry Selection Rule (Sample too crystalline?) | Try Raman spectroscopy or dissolve in non-symmetric solvent. |
Decision Logic for Identification
Use this logic flow to validate your product spectrum.
Figure 2: Spectral decision tree for validating product purity.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Propynylbenzene (Analog). National Institute of Standards and Technology.[2][3][4] Link
-
Sigma-Aldrich. 1,4-Di(prop-1-yn-1-yl)benzene Product Specification.Link
-
Alterman, J. L., & Kraus, G. A. (2021). A Convenient Procedure for Sonogashira Reactions Using Propyne.[5] Synthesis, 54(03), 655-657. (Describes synthesis conditions relevant to impurity profiles). Link
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Guide to aromatic overtone interpretation). Link
Sources
- 1. 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, 1-propynyl- [webbook.nist.gov]
- 3. 3-Diethylamino-1-phenylpropyne [webbook.nist.gov]
- 4. 1-Propanone, 1-phenyl- [webbook.nist.gov]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Mass Spectrometry Analysis of 1,4-Di(prop-1-yn-1-yl)benzene: A Comparative Guide on Ionization Techniques
As an application scientist dealing with conjugated, non-polar aromatic systems, I frequently see laboratories struggle to obtain high-quality mass spectra for compounds like 1,4-Di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2). With a molecular formula of C₁₂H₁₀ and an exact mass of 154.0783 Da, this dialkyne features a highly conjugated
This guide objectively compares the performance of various mass spectrometry ionization techniques for 1,4-Di(prop-1-yn-1-yl)benzene, explains the mechanistic causality behind these analytical choices, and provides field-proven, self-validating experimental protocols.
Mechanistic Causality: Why Standard ESI Fails
Electrospray Ionization (ESI) is the default choice for most pharmaceutical and biochemical analyses. However, ESI relies on solution-phase acid-base chemistry. Because 1,4-Di(prop-1-yn-1-yl)benzene is a purely hydrocarbon-based, non-polar molecule, it cannot easily accept a proton
The Solution: We must bypass solution-phase protonation and rely on gas-phase ionization. This leaves us with two optimal alternatives:
-
Electron Ionization (EI): The gold standard for volatile, non-polar compounds analyzed via Gas Chromatography (GC).
-
Atmospheric Pressure Chemical Ionization (APCI) / Photoionization (APPI): The superior choices for LC-MS, utilizing corona discharge or UV photons to initiate gas-phase charge transfer to the alkyne's
-system [1].
Caption: Decision tree for selecting the optimal ionization technique for non-polar dialkynes.
Comparative Performance Data
To objectively evaluate the best approach for detecting 1,4-Di(prop-1-yn-1-yl)benzene, we compare the four primary ionization modes. The data below synthesizes expected instrumental responses based on the molecule's ionization energy and volatility.
| Ionization Technique | Carrier/Solvent Matrix | Primary Ion Observed | Fragmentation (MS1) | Sensitivity for C₁₂H₁₀ | Recommended Application |
| GC-EI-MS | Helium gas | High (e.g., | Excellent (pg range) | Structural elucidation, purity checks. | |
| LC-APCI-MS | Methanol / Water | Low | High (ng range) | High-Resolution MS (HRMS), complex mixtures. | |
| LC-APPI-MS | Hexane / Toluene | Low | High (ng range) | Aromatic/highly conjugated systems. | |
| LC-ESI-MS | Acetonitrile / Water | None (or weak adducts) | None | Poor | Not recommended without metal dopants. |
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring the specific precursor and product ions, you can immediately verify if the source parameters are correctly tuned.
Protocol A: GC-EI-MS for Structural Confirmation
Because 1,4-Di(prop-1-yn-1-yl)benzene is thermally stable and highly volatile, GC-EI is the most robust method for routine analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the standard in GC-grade hexane to a final concentration of 10 µg/mL. Causality: Hexane ensures complete solubility of the non-polar analyte and provides excellent expansion volume characteristics in the GC inlet.
-
GC Separation: Inject 1 µL splitless onto a 30 m x 0.25 mm x 0.25 µm DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) column. Use a constant Helium flow of 1.0 mL/min.
-
Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.
-
MS Parameters: Set the electron energy to 70 eV. Set the ion source temperature to 230°C and the transfer line to 250°C.
-
Self-Validation: The spectrum must display a dominant molecular ion radical
at 154. A characteristic fragment at 139 will confirm the cleavage of the terminal methyl group from the propynyl moiety.
Protocol B: LC-APCI-HRMS for Intact Mass Analysis
When integrating this compound into synthetic workflows (e.g., hydroalkylation or annulation reactions), LC-MS is often preferred. High-resolution mass spectra (HRMS) for 1,4-Di(prop-1-yn-1-yl)benzene are successfully obtained using APCI [2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in 100% LC-MS grade Methanol (approx. 1 µg/mL). Causality: Methanol acts not just as a solvent, but as the primary reagent gas in the APCI plasma, facilitating proton transfer to the alkyne.
-
LC Separation: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with an isocratic flow of 80% Methanol / 20% Water at 0.4 mL/min.
-
APCI Source Tuning (e.g., Thermo Orbitrap/Exactive):
-
Spray Voltage (Corona Discharge): 4.0 – 5.0 kV (Positive Ion Mode) [1].
-
Vaporizer Temperature: 300 – 400 °C (Critical to volatilize the solvent and analyte before the corona pin).
-
Ion Transfer Tube: 250 – 300 °C.
-
-
Self-Validation: Extract the exact mass chromatogram for
155.0855 ( 5 ppm). The presence of this peak confirms successful gas-phase protonation of the -cloud.
Caption: Step-by-step LC-APCI-HRMS workflow for analyzing 1,4-Di(prop-1-yn-1-yl)benzene.
Conclusion
For the mass spectrometric analysis of 1,4-Di(prop-1-yn-1-yl)benzene, the choice of ionization source dictates the success of the assay. GC-EI-MS remains the most robust and sensitive method for pure structural confirmation. However, for modern LC-MS workflows—particularly in complex synthetic reaction monitoring—APCI is the mandatory alternative to ESI, leveraging gas-phase thermodynamics to ionize the conjugated alkyne system effectively.
References
-
Asymmetric Hydroalkylation of Alkynes and Allenes with Imidazolidinone Derivatives: α-Alkenylation of α-Amino Acids Royal Society of Chemistry (RSC) This paper details the use of a Thermo Scientific Exactive instrument utilizing APCI/MeOH (spray voltage 4-5 kV, vaporizer: 300-400 °C) to obtain high-resolution mass spectra for 1,4-Di(prop-1-yn-1-yl)benzene. 1 [1]
-
Silylium-Ion-Promoted (3+2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl Journal of the American Chemical Society (JACS) This study validates the use of APCI and LIFDI techniques on a Thermo Fisher Scientific LTQ Orbitrap XL for the high-resolution mass spectrometry of non-polar alkynes, including 1,4-Di(prop-1-yn-1-yl)benzene. 2 [2]
Sources
Comparative Technical Guide: 1,4-Di(prop-1-yn-1-yl)benzene and Its Isomers
Executive Summary
This guide provides a technical analysis of 1,4-di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) and its positional isomers (1,2- and 1,3-). While often grouped simply as "dialkynyl benzenes," the specific placement of the propynyl groups dictates divergent electronic properties, crystal packing efficiencies, and reactivities.
-
1,4-Isomer (Para): The industry standard for molecular rigid rods. Exhibits high symmetry (
), efficient -stacking, and extended conjugation. Primary utility lies in Metal-Organic Frameworks (MOFs) and molecular electronics. -
1,3-Isomer (Meta): Acts as a topological "kink" (
angle). Breaks electronic conjugation, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption. Used to engineer porosity in non-linear supramolecular assemblies. -
1,2-Isomer (Ortho): Sterically congested. The proximity of the propynyl groups creates significant strain, making it a precursor for Bergman cyclization rather than a stable structural linker.
Structural & Electronic Analysis
The performance of these isomers is governed by their molecular geometry and the resulting electronic communication across the benzene ring.
Geometric & Electronic Comparison
| Feature | 1,4-Di(prop-1-yn-1-yl)benzene | 1,3-Di(prop-1-yn-1-yl)benzene | 1,2-Di(prop-1-yn-1-yl)benzene |
| Geometry | Linear ( | Bent ( | Acute ( |
| Symmetry Point Group | |||
| Electronic Nature | Conjugated (Through-bond) | Cross-Conjugated (Broken) | Sterically Perturbed |
| Crystal Packing | High efficiency (Herringbone/Stacking) | Moderate | Low (Amorphous/Oil tendency) |
| Key Application | MOF Struts, Molecular Wires | Porosity Engineering | Enediyne Antibiotics Models |
Visualization of Structure-Property Logic
Caption: Logical flow connecting isomer geometry to electronic properties and final applications.
Synthetic Accessibility & Protocols
The synthesis of 1,4-di(prop-1-yn-1-yl)benzene is achieved via Sonogashira Cross-Coupling . This protocol is superior to Stephens-Castro coupling due to milder conditions and tolerance of the methyl group on the alkyne.
Optimized Sonogashira Protocol (1,4-Isomer)
Objective: Synthesis of 1,4-di(prop-1-yn-1-yl)benzene from 1,4-diiodobenzene.
Reagents:
-
Substrate: 1,4-Diiodobenzene (1.0 eq)
-
Alkyne Source: Propyne gas (excess) or tributyl(prop-1-ynyl)stannane (Stille alternative, but Sonogashira is preferred for atom economy).
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (2-3 mol%)
-
Base/Solvent: Triethylamine (
) or Diisopropylamine (DIPA) in THF.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 1,4-diiodobenzene,
, and CuI. Evacuate and backfill with Argon ( ) to remove (critical to prevent Glaser homocoupling of the alkyne). -
Solvation: Add anhydrous THF and degassed amine base (DIPA).
-
Alkyne Addition:
-
Method A (Gas): Cool mixture to -78°C. Condense propyne gas into the vessel. Seal the pressure tube.
-
Method B (Solution): Use a commercially available solution of propyne in THF.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours. The solution typically turns dark brown/black (Pd black formation) or bright yellow (active catalyst).
-
Workup: Filter through a celite pad to remove metal salts. Wash with
. -
Purification: Concentrate filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient). The 1,4-isomer typically elutes first due to non-polarity.
Synthetic Workflow Diagram
Caption: Catalytic cycle for the Sonogashira coupling synthesis of the target molecule.
Physicochemical Performance Comparison
The following data highlights why the 1,4-isomer is the dominant choice for materials science applications.
Comparative Data Table
| Property | 1,4-Isomer (Para) | 1,3-Isomer (Meta) | 1,2-Isomer (Ortho) |
| Physical State | Crystalline Solid | Liquid / Low-melt Solid | Oil / Unstable Solid |
| Melting Point | High (>90°C, est.) | Low (<25°C, est.) | N/A (Often liquid) |
| Solubility | Low (Hexanes/Toluene) | High (Organic solvents) | High |
| UV-Vis | ~280–290 nm (Red shifted) | ~250–260 nm | ~240 nm (Steric twist) |
| Fluorescence | High Quantum Yield | Low/Quenched | Negligible |
| Stability | Air/Moisture Stable | Stable | Prone to Cyclization |
Analysis:
-
Crystallinity: The 1,4-isomer's rod-like shape allows for dense packing, resulting in a higher melting point and lower solubility compared to the "kinked" 1,3-isomer.
-
Photophysics: The 1,4-isomer exhibits the longest conjugation length. The 1,3-isomer interrupts the
-system at the meta position (nodal plane), significantly reducing the absorption maximum ( ).
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
The 1,4-isomer is a critical "spacer" ligand.
-
Mechanism: The propynyl groups provide a rigid distance between metal nodes (e.g., Zn, Zr clusters).
-
Advantage: Unlike flexible alkyl chains, the alkyne triple bond prevents conformational collapse, maintaining permanent porosity.
-
Isomer Effect: Substituting the 1,4-isomer with the 1,3-isomer changes the MOF topology from a cubic grid (pcu) to a zigzag or helical channel, altering gas adsorption selectivity (
vs ).
Molecular Rotors
The cylindrical symmetry of the alkyne triple bond in the 1,4-isomer allows the central benzene ring to rotate freely when mounted between two static points (stators). This is utilized in building amphidynamic crystals—solids that possess moving parts.
References
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisty. Chemical Reviews, 107(3), 874-922.
-
Bunz, U. H. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644.
-
Sigma-Aldrich. Product Specification: 1,4-Di(prop-1-yn-1-yl)benzene (CAS 105058-42-2).[1]
Sources
Comparative Guide: Structural Validation of 1,4-Di(prop-1-yn-1-yl)benzene via X-Ray Crystallography
Executive Summary
For researchers developing novel supramolecular architectures or advanced organic materials, the precise structural validation of rigid, conjugated building blocks is non-negotiable. 1,4-Di(prop-1-yn-1-yl)benzene (synonymous with 1,4-bis(1-propynyl)benzene) is a highly symmetric, linearly conjugated molecule widely utilized as a structural spacer in the assembly of hydrogen-bonded heterocapsules and octanuclear coordination cages (1)[1].
While routine solution-state techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are sufficient for confirming bulk purity and connectivity, they fail to capture the 3D spatial geometry of highly symmetric molecules. This guide objectively compares structural validation modalities, demonstrating why single-crystal X-ray diffraction (XRD) remains the gold standard for mapping the exact solid-state packing, alkyne bond linearity, and intermolecular
The Analytical Challenge: Symmetry vs. 3D Conformation
Due to its
While this confirms the chemical connectivity, it completely masks critical 3D conformational nuances. It cannot determine if the alkyne bonds deviate from their ideal 180° angle due to crystal packing forces, nor can it map the intermolecular contacts that dictate the molecule's behavior in solid-state materials. Therefore, an orthogonal approach combining NMR with X-ray crystallography is required.
Table 1: Comparative Analysis of Structural Validation Modalities
| Modality | Primary Data Output | Performance for 1,4-Di(prop-1-yn-1-yl)benzene | Limitations |
| X-Ray Crystallography | 3D atomic coordinates, bond lengths, angles | Definitive. Resolves exact | Requires high-quality single crystals; time-consuming. |
| Bulk connectivity, electronic environment | Complementary. Confirms | Cannot resolve 3D conformation or intermolecular interactions. | |
| HRMS | Exact mass, isotopic pattern | Supporting. Confirms molecular weight ( | Provides no geometric or connectivity data. |
| FT-IR | Functional group vibrations | Supporting. Confirms internal alkyne stretch (~2200 cm | Low resolution for complex structural mapping. |
Experimental Workflows: A Self-Validating System
To achieve absolute structural certainty, the validation protocol must be designed as a self-validating loop. The solid-state structure solved by XRD must be cross-referenced against the bulk solution-state NMR data to ensure no structural rearrangement occurred during crystallization.
Protocol A: Single-Crystal Growth (Thermodynamic Control)
Causality: Rigid, planar conjugated molecules have a strong propensity to undergo rapid
-
Dissolution: Dissolve 10 mg of synthesized 1,4-Di(prop-1-yn-1-yl)benzene in 0.5 mL of chloroform (CHCl
) in a clean, dry glass vial. Chloroform acts as an excellent solvent for rigid aromatic alkynes. -
Gradient Formation: Carefully layer 1.5 mL of n-hexane (a non-polar antisolvent) over the chloroform solution to create a sharp diffusion boundary.
-
Controlled Evaporation: Puncture the vial cap with a single needle hole. Allow the solvents to slowly diffuse and evaporate at room temperature under an argon atmosphere. The argon environment is critical to prevent the slow oxidation of the electron-rich alkyne moieties over the crystallization period[3].
-
Harvesting: Harvest the resulting single crystals after 48–72 hours.
Protocol B: X-Ray Diffraction Data Collection
Causality: Data collection must be performed at cryogenic temperatures. Cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the electron density map and allows for the precise determination of the carbon-carbon triple bond lengths, distinguishing them clearly from single or double bonds (4)[4].
-
Mounting: Mount a suitable single crystal on a glass loop using perfluoropolyether oil.
-
Cryocooling: Immediately transfer the crystal to the diffractometer and cool to 100 K in a steady nitrogen stream[4].
-
Diffraction: Collect data using a diffractometer equipped with Mo K
or Cu K radiation. -
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Protocol C: Orthogonal Validation Loop
To close the self-validating loop, a parallel 5 mg sample from the exact same crystal batch must be dissolved in CDCl
-
Acquire
H and C NMR spectra at 298 K[3]. -
The system is validated when the NMR shows exactly two
H environments ( 7.29, 2.05) and five C environments ( 131.5, 123.3, 87.4, 79.7, 4.5), confirming the crystal selected for XRD perfectly represents the bulk synthesized material[3].
Table 2: Expected Orthogonal Validation Data
| Parameter | X-Ray Crystallographic Data | NMR Spectroscopic Data (CDCl |
| Symmetry | Centrosymmetric space group | |
| Aromatic Core | Planar, C-C bond lengths ~1.39 Å | |
| Alkyne Linkage | Linear C-C | |
| Methyl Terminus | C-H bond lengths ~0.96 Å |
Structural Validation Workflow
Fig 1: Orthogonal structural validation workflow for 1,4-Di(prop-1-yn-1-yl)benzene.
References
-
Title: Mapping the Internal Recognition Surface of an Octanuclear Coordination Cage Using Guest Libraries Source: ACS Publications (Journal of the American Chemical Society) URL: 1
-
Title: Silylium-Ion-Promoted (3+2) Annulation of Allenylsilanes with Internal Alkynes Source: DOI.org (Angewandte Chemie International Edition) URL: 3
-
Title: 1-Nitro-4-(1-propyn-1-yl)benzene Source: ResearchGate (IUCrData) URL: 4
-
Title: Asymmetric Hydroalkylation of Alkynes and Allenes with Imidazolidinone Derivatives Source: RSC.org (Chemical Science) URL: 2
Sources
Comparative Study of Oligo(phenylene ethynylene)s Containing 1,4-Di(prop-1-yn-1-yl)benzene: Performance, Synthesis, and Molecular Electronics Applications
Executive Summary & Structural Profiling
Oligo(phenylene ethynylene)s (OPEs) are rigid-rod, conjugated macromolecules that serve as the foundational "molecular wires" in single-molecule electronics, organic photovoltaics, and advanced sensor arrays. While standard OPEs are typically synthesized using terminal alkynes, the utilization of 1,4-Di(prop-1-yn-1-yl)benzene (CAS: 105058-42-2) introduces a paradigm shift in both synthetic control and electronic performance.
The defining structural feature of 1,4-Di(prop-1-yn-1-yl)benzene is its methyl-capped internal alkynes (-C≡C-CH₃).
-
The Causality of the Methyl Cap: In standard iterative Sonogashira couplings, terminal alkynes are highly susceptible to oxidative Glaser homocoupling, which introduces unwanted diyne defects (-C≡C-C≡C-) into the polymer backbone. These defects break the uniform conjugation length and unpredictably alter the electronic bandgap. By employing 1,4-Di(prop-1-yn-1-yl)benzene, the methyl group acts as a built-in protective moiety, entirely preventing Glaser coupling and enabling highly controlled oligomerization via Alkyne Metathesis using Schrock-type Molybdenum catalysts[1].
-
Electronic Modulation: The hyperconjugation of the methyl groups provides a slight electron-donating inductive effect to the conjugated π-system, which modulates the HOMO energy level and can lower the barrier for hole injection from metal electrodes in asymmetric junctions[2].
Comparative Performance Analysis
To objectively evaluate the utility of 1,4-Di(prop-1-yn-1-yl)benzene-based OPEs, we must benchmark them against the industry standards: conventional Thiol-terminated OPEs (assembled via open-circuit self-assembly)[3] and Oligo(p-phenylene vinylene)s (OPVs).
Standard OPEs typically exhibit a HOMO-LUMO gap of ~2.95 eV[4]. However, the structural rigidity and specific electronic profile of methyl-capped OPEs offer distinct advantages in attenuation factor (
Table 1: Quantitative Comparison of Conjugated Molecular Wires
| Performance Metric | 1,4-Di(prop-1-yn-1-yl)benzene OPEs | Standard Thiol-Terminated OPEs | Oligo(p-phenylene vinylene)s (OPVs) |
| Backbone Rigidity | Very High (Strictly Linear) | High (Linear) | Moderate (Susceptible to Cis/Trans isomerization) |
| Synthetic Defect Rate | < 1% (Via Metathesis) | ~5-10% (Due to Glaser homocoupling) | ~2-5% |
| HOMO-LUMO Gap (eV) | ~2.85 eV | ~2.95 eV | ~2.40 eV |
| Attenuation Factor ( | ~2.5 nm⁻¹ | ~3.0 nm⁻¹ | ~1.5 nm⁻¹ |
| Primary Assembly Method | Alkyne Metathesis / Electrochemical | Conventional Self-Assembly | Spin-coating / Self-Assembly |
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols rely on self-validating mechanisms where the physical chemistry of the system inherently drives and confirms the success of the experiment.
Protocol A: Defect-Free Synthesis via Alkyne Metathesis
This protocol utilizes the internal alkynes of 1,4-Di(prop-1-yn-1-yl)benzene to build strictly alternating OPEs without homocoupling defects.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,4-Di(prop-1-yn-1-yl)benzene (0.25 mmol) and the corresponding aryl-alkyne co-monomer in anhydrous 1,2-dichlorobenzene[1].
-
Catalytic Activation: Add 5-10 mol% of a Schrock-type Molybdenum alkylidene catalyst[1]. Heat the mixture to 140 °C.
-
The Causal Mechanism (Self-Validation): The Mo-catalyst cleaves the internal alkynes, forming the new conjugated C≡C bonds while simultaneously releasing 2-butyne gas (CH₃-C≡C-CH₃). Because 2-butyne is highly volatile at 140 °C, it continuously escapes the reaction mixture. This acts as a thermodynamic sink, strictly driving the equilibrium toward the high-molecular-weight polymer product according to Le Chatelier's principle. The visible evolution of gas validates the metathesis cycle.
-
Isolation: After 48 hours, remove the solvent under reduced pressure, solubilize the crude product in dichloromethane, and filter through a pad of Celite to remove the Mo-catalyst[1].
Workflow for synthesizing and characterizing 1,4-Di(prop-1-yn-1-yl)benzene-based OPEs.
Protocol B: Single-Molecule Conductance via STM Break-Junction (STM-BJ)
Measuring the conductance of OPEs requires isolating a single molecule between two electrodes.
-
Substrate Preparation: Anneal a Au(111) single crystal substrate to create atomically flat terraces[4].
-
Monolayer Assembly & Solvent Causality: Prepare a 1 mM solution of the synthesized OPE. Crucial Step: Use a non-polar, aromatic solvent like mesitylene.
-
Why Mesitylene? OPEs are highly sensitive to solvent polarity and are known to exhibit solvophobic folding (acting as foldamers) in polar environments[5]. Mesitylene intercalates with the OPE backbone, forcing it into the rigid, linear conformation required to span the electrode gap. Furthermore, its low polarity prevents background ionic tunneling currents, validating that the measured current is purely molecular.
-
-
Junction Formation: Submerge the STM tip into the solution. Apply a constant bias voltage (e.g., 100 mV). Drive the Au tip into the Au substrate to form a bulk contact, then withdraw it at a constant rate (e.g., 20 nm/s).
-
Data Acquisition: As the tip withdraws, the Au-Au contact breaks, and a single OPE molecule bridges the gap, creating an Au-Molecule-Au junction[2]. Record the current-distance traces and compile them into a 1D conductance histogram to determine the fundamental conductance quantum (
).
Electron transport pathway across an OPE molecular junction.
References
- 1,4-Di(prop-1-yn-1-yl)
- Comparative Study of Electrochemically Directed Assembly versus Conventional Self-Assembly of Thioacetyl-Terminated Oligo(phenylene ethynylene)
- Asymmetric Effect on the Length Dependence of Oligo(Phenylene ethynylene)
- STM study of oligo(phenylene-ethynylene)
- Helicogenicity of solvents in the conformational equilibrium of oligo(m-phenylene ethynylene)
- Source: lew.
Sources
assessing the purity of synthesized 1,4-Di(prop-1-yn-1-yl)benzene
Orthogonal Purity Assessment of Synthesized 1,4-Di(prop-1-yn-1-yl)benzene: A Comparative Analytical Guide
Executive Summary
1,4-Di(prop-1-yn-1-yl)benzene (CAS No. 105058-42-2)[1] is a rigid, linear diarylalkyne that serves as a critical structural spacer in advanced materials, including metal-organic frameworks (MOFs) and supramolecular host-guest complexes. Its precise geometry makes it highly valuable for encapsulation within self-assembled hydrogen-bonded heterocapsules, where strict stoichiometric purity is paramount[2][3]. However, the highly conjugated
The Mechanistic Challenge of Diarylalkyne Purity
Synthesizing 1,4-Di(prop-1-yn-1-yl)benzene—typically via a double Sonogashira cross-coupling of 1,4-diiodobenzene with propyne, or through the double methylation of 1,4-diethynylbenzene—often yields structurally homologous impurities.
Common synthetic byproducts include:
-
Mono-coupled Intermediates: (e.g., 1-iodo-4-(prop-1-yn-1-yl)benzene).
-
Glaser Homocoupling Products: Highly conjugated diynes formed under trace oxidative conditions.
-
Terminal Alkynes: Resulting from incomplete methylation.
Because these impurities share the central aromatic core, they exhibit near-identical solubilities and readily co-crystallize via
Comparative Analytical Strategies
To establish a self-validating analytical system, researchers must leverage the distinct physical properties probed by different instruments. Table 1 objectively compares the three primary alternatives for assessing diarylalkyne purity.
Table 1: Comparison of Analytical Alternatives
| Analytical Method | Primary Utility | Limit of Detection (LOD) | Key Advantage | Critical Limitation |
| RP-HPLC-UV | Quantitative impurity profiling | ~0.01% (w/w) | High throughput; excellent for tracking reaction completion and isolating polar byproducts[4]. | Requires external reference standards for accurate mass balance due to varying UV response factors of conjugated impurities. |
| GC-MS (EI) | Structural identification of volatile byproducts | ~0.05% (w/w) | Unambiguous identification of halogenated intermediates via distinct isotope patterns[5]. | High injector temperatures (≥250°C) may cause thermal degradation or artificial polymerization of conjugated alkynes. |
| 1H-qNMR | Absolute mass fraction determination | ~0.50% (w/w) | Inherently quantitative; does not require a primary standard of the analyte itself. | Lower sensitivity for trace impurities (<0.5%); requires careful management of |
Quantitative Data Interpretation
When executing the orthogonal workflow, each method will yield specific diagnostic signatures. Table 2 outlines the expected analytical data for the main product and its most common synthetic impurities.
Table 2: Analytical Signatures of 1,4-Di(prop-1-yn-1-yl)benzene and Common Impurities
| Compound | HPLC Elution Order (C18) | GC-MS Base Peak (m/z) | 1H-NMR Key Diagnostic Signals (CDCl3) |
| 1,4-Di(prop-1-yn-1-yl)benzene | 2 (Main Peak) | 182 ( | Ar-H: singlet ~7.30 ppm; |
| 1-Iodo-4-(prop-1-yn-1-yl)benzene | 3 (More hydrophobic) | 242 ( | Ar-H: doublets ~7.60, 7.15 ppm |
| 1,4-Diethynylbenzene | 1 (Less hydrophobic) | 126 ( | Alkyne C-H: singlet ~3.15 ppm |
Experimental Protocols: Self-Validating Systems
As a best practice in drug development and materials science, every protocol must include an internal mechanism to validate its own accuracy before the data is trusted.
Protocol 1: Reverse-Phase HPLC-UV (Quantitative Profiling)
Causality: The rigid, non-polar nature of diarylalkynes requires a highly hydrophobic, densely cross-linked stationary phase to prevent
-
Sample Preparation: Dissolve 5.0 mg of the synthesized batch in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to disrupt micro-aggregates.
-
Chromatographic Conditions: Utilize a YMC-Triart C18 column (150 × 4.6 mm, 5 µm).
-
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes to elute highly retained homocoupled byproducts.
-
-
Detection: UV absorbance at 254 nm (optimal for the extended
-conjugation). -
Self-Validation Check: Inject a resolution solution containing the analyte spiked with a trace amount of toluene. Ensure the resolution factor (
) between the peaks is > 2.0. If drops, column voiding or stationary phase degradation has occurred.
Protocol 2: 1H-Quantitative NMR (Absolute Purity)
Causality: Rigid alkynes lack efficient dipole-dipole relaxation mechanisms, leading to unusually long longitudinal relaxation times (
-
Sample Preparation: Accurately weigh 10.0 mg of the analyte and 5.0 mg of Dimethyl sulfone (TraceCERT® internal standard) into a glass vial using a calibrated microbalance (d = 0.001 mg).
-
Solvation: Dissolve completely in 0.6 mL of
containing 0.03% TMS. -
Acquisition Parameters:
-
Pulse Angle: 90° to ensure maximum signal excitation.
-
Relaxation Delay (
): Set to 60 seconds. A ensures complete spin recovery between pulses, preventing integration errors. -
Number of Scans (NS): 64.
-
-
Self-Validation Check: Verify that the Signal-to-Noise (S/N) ratio of the internal standard and the analyte methyl peak (2.05 ppm) both exceed 250. Phase the spectrum manually; the baseline correction must be perfectly flat across the entire integration region.
Protocol 3: GC-MS (Structural Identification)
Causality: GC-MS is ideal for volatile, low-molecular-weight aromatics. It easily distinguishes halogenated impurities (e.g., mono-iodo intermediates) via their distinct isotopic patterns and mass shifts[5].
-
Sample Preparation: Dilute the HPLC sample 1:10 in Dichloromethane.
-
Inlet Conditions: Split ratio 50:1, Inlet temperature 250°C.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometry: Electron Ionization (EI) mode at 70 eV. Scan range 50-400 m/z.
-
Self-Validation Check: Monitor the baseline for siloxane column bleed (m/z 207, 281). Confirm the presence of the molecular ion (
) at m/z 182 for the main chromatographic peak, validating the structural integrity of the diarylalkyne without thermal degradation.
Orthogonal Workflow Visualization
Figure 1: Orthogonal analytical workflow for validating 1,4-Di(prop-1-yn-1-yl)benzene purity.
References
- 105058-42-2 | 1,4-Di(prop-1-yn-1-yl)benzene, BLD Pharm.
- Mapping the Internal Recognition Surface of an Octanuclear Coordination Cage Using Guest Libraries, ACS Publications.
- Masamichi YAMANAKA | Professor | Meiji Pharmaceutical University, ResearchGate.
- A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes, PMC.
- Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes, ACS Publications.
Sources
Thermal Stability Analysis of Poly(1,4-di(prop-1-yn-1-yl)benzene): A Comparative Guide for High-Performance Matrices
Target Audience: Researchers, Materials Scientists, and Advanced Formulation Professionals Content Focus: Mechanistic causality, objective performance benchmarking, and self-validating thermal analysis workflows.
Executive Summary
In the development of advanced carbon-carbon composites, monolithic vitreous carbon, and extreme-environment encapsulation materials, the thermal stability of the polymer matrix is the defining performance bottleneck. Polyarylacetylenes (PAAs) have long been recognized for their exceptional heat resistance and high char yields[1]. Within this family, poly(1,4-di(prop-1-yn-1-yl)benzene) represents a highly specialized, sterically hindered derivative. By replacing the terminal acetylenic protons of standard p-diethynylbenzene with methyl groups (forming internal prop-1-ynyl moieties), this monomer offers a unique processing window and enhanced thermo-oxidative stability[2][3].
This guide objectively compares the thermal performance of poly(1,4-di(prop-1-yn-1-yl)benzene) networks against industry-standard alternatives (Polyimides and Phenolic resins) and provides field-proven, self-validating experimental protocols for rigorous thermal characterization.
Mechanistic Foundations of Thermal Stability
To understand why poly(1,4-di(prop-1-yn-1-yl)benzene) exhibits superior thermal stability, we must analyze its curing chemistry. Traditional thermosets, such as phenolic novolac resins, cure via condensation reactions. This process inherently releases volatile byproducts (e.g., water or formaldehyde), which vaporize at high temperatures to form micro-voids, severely compromising the structural integrity of the cured matrix[4].
Conversely, 1,4-di(prop-1-yn-1-yl)benzene polymerizes via addition curing and cyclotrimerization [1].
-
Initiation & Prepolymerization: The internal alkynes are activated thermally or via transition-metal catalysis to form a soluble, highly conjugated prepolymer[2].
-
Cyclotrimerization: At elevated temperatures (200–300 °C), the remaining propynyl groups cross-link by forming new, resonance-stabilized aromatic rings.
-
Void-Free Network: Because this is a pure addition reaction, zero volatiles are released. The resulting network consists almost entirely of highly cross-linked aromatic rings, providing an extremely high activation energy barrier against thermal scission[4].
Furthermore, the substitution of the terminal alkyne proton (which is slightly acidic and prone to premature oxidation) with a methyl group enhances the chemical stability of the monomer, shifting the exothermic cross-linking peak to a more controllable temperature regime[3].
Fig 1: Polymerization and graphitization pathway of poly(1,4-di(prop-1-yn-1-yl)benzene).
Objective Performance Comparison
When benchmarking high-temperature polymers, three metrics are critical:
- (5% Weight Loss Temperature): Indicates the onset of structural degradation.
-
Char Yield (
at 800 °C): Represents the percentage of the carbon skeleton retained after pyrolysis. High char yield is mandatory for ablative materials and carbon-carbon composites[1]. -
Curing Byproducts: Dictates the porosity and mechanical reliability of the final part.
As shown in the comparative data below, while Polyimides (like BPDA-PDA) offer a higher initial
Table 1: Thermal Performance Benchmarking (in Atmosphere)
| Polymer Matrix | Curing Mechanism | Char Yield at 800°C (%) | Volatiles Released | Primary Application | |
| Poly(1,4-di(prop-1-yn-1-yl)benzene) | Addition / Cyclotrimerization | > 420 | 80 – 85 | None | Advanced C-C Composites |
| Poly(p-diethynylbenzene) | Addition / Cyclotrimerization | 400 – 450 | ~ 80 | None | Ablative Coatings |
| Polyimide (BPDA-PDA) | Condensation (Imidization) | ~ 500 | 50 – 60 | Water | Flexible Electronics |
| Phenolic Novolac Resin | Condensation | 350 – 400 | 45 – 55 | Water, Formaldehyde | General Heat Shielding |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, thermal stability must be evaluated using self-validating protocols. The following methodologies detail the exact parameters required to extract accurate kinetic data, alongside the causality behind each experimental choice.
Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Kinetics
This protocol determines the
Step-by-Step Methodology:
-
Sample Preparation: Mill the cured polymer network into a fine powder. Weigh exactly 4.0 to 10.0 mg into an alumina (
) crucible.-
Causality: A small, finely ground mass minimizes thermal gradients within the sample pan. This ensures the thermocouple reading accurately reflects the true sample temperature, preventing artificial shifts in the apparent degradation onset[6].
-
-
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (
) at a constant flow rate of 40 mL/min for 15 minutes prior to heating.-
Causality: A consistent inert gas flow sweeps away evolved decomposition gases, preventing secondary gas-phase reactions or re-deposition on the microbalance, while completely inhibiting thermo-oxidative degradation pathways[6].
-
-
Dynamic Heating: Heat the sample from 30 °C to 1000 °C at a strict ramp rate of 10 °C/min .
-
Causality: 10 °C/min is the optimal kinetic balance. Faster rates induce thermal lag (pushing
artificially high), while slower rates can cause overlapping degradation mechanisms to blur together[1].
-
-
Data Extraction: Record the mass loss curve. Extract the temperature at 5% mass loss (
) and the residual mass percentage at 800 °C ( ).
Fig 2: Self-validating Thermogravimetric Analysis (TGA) workflow for thermal stability.
Protocol 2: Differential Scanning Calorimetry (DSC) for Cure Exotherm Analysis
To understand the thermal stability of the final network, one must first validate the completeness of the cyclotrimerization cure.
Step-by-Step Methodology:
-
Encapsulation: Seal 5.0 mg of the prepolymer into a hermetically sealed aluminum pan .
-
Causality: Hermetic sealing prevents any trace monomer sublimation during the highly exothermic curing phase, ensuring the integrated heat flow strictly represents the enthalpy of cross-linking (
)[1].
-
-
Temperature Ramping: Heat from 50 °C to 350 °C at 10 °C/min under
. -
Validation: A fully cured poly(1,4-di(prop-1-yn-1-yl)benzene) sample should exhibit a flat baseline upon a second heating cycle. Any residual exothermic peak indicates incomplete cyclotrimerization, which will drastically lower the
in subsequent TGA testing.
References
1.[2] Misin, V. M., Maltseva, I. E., Maltsev, A. A., Naumkin, A. V., & Kazakov, M. E. (2022). "Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer." Polymers, 14(5), 900. URL:[Link] 2.[3] Li, X., et al. (2024). "Expedient Synthesis of Axially and Centrally Chiral Diaryl Ethers via Cobalt-Catalyzed Photoreductive Desymmetrization." ACS Catalysis, 14, 4638-4647. URL:[Link] 3.[1] Wang, M.-C., et al. (2020). "A Novel Zirconium Modified Arylacetylene Resin: Preparation, Thermal Properties and Ceramifiable Mechanism." Polymers, 12(3), 684. URL:[Link] 4.[6] Oishi, S. S., & Botelho, E. C. (2014). "Synthesis and Characterization of Polyarylacetylene for Use in the Monolithic Vitreous Carbon Processing." Polímeros, 24(5), 541-546. URL:[Link] 5.[5] Zhan, X., Yang, M., & Wan, M. (1998). "Electrical properties and spectroscopic studies of HClO4-doped poly(p-diethynylbenzene)." Synthetic Metals / ResearchGate. URL: [Link](Note: URL derived from standard ResearchGate indexing for comparative PI/PDEB interfaces)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance Comparison Guide: 1,4-Di(prop-1-yn-1-yl)benzene-Based Polymers vs. Legacy Conjugated Polymers
Executive Summary & Mechanistic Paradigm Shift
Conjugated polymers, particularly poly(p-phenyleneethynylene)s (PPEs), are foundational materials for advanced optoelectronics, chemical sensors, and molecular wires. Historically, the standard approach to synthesizing PPEs has been the Sonogashira cross-coupling of terminal alkynes (e.g., 1,4-diethynylbenzene) with diiodoarenes. However, this legacy method is fundamentally flawed by the oxidative Glaser homocoupling side reaction, which introduces diyne defects that disrupt
The transition to 1,4-di(prop-1-yn-1-yl)benzene and its alkylated derivatives (such as 2,5-didodecyl-1,4-dipropynylbenzene) represents a critical paradigm shift in polymer chemistry. By utilizing internal alkynes, researchers can employ Acyclic Diyne Metathesis (ADIMET) . This pathway completely bypasses terminal alkyne protons, yielding highly fluorescent, defect-free polymers with exceptional molecular weights ()[1].
Pathway Visualization: ADIMET vs. Sonogashira Coupling
The fundamental advantage of 1,4-di(prop-1-yn-1-yl)benzene lies in its reaction causality. The metathesis pathway is thermodynamically driven by the evolution of 2-butyne gas, whereas cross-coupling is entirely dependent on strict stoichiometric balance, which is easily derailed by side reactions.
Comparison of Alkyne Metathesis (top) vs. Sonogashira Coupling (bottom) for PPE synthesis.
Quantitative Performance Comparison
To objectively evaluate the performance of 1,4-di(prop-1-yn-1-yl)benzene-derived PPEs against traditional Sonogashira-derived PPEs, we must analyze their structural fidelity and optical properties. Metathesis-derived polymers consistently outperform legacy alternatives in both molecular weight and quantum yield ()[2].
Table 1: Performance Metrics of PPE Synthesis Pathways
| Performance Metric | ADIMET (1,4-Dipropynylbenzene) | Sonogashira (1,4-Diethynylbenzene) | Mechanistic Causality |
| Defect Rate (Diyne Linkages) | Undetectable (< 0.1%) | 2% – 5% | Internal alkynes cannot undergo oxidative Glaser homocoupling. |
| Degree of Polymerization ( | Up to 1,300 | Typically 50 – 100 | Continuous removal of 2-butyne gas drives equilibrium indefinitely. |
| Fluorescence Quantum Yield ( | High (0.70 – 0.90) | Moderate (0.40 – 0.60) | Absence of diyne traps prevents non-radiative exciton quenching. |
| Polydispersity Index ( | 2.0 – 5.0 | 1.5 – 3.0 | Extended reaction times at high heat lead to secondary metathesis (scrambling). |
| Catalyst Sensitivity | Highly sensitive to | Tolerant to mild conditions | Mo-alkylidyne intermediates are highly oxophilic. |
Causality of Performance Enhancements:
-
Defect-Free Backbone: The lack of terminal alkynes in 1,4-dipropynylbenzene makes Glaser homocoupling chemically impossible. This preserves the strict alternating single-triple bond architecture, maximizing the fluorescence quantum yield (
) ()[1]. -
Chiroptical Amplification: When chiral derivatives of 1,4-dipropynylbenzene are utilized, the resulting defect-free backbone allows for superior supramolecular ordering. This has been shown to amplify chiroptical properties in thin films by 5–10 times when paired with achiral additives ()[3].
Self-Validating Experimental Protocol: In Situ ADIMET
To achieve the performance metrics outlined above, the polymerization must be executed under strictly anhydrous and anaerobic conditions. The following protocol utilizes an "instant" Mortreux-type catalyst, avoiding the need to synthesize highly sensitive Schrock carbyne complexes beforehand ()[1].
Materials Required:
-
Monomer: 2,5-Didodecyl-1,4-dipropynylbenzene (purified and rigorously dried)
-
Catalyst Precursors: Molybdenum hexacarbonyl (
) and 4-chlorophenol -
Solvent: 1,2-Dichlorobenzene (anhydrous, degassed)
Step-by-Step Workflow:
-
Rigorous Deoxygenation (The Setup):
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2,5-didodecyl-1,4-dipropynylbenzene in 10 mL of anhydrous 1,2-dichlorobenzene.
-
Causality: Molybdenum alkylidyne active species are highly oxophilic. Any residual oxygen or moisture will irreversibly poison the catalyst, halting propagation. Standard Schlenk techniques ensure catalyst longevity.
-
-
In Situ Catalyst Generation:
-
Action: Add 0.05 mmol (5 mol%) of
and 0.10 mmol (10 mol%) of 4-chlorophenol to the solution. -
Causality: Heating this mixture generates the active Mo-carbyne species in situ. 4-chlorophenol acts as an essential ligand that tunes the electron density of the Mo center, drastically increasing its catalytic turnover rate for internal alkynes ()[2].
-
-
Thermodynamically Driven Polymerization:
-
Action: Heat the reaction mixture to 140 °C. Crucially, introduce a continuous, gentle sweep of dry nitrogen gas across the headspace of the reaction for 24–30 hours.
-
Causality: The metathesis of propynyl groups generates 2-butyne. Because 2-butyne is highly volatile at 140 °C, the nitrogen sweep actively removes it from the system. According to Le Chatelier's Principle, this continuous removal of the byproduct acts as a thermodynamic driver, pushing the step-growth equilibrium strictly toward high-molecular-weight polymer formation ()[1].
-
-
Quenching and Fractionation:
-
Action: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into 100 mL of vigorously stirred methanol. Filter, wash with acetone, and dry under vacuum.
-
Causality: Methanol acts as a non-solvent for the high-molecular-weight PPE while keeping unreacted monomers, short oligomers, and phenolic catalyst residues in solution. This single step effectively fractionates the product, yielding a high-purity, highly fluorescent yellow solid.
-
References
-
Kloppenburg, L., Jones, D., & Bunz, U. H. F. (1999). High Molecular Weight Poly(p-phenyleneethynylene)s by Alkyne Metathesis Utilizing “Instant” Catalysts: A Synthetic Study. Macromolecules.[Link]
-
Bly, R. K., Dyke, K. M., & Bunz, U. H. F. (2005). A study of molybdenum catalysts in the polymerization of 2,5-didodecyl-1,4-dipropynylbenzene. Journal of Organometallic Chemistry.[Link]
-
Lakhwani, G. et al. (2018). Amplifying Chiroptical Properties of Conjugated Polymer Thin-Film Using an Achiral Additive. Macromolecules.[Link]
Sources
spectroscopic comparison of 1,4-Di(prop-1-yn-1-yl)benzene with similar alkyne-functionalized aromatics
Spectroscopic Profiling of Alkyne-Functionalized Aromatics: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when structurally differentiating highly conjugated, alkyne-functionalized aromatics. Molecules like 1,4-di(prop-1-yn-1-yl)benzene, 1,4-diethynylbenzene, and diphenylacetylene serve as critical rigid-rod building blocks in organic electronics, polymer synthesis, and targeted drug discovery. While they share a core phenylene-alkyne motif, their specific substitution patterns (terminal vs. internal, methyl-capped vs. phenyl-capped) fundamentally alter their electronic distribution, vibrational modes, and magnetic resonance profiles.
This guide provides an objective, data-driven comparison of 1,4-di(prop-1-yn-1-yl)benzene against its structural analogs, detailing the causality behind their spectroscopic signatures and outlining self-validating experimental protocols.
Structural Nuances and Spectroscopic Causality
The spectroscopic behavior of alkyne-functionalized aromatics is dictated by three primary factors: symmetry, hybridization, and conjugation length.
-
1,4-Di(prop-1-yn-1-yl)benzene : This molecule features internal alkynes capped with methyl groups. The electron-donating nature of the methyl groups slightly shields the alkyne carbons compared to phenyl caps. Because the molecule is highly centrosymmetric, the C≡C stretching vibration results in a net-zero change in the molecular dipole moment. Consequently, the C≡C stretch is essentially IR-inactive but highly Raman-active [1].
-
1,4-Diethynylbenzene : Featuring terminal alkynes, this analog lacks electron-donating caps. The terminal sp-hybridized C-H bond is highly polarized, resulting in a strong, sharp IR absorption near 3300 cm⁻¹. The C≡C stretch is also IR-active due to the localized dipole moment change during the asymmetric stretch[2].
-
Diphenylacetylene : An internal alkyne flanked by two phenyl rings. The extended π-conjugation significantly alters its UV-Vis absorption profile, red-shifting the
compared to alkyl-capped alkynes. Like 1,4-di(prop-1-yn-1-yl)benzene, its perfect symmetry makes the C≡C stretch IR-inactive, necessitating Raman spectroscopy for direct triple-bond observation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Comparative Quantitative Data
To facilitate rapid structural identification, the critical spectroscopic parameters are synthesized below.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR / Raman Signatures (cm⁻¹) | UV-Vis |
| 1,4-Di(prop-1-yn-1-yl)benzene | 7.29 (s, 4H, Ar-H)2.05 (s, 6H, -CH₃) | 131.5, 123.3 (Ar-C)87.4, 79.7 (C≡C)4.5 (-CH₃) | IR: C≡C weak/absentRaman: ~2230 (C≡C) | ~260-280 nm |
| 1,4-Diethynylbenzene | 7.47 (d, 4H, Ar-H)3.13 (s, 2H, ≡C-H) | 132.2, 122.5 (Ar-C)83.3 (C≡C)78.3 (≡C-H) | IR: 3296 (≡C-H stretch)IR: 2108 (C≡C stretch) | 256 nm, 285 nm |
| Diphenylacetylene | 7.55 (m, 4H, Ar-H)7.35 (m, 6H, Ar-H) | 131.6, 128.3, 128.2, 123.3 (Ar-C)89.4 (C≡C) | IR: C≡C inactiveRaman: ~2220 (C≡C) | 278.7 nm |
(Note: Data aggregated and cross-referenced from peer-reviewed spectral databases and primary literature[3],,[1],.)
Step-by-Step Experimental Methodologies
A robust analytical workflow requires orthogonal techniques. Below are the field-proven methodologies for acquiring these spectra, emphasizing self-validation.
Protocol A: High-Resolution NMR Spectroscopy (¹H and ¹³C)
Objective: Map the carbon framework and proton environments.
-
Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides the deuterium lock signal required for field frequency stabilization. TMS acts as the internal zero-reference standard, ensuring chemical shift accuracy across different magnetic field strengths.
-
-
Instrument Calibration (Self-Validation) : Before running the sample, execute a standard 1D ¹H experiment on a known reference (e.g., pure ethylbenzene) to verify the 90° pulse width and shimming quality (aim for a TMS peak width at half-height of <1.0 Hz).
-
Acquisition (¹H) : Acquire 16 scans with a relaxation delay (D1) of 2 to 3 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of the methyl protons in 1,4-di(prop-1-yn-1-yl)benzene, allowing for accurate integration (a strict ratio of 4:6 for Ar-H to -CH₃)[1].
-
-
Acquisition (¹³C) : Acquire 512-1024 scans with proton decoupling (WALTZ-16).
-
Causality: The quaternary alkyne carbons (87.4, 79.7 ppm) lack attached protons, resulting in longer T₁ relaxation times and no Nuclear Overhauser Effect (NOE) enhancement. A higher scan count is mandatory to achieve an adequate signal-to-noise ratio.
-
Protocol B: ATR-FTIR and FT-Raman Spectroscopy
Objective: Identify functional groups and vibrational modes.
-
Background Acquisition (Self-Validation) : Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans). This step is non-negotiable as it mathematically subtracts atmospheric CO₂ and water vapor from the final spectrum.
-
IR Acquisition : Place 2-3 mg of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.
-
Causality: For 1,4-diethynylbenzene, look for the sharp 3296 cm⁻¹ peak[2]. If analyzing 1,4-di(prop-1-yn-1-yl)benzene, the absence of this peak confirms the lack of terminal alkynes, while the absence of a strong ~2100 cm⁻¹ peak confirms the internal, symmetric nature of the alkyne.
-
-
Raman Acquisition : For symmetric internal alkynes (1,4-di(prop-1-yn-1-yl)benzene and diphenylacetylene), excite the solid sample using a 1064 nm Nd:YAG laser[3].
-
Causality: The 1064 nm wavelength minimizes fluorescence interference common in highly conjugated aromatics. The symmetric C≡C stretch will appear as a strong, sharp Raman shift around 2220-2230 cm⁻¹.
-
Protocol C: UV-Vis Spectroscopy
Objective: Quantify the extent of π-conjugation.
-
Preparation : Prepare a 10 µM solution of the analyte in spectroscopic-grade ethanol.
-
Baseline Correction (Self-Validation) : Fill two matched quartz cuvettes with pure ethanol. Place them in the reference and sample beam paths and zero the instrument. This isolates the analyte's absorbance from the solvent's.
-
Acquisition : Scan from 200 nm to 400 nm.
-
Causality: Diphenylacetylene will show a more red-shifted absorption (~278 nm)[4] compared to 1,4-di(prop-1-yn-1-yl)benzene due to the extended conjugation provided by the additional phenyl rings.
-
Orthogonal Validation Workflow
Orthogonal spectroscopic workflow for the structural validation of alkyne-functionalized aromatics.
References
-
Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule . International Journal of Chemical and Physical Sciences. 3
-
Photoaddition Reaction of 1,4-Diethynylbenzene to Tetramethyl-1,4-benzoquinone and Photochemical Transformation of the Photoadducts . Chemistry Letters. 2
-
Silylium-Ion-Promoted (3+2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl . Angewandte Chemie International Edition. 1
-
1,2-Diphenylacetylene Photochemical Data . PhotochemCAD. 4
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Di(prop-1-yn-1-yl)benzene
This document provides essential, procedural guidance for the safe and compliant disposal of 1,4-Di(prop-1-yn-1-yl)benzene. As a specialized diarylacetylene compound, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on deep chemical principles to ensure laboratory safety and environmental stewardship.
Core Hazard Analysis: The Reactivity of Terminal Alkynes
The primary hazard associated with 1,4-Di(prop-1-yn-1-yl)benzene stems from its two terminal alkyne functional groups. The hydrogen atom on each sp-hybridized carbon is notably acidic and can be deprotonated to form a highly reactive acetylide anion.[1] This reactivity presents a significant safety risk under specific conditions:
-
Formation of Explosive Acetylides: In the presence of certain metal salts (particularly those of heavy metals like copper(I), silver, and mercury) or strong bases, these acetylide anions can form, which are often shock-sensitive and potentially explosive.[1]
-
Incompatibility: The compound and its waste must be segregated from strong oxidizing agents, strong bases (unless used in a controlled quenching procedure), and heavy metal salts to prevent hazardous reactions.[1]
Therefore, the cornerstone of proper disposal is the neutralization (quenching) of any residual reactive species before the waste is collected. This guide outlines two distinct disposal pathways based on the form of the waste generated.
Essential Safety & Handling Protocols
Prior to handling any waste containing 1,4-Di(prop-1-yn-1-yl)benzene, a clear understanding of the required personal protective equipment (PPE) and engineering controls is mandatory. Adherence to these measures is the first line of defense against chemical exposure and accidents.
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes of chemicals and solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the compound and associated reagents. |
| Protective Clothing | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Engineering Control | Certified Chemical Fume Hood | All handling of waste must be performed in a fume hood to prevent inhalation of any vapors or dust.[1] |
Disposal Decision Workflow
The correct disposal procedure depends on whether you are dealing with the pure, unused compound or with waste generated from a chemical reaction. The following workflow provides a clear decision-making path.
Caption: Decision workflow for 1,4-Di(prop-1-yn-1-yl)benzene disposal.
Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate protocol below.
Protocol 1: Disposal of Unused or Expired 1,4-Di(prop-1-yn-1-yl)benzene
This procedure applies to the pure, solid chemical in its original or a similar container.
-
Do Not Treat: Do not attempt to quench or neutralize the pure, bulk solid in its container. This can create a concentrated and hazardous reaction.[1]
-
Secure Containment: Ensure the container lid is tightly sealed. If the original container is compromised, overpack it into a larger, compatible, and sealable container.
-
Proper Labeling: Affix a hazardous waste label to the container. The label must include:
-
Segregated Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[5]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
Protocol 2: Management of Reaction Mixtures & Contaminated Materials
This protocol is critical for any waste stream where 1,4-Di(prop-1-yn-1-yl)benzene was used as a reagent, including reaction mixtures, solvent rinses, and contaminated solids (e.g., silica gel, gloves).
This step must be performed to neutralize any unreacted terminal alkynes or acetylide intermediates.
-
Preparation: Perform this entire procedure in a chemical fume hood while wearing all required PPE.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control any exothermic heat generated during quenching.[1]
-
Dilution: Dilute the cooled mixture with an equal volume of an inert solvent, such as tetrahydrofuran (THF), to help dissipate heat.[1]
-
Quenching: Add a proton-donating quenching agent, such as isopropanol, slowly and dropwise using a syringe or an addition funnel. The slow addition is crucial for temperature control.[1]
-
Monitor Reaction: Continue the slow addition until all signs of reaction (e.g., gas evolution) have completely ceased.[1]
-
Equilibration: Once the addition is complete and the reaction has subsided, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.[1]
-
Liquid Waste: Once quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container. The container must be chemically compatible with all solvents and reagents in the mixture.[1][5]
-
Solid Waste: Collect all contaminated solid materials, such as used silica gel, gloves, and absorbent pads, in a separate, clearly labeled solid hazardous waste container or a double-bagged, sealed plastic bag.[2][6]
-
Labeling: Label each waste container clearly with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[2][4]
-
Final Disposal: Store the sealed and labeled hazardous waste containers in your designated SAA.[5] Arrange for pickup by your institution's EHS department for final disposal in compliance with EPA and local regulations.[6][7]
Regulatory Compliance
Disposal of chemical waste is strictly regulated. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including requirements for training, emergency planning, and hazard communication.[8][9][10] Adherence to the protocols in this guide, in conjunction with your institution's specific policies, is essential for maintaining compliance.
References
- Benchchem. (n.d.). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids.
- U.S. Environmental Protection Agency. (2024, August 28). Waste & Debris Fact Sheets.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
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- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Personal Protective Equipment & Handling Guide: 1,4-Di(prop-1-yn-1-yl)benzene
CAS Number: 105058-42-2 Formula: C₁₂H₁₀ Synonyms: 1,4-Bis(1-propynyl)benzene; p-Di(prop-1-ynyl)benzene
Executive Safety Summary
Status: WARNING (Irritant / Harmful) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. Critical Storage: Light-sensitive; Store under inert atmosphere at 2–8°C.
This guide provides operational safety protocols for 1,4-Di(prop-1-yn-1-yl)benzene , a conjugated internal alkyne often used as a rigid linker in molecular electronics and polymer synthesis. While not classified as a primary explosive, its high carbon-to-hydrogen ratio and alkyne functionality necessitate strict adherence to protocols preventing static discharge, thermal shock, and oxidation.
Risk Assessment & Hazard Identification
The following hazards are intrinsic to CAS 105058-42-2 based on GHS classifications and functional group analysis.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] | Direct contact can cause dermatitis. Double-gloving recommended for solutions. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5][6] | Particulates are abrasive and chemically irritating. Goggles are mandatory. |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Dust inhalation triggers mucosal inflammation. Handle only in a fume hood. |
| Reactivity | N/A | General Alkyne Hazard | Potential for exothermic decomposition at high temperatures. Avoid strong oxidizers.[2][7] |
Expert Insight: Internal alkynes like 1,4-di(prop-1-yn-1-yl)benzene are generally more stable than terminal acetylenes. However, because this compound is often isolated as a crystalline solid, it can build up static charge. Always use antistatic weighing boats and ground your balance.
Personal Protective Equipment (PPE) Matrix
This system is designed to create a redundancy barrier between the researcher and the chemical.
Standard Handling (Weighing, Transfer, Synthesis)
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) | Provides adequate splash protection against solid contact. |
| Secondary Layer | Double-gloving | Recommended when dissolving in penetrating solvents (e.g., DCM, THF). |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles (ANSI Z87.1) prevent dust entry better than safety glasses. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Engineering controls are superior to respirators. All open handling must occur here. |
| Body Protection | Lab Coat (Cotton/Flame Resistant) | Synthetic blends can melt if a reaction exotherms; cotton is safer for organic synthesis. |
Emergency / Spill Response (Larger Scale > 10g)
| PPE Component | Specification | Rationale |
| Respiratory | N95 or P100 Half-Mask | Required only if spill occurs outside the fume hood to prevent dust inhalation. |
| Hand Protection | Thicker Nitrile (0.2 mm) or Butyl | Extended breakthrough time for cleanup of concentrated solutions. |
Operational Protocols
A. Storage & Stability
-
Temperature: Refrigerate at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes slow degradation of the alkyne backbone.
-
Light: Protect from light (amber vials or foil-wrapped). UV light can induce polymerization or isomerization.
B. Handling Workflow (Visualization)
Figure 1: Safe handling workflow ensuring moisture exclusion and containment.
C. Step-by-Step Handling Procedure
-
Equilibration: Remove the vial from the refrigerator and let it warm to room temperature inside a desiccator or sealed bag. Why? Opening a cold vial condenses atmospheric water, which degrades the chemical and ruins mass accuracy.
-
Weighing:
-
Place the balance inside the fume hood.
-
Use an antistatic gun on the weighing boat and spatula.
-
Gently transfer the solid. Avoid aggressive scraping which creates dust.[4]
-
-
Transfer:
-
Dissolve the solid immediately in the reaction solvent (e.g., Toluene, THF) to minimize dust hazard.
-
If adding as a solid to a reaction, use a powder funnel or a solid-addition tube (Schlenk ware) to maintain inert gas coverage.
-
Emergency Response Plan
Exposure Scenarios[2][3][4][6][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][8]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[3][6][8] Seek medical attention.
Spill Management Decision Tree
Figure 2: Decision logic for safe spill cleanup.
Disposal & Waste Management
Do not dispose of via sink or general trash.
-
Solid Waste: Place contaminated weighing boats, gloves, and paper towels in a sealed bag labeled "Solid Hazardous Waste (Toxic/Irritant)."
-
Liquid Waste:
-
Combine with compatible organic solvents (Non-Halogenated usually, unless dissolved in DCM/Chloroform).
-
Labeling: Must explicitly list "1,4-Di(prop-1-yn-1-yl)benzene" to alert waste handlers of alkyne content.
-
-
Container: Rinse empty vials with acetone; dispose of the rinsate in liquid waste and the glass in "Glass Waste."
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 101609139, 1,4-Di(prop-1-yn-1-yl)benzene. Retrieved March 1, 2026, from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. emsdiasum.com [emsdiasum.com]
- 6. chemicalsafety.com [chemicalsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
